Product packaging for Ethyl morpholine-2-carboxylate(Cat. No.:CAS No. 135782-25-1)

Ethyl morpholine-2-carboxylate

Cat. No.: B044944
CAS No.: 135782-25-1
M. Wt: 159.18 g/mol
InChI Key: PTWKMUDNOPBYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl morpholine-2-carboxylate (CAS 135782-25-1, also listed under 107904-06-3) is a high-purity organic compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. This morpholine derivative serves as a critical building block and intermediate in synthetic organic and medicinal chemistry, valued for its multifunctional reactivity. Research Applications & Value: Synthetic Intermediate: This compound functions as a key precursor in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable for creating diverse chemical libraries. Medicinal Chemistry Research: this compound and its derivatives, such as its trifluoroacetate salt, are of significant interest in drug discovery. Studies have explored their potential biological activities, including antiproliferative effects against human cancer cell lines (e.g., MCF-7, A549), with research indicating mechanisms that may involve topoisomerase inhibition. Salt Formation: The compound can be converted into salts, like the this compound 2,2,2-trifluoroacetate, to enhance physical properties such as solubility and stability for research purposes. Physical & Chemical Properties: The compound is a liquid at room temperature with a boiling point of approximately 221.4 °C at 760 mmHg and a density of 1.078 g/cm³. For stability, it is recommended to be stored at 2-8°C in a dark place under an inert atmosphere. Safety Information: This product is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used. Please consult the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B044944 Ethyl morpholine-2-carboxylate CAS No. 135782-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWKMUDNOPBYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910581
Record name Ethyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107904-06-3
Record name Ethyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107904-06-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl Morpholine-2-carboxylate

The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a basic handle for salt formation and modulates pharmacokinetic profiles. The overall structure often imparts favorable metabolic stability and can enhance permeability across the blood-brain barrier.

Ethyl (2S)-morpholine-2-carboxylate, in particular, serves as a high-value chiral building block.[1] It provides a synthetically versatile handle—the ethyl ester—for constructing more complex molecules while introducing the critical morpholine motif with defined stereochemistry at the C2 position. This guide offers an in-depth exploration of the core synthetic pathways to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and analyze the strategic considerations behind each choice.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis of the primary synthetic strategies. The most intuitive disconnections are the C-N and C-O bonds within the heterocyclic ring, suggesting intramolecular cyclization as a convergent and efficient approach.

G cluster_precursors Key Precursor Strategies target This compound disconnection1 C-N / C-O Ring Disconnection (Intramolecular Cyclization) target->disconnection1 Retrosynthesis precursor1 Diester Precursor (for Dieckmann Condensation) disconnection1->precursor1 precursor2 Amino Aldehyde Precursor (for Reductive Amination) disconnection1->precursor2 precursor3 Amino Alcohol Precursor (for SN2 Cyclization) disconnection1->precursor3

Caption: Retrosynthetic analysis of this compound.

This analysis points to three primary field-proven strategies:

  • Intramolecular Dieckmann Condensation: Building a linear diester precursor and cyclizing it using a strong base.

  • Intramolecular Reductive Amination: Forming a linear amino-aldehyde and cyclizing it in the presence of a reducing agent.

  • Intramolecular SN2 Cyclization: Activating one end of a linear amino alcohol precursor to facilitate nucleophilic attack by the other.

Pathway 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust and widely used method for forming five- and six-membered rings through the intramolecular cyclization of diesters.[2][3][4][5] The reaction is mechanistically equivalent to the intramolecular Claisen condensation and is driven to completion by the deprotonation of the resulting β-keto ester, which is highly acidic.[6]

Causality and Mechanistic Insights

This pathway hinges on the synthesis of a suitable acyclic diester, such as ethyl 2-((2-(ethoxycarbonyl)methoxy)ethyl)amino)acetate (4) . The key cyclization step is initiated by a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) which deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming the cyclic β-keto ester.

G cluster_path Pathway 1: Dieckmann Condensation start Diethanolamine (1) step1 N-Alkylation with Ethyl Bromoacetate start->step1 intermediate1 Intermediate (2) step1->intermediate1 step2 O-Alkylation with Ethyl Bromoacetate intermediate1->step2 diester Diester Precursor (3) step2->diester step3 Dieckmann Condensation (NaOEt, Toluene) diester->step3 product_keto Ethyl 3-Oxomorpholine-2-carboxylate (4) step3->product_keto step4 Decarboxylation/Reduction (e.g., Wolff-Kishner or Clemmensen) product_keto->step4 final_product This compound (5) step4->final_product

Caption: Workflow for Dieckmann condensation pathway.

Experimental Protocol: Synthesis via Dieckmann Condensation

Step A: Synthesis of Diethyl 2,2'-((2-hydroxyethyl)azanediyl)diacetate (Intermediate)

  • To a solution of diethanolamine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.0 equiv.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the mono-alkylated product.

Step B: Synthesis of the Diester Precursor (3)

  • Repeat the procedure from Step A using the purified intermediate from the previous step as the starting material to alkylate the hydroxyl group.

Step C: Dieckmann Condensation to form Ethyl 3-Oxomorpholine-2-carboxylate (4)

  • Prepare a suspension of sodium ethoxide (NaOEt, 1.5 equiv.) in anhydrous toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Add a solution of the diester precursor (3) (1.0 equiv.) in anhydrous toluene dropwise over 1 hour.[7]

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product, a β-keto ester, is often carried forward without extensive purification.

Step D: Reduction to this compound (5)

  • The resulting 3-oxo-morpholine can be reduced to the target compound using standard methods like Wolff-Kishner reduction (hydrazine and a strong base) or, after conversion to a thioacetal, Raney Nickel desulfurization.

Pathway 2: Intramolecular Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[8] Its intramolecular variant provides a direct and often high-yielding route to cyclic amines under mild conditions, making it highly valuable in green chemistry.[8][9]

Causality and Mechanistic Insights

This pathway requires a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) in the correct positions. A plausible precursor is ethyl 2-((2-(2-oxoethoxy)ethyl)amino)acetate (7) . The reaction proceeds in a one-pot fashion.[10] Under weakly acidic conditions (pH 5-6), the primary or secondary amine attacks the aldehyde carbonyl to form a hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. A specialized reducing agent, such as sodium cyanoborohydride (NaBH3~CN) or 2-picoline borane, is present in the reaction mixture.[10][11] These agents are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated iminium ion as it forms, driving the reaction to completion.

G cluster_path Pathway 2: Intramolecular Reductive Amination start N-(2-hydroxyethyl)glycine ethyl ester (6) step1 Oxidation (e.g., Swern or Dess-Martin) start->step1 intermediate_aldehyde Amino Aldehyde Precursor (7) step1->intermediate_aldehyde step2 One-Pot Cyclization/Reduction (NaBH3CN, pH 5-6) intermediate_aldehyde->step2 final_product This compound (5) step2->final_product

Caption: Workflow for the intramolecular reductive amination pathway.

Experimental Protocol: Synthesis via Reductive Amination

Step A: Synthesis of N-(2-hydroxyethyl)glycine ethyl ester (6)

  • In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 equiv.) and ethylene oxide (1.1 equiv.) in ethanol.

  • Add triethylamine (1.2 equiv.) and stir the mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step B: One-Pot Synthesis of this compound (5)

  • Dissolve the amino alcohol precursor (6) (1.0 equiv.) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 equiv.) portion-wise at 0 °C and stir at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the byproduct salts.

  • To the crude aldehyde solution, add methanol as a solvent and adjust the pH to ~5-6 using acetic acid.

  • Add sodium cyanoborohydride (NaBH3CN, 1.5 equiv.) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Carefully quench the reaction with 1 M HCl until gas evolution ceases.

  • Basify the solution with saturated sodium bicarbonate and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Pathway 3: Intramolecular SN2 Cyclization

This classical pathway relies on forming a linear precursor with a nucleophilic amine and an electrophilic carbon center, typically an alkyl halide. The ring closure occurs via a standard intramolecular Williamson ether synthesis or N-alkylation, a robust and predictable transformation.

Causality and Mechanistic Insights

A common strategy involves the N-alkylation of an amino alcohol with a halo-substituted acetyl chloride, followed by base-mediated cyclization.[12][13] For instance, reacting an amino alcohol like 2-aminoethoxy)ethanol with ethyl bromoacetate would position the nucleophilic nitrogen to attack the electrophilic carbon bearing the bromine atom. The reaction is typically promoted by a non-nucleophilic base (e.g., potassium carbonate, triethylamine) that deprotonates the secondary amine, enhancing its nucleophilicity to facilitate the ring-closing SN2 reaction.

G cluster_path Pathway 3: Intramolecular SN2 Cyclization start 2-(2-Aminoethoxy)ethanol (8) step1 N-Alkylation with Ethyl Bromoacetate start->step1 intermediate N-Substituted Precursor (9) step1->intermediate step2 Intramolecular Cyclization (K2CO3, Acetonitrile, Reflux) intermediate->step2 final_product This compound (5) step2->final_product

References

The Strategic Role of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine moiety has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in the design of novel therapeutics.[1][2] Within this important class of heterocycles, chiral derivatives such as (S)-Ethyl morpholine-2-carboxylate hydrochloride represent key building blocks, offering a defined three-dimensional structure that is crucial for specific molecular interactions with biological targets. This guide provides an in-depth technical overview of the properties, synthesis, and applications of (S)-Ethyl morpholine-2-carboxylate hydrochloride, a versatile intermediate poised for significant contributions to the development of next-generation pharmaceuticals.

Physicochemical Properties of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride

A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective application in drug design and process development. While some data for the free base, ethyl morpholine-2-carboxylate, is available, this guide focuses on the hydrochloride salt, which is often preferred in pharmaceutical development for its improved stability and handling characteristics.

Table 1: Physicochemical Properties of (S)-Ethyl Morpholine-2-carboxylate Hydrochloride and Related Compounds

Property(S)-Ethyl morpholine-2-carboxylate hydrochlorideThis compound (Free Base)
CAS Number 1820569-31-0[3]107904-06-3[3]
Molecular Formula C₇H₁₄ClNO₃[3]C₇H₁₃NO₃[3]
Molecular Weight 195.65 g/mol [3]159.18 g/mol [3]
Appearance Solid (predicted)Yellow to light yellow liquid or wax[1]
Solubility Soluble in water, methanol, ethanol[4]Miscible with water, acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol[4]
Storage Store at room temperature[3]Keep in dark place, inert atmosphere, 2-8°C[1]

Note: Some properties of the hydrochloride salt are inferred from the properties of morpholine hydrochloride and the free base due to limited direct data.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of (S)-Ethyl morpholine-2-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and a series of multiplets for the morpholine ring protons. The proton at the chiral center (C2) would likely appear as a distinct multiplet.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring. The chemical shifts would be influenced by the neighboring heteroatoms (oxygen and nitrogen).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the ammonium salt.

  • C=O stretch: A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O stretch: Bands in the 1250-1050 cm⁻¹ region associated with the ether and ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (S)-Ethyl morpholine-2-carboxylate hydrochloride, electrospray ionization (ESI) would likely show a prominent peak for the protonated free base [M+H]⁺ at m/z 160.10.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-Ethyl morpholine-2-carboxylate hydrochloride is a critical step in its utilization as a chiral building block. Several strategies can be employed, including asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric hydrogenation of a suitable prochiral dehydromorpholine precursor represents a modern and efficient approach to obtaining 2-substituted chiral morpholines with high enantioselectivity.[5][6] This method often utilizes chiral catalysts, such as rhodium complexes with chiral phosphine ligands, to direct the stereochemical outcome of the hydrogenation reaction.[5][6]

Asymmetric Synthesis Workflow Prochiral Prochiral Dehydromorpholine Hydrogenation Asymmetric Hydrogenation Prochiral->Hydrogenation Catalyst Chiral Rhodium Catalyst Catalyst->Hydrogenation Enantiomer (S)-Ethyl morpholine-2-carboxylate Hydrogenation->Enantiomer High Enantioselectivity HCl_Salt (S)-Ethyl morpholine-2-carboxylate hydrochloride Enantiomer->HCl_Salt HCl in Ether

Asymmetric synthesis of (S)-Ethyl morpholine-2-carboxylate hydrochloride.
Chiral Resolution

An alternative strategy involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers. This can be achieved through several techniques:

  • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.

  • Enzyme-Catalyzed Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC can be used to separate the enantiomers on a larger scale.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is of paramount importance in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC Method Development

A robust and reproducible chiral HPLC method is essential for the quality control of (S)-Ethyl morpholine-2-carboxylate hydrochloride. The following provides a general protocol that can be optimized for specific instrumentation and requirements.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is a good starting point due to their broad enantioselectivity.[7]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The ratio of these solvents is a critical parameter for optimizing the separation.

  • Sample Preparation: Dissolve a known amount of (S)-Ethyl morpholine-2-carboxylate hydrochloride in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Workflow for the chiral HPLC analysis of (S)-Ethyl morpholine-2-carboxylate hydrochloride.

Applications in Drug Development

The (S)-Ethyl morpholine-2-carboxylate hydrochloride scaffold is a valuable starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The morpholine ring can serve multiple purposes in drug design:

  • Improving Pharmacokinetic Properties: The inclusion of the morpholine moiety can enhance solubility and metabolic stability, leading to improved bioavailability and a more desirable pharmacokinetic profile.[1][2]

  • Orienting Functional Groups: The defined stereochemistry of the scaffold allows for the precise positioning of other functional groups, which is critical for specific interactions with biological targets.

  • Acting as a Pharmacophore: In some cases, the morpholine ring itself can be a key part of the pharmacophore, directly interacting with the target protein.

While specific blockbuster drugs containing this exact building block are not prominently in the public domain, which is common for proprietary intermediates, its structural motifs are present in numerous compounds under investigation for a range of therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-Ethyl morpholine-2-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[3]

Conclusion

(S)-Ethyl morpholine-2-carboxylate hydrochloride is a chiral building block of significant strategic importance in modern drug discovery. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with improved properties. A thorough understanding of its physicochemical characteristics, coupled with robust synthetic and analytical methodologies, is essential for unlocking its full potential in the development of innovative medicines. As the demand for more effective and safer drugs continues to grow, the role of such versatile chiral intermediates is set to become increasingly prominent.

References

Ethyl morpholine-2-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl Morpholine-2-Carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a morpholine ring, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a representative synthetic protocol, explaining the mechanistic rationale behind the procedural choices. Furthermore, this document explores the compound's strategic importance in drug development, contextualized by the role of the morpholine moiety as a privileged structure. Safety, handling, and storage protocols are also detailed to ensure its effective and safe application in a research environment. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile building block in their discovery pipelines.

Chemical Identity and Structure

The foundational step in utilizing any chemical building block is a precise understanding of its identity and three-dimensional arrangement.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1]. It is also commonly known by several synonyms, including:

  • Ethyl 2-morpholinecarboxylate[1][2]

  • 2-Morpholinecarboxylic acid ethyl ester[1]

  • Morpholine-2-carboxylic acid ethyl ester[1]

Chemical Structure Visualization

The structure consists of a saturated six-membered morpholine ring, which contains one nitrogen and one oxygen atom at positions 1 and 4, respectively. An ethyl carboxylate group is attached at the 2-position of this ring.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical:

IdentifierValueSource
CAS Number 107904-06-3[1]
Molecular Formula C₇H₁₃NO₃[1][3]
Molecular Weight 159.18 g/mol [1][3]
InChIKey PTWKMUDNOPBYJO-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1CNCCO1[1]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueDescriptionSource
XLogP3 -0.3A computed measure of lipophilicity. The negative value suggests hydrophilicity.[1]
Boiling Point 103 - 105 °C @ 1.0 mmHgThe temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.[4]
Hydrogen Bond Donors 1The N-H group on the morpholine ring can donate a hydrogen bond.[1]
Hydrogen Bond Acceptors 3The nitrogen atom, the ring oxygen, and the carbonyl oxygen can accept hydrogen bonds.[1]
Physical Form LiquidThe compound exists as a liquid under standard conditions.[2][4]

Synthesis and Mechanistic Insights

The synthesis of substituted morpholines is a well-established field in organic chemistry, often leveraging cyclization strategies from linear precursors. While multiple specific routes exist, a general and instructive approach involves the cyclization of a protected amino alcohol derivative.

Rationale for Synthetic Strategy

The morpholine ring is frequently synthesized from vicinal amino alcohols.[5] A common strategy involves the reaction of an amino alcohol with a two-carbon electrophile to form the heterocyclic ring. For a 2-substituted morpholine like the target compound, the synthesis would logically start from a precursor that already contains the desired carbon backbone, such as an amino acid derivative. The subsequent cyclization introduces the ether linkage.

Proposed Synthetic Workflow

This diagram outlines a generalized, two-stage process for synthesizing this compound, starting from a suitable amino acid precursor.

synthesis_workflow start Starting Material: Serine Ethyl Ester or equivalent (Amino alcohol with ester) step1 Step 1: N-Alkylation React with a 2-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide) start->step1 Introduce C5-C6 & O4 precursor intermediate Intermediate: Linear N-alkylated amino alcohol step1->intermediate Formation of ether precursor step2 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) Base-mediated ring closure intermediate->step2 Deprotonation of hydroxyl group followed by SN2 attack on carbon bearing a leaving group product Final Product: This compound step2->product purification Purification: Distillation or Column Chromatography product->purification Isolate pure compound

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established principles of morpholine synthesis.[5][6]

Objective: To synthesize this compound via N-alkylation and subsequent intramolecular cyclization.

Materials:

  • Serine ethyl ester hydrochloride

  • 2-Chloroethanol

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a solution of serine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like ethanol, add sodium bicarbonate (2.5 eq).

    • Add 2-chloroethanol (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Causality: The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the amine onto the electrophilic chloroethanol. Reflux provides the necessary activation energy.

    • Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure to yield the crude linear intermediate.

  • Intramolecular Cyclization:

    • Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the hydroxyl group, forming a reactive alkoxide. The inert atmosphere prevents quenching of the base by moisture.

    • Cool the suspension to 0 °C and add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The generated alkoxide performs an intramolecular Sɴ2 attack, displacing a leaving group (formed in situ or from the precursor) to close the ring. This is a classic Williamson ether synthesis.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C to neutralize excess NaH.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: Extraction isolates the organic product from inorganic salts. The brine wash removes residual water, and MgSO₄ is a drying agent.

    • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

    • Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Development

The morpholine ring is not merely a passive linker; it is an active contributor to the pharmacological profile of a drug candidate.

The Morpholine Scaffold as a Privileged Structure

Morpholine is recognized as a "privileged structure" in medicinal chemistry.[7] This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[7][8] Its utility stems from several advantageous properties:

  • Physicochemical Properties: The morpholine ring often improves aqueous solubility and metabolic stability, which are crucial pharmacokinetic properties.[7]

  • Synthetic Accessibility: It is a versatile and readily accessible synthetic building block.[7]

  • Biological Activity: As a scaffold, it can be appropriately substituted to interact with a wide array of biological targets, including kinases, receptors, and enzymes.[7][8]

Role of the Ethyl Carboxylate Moiety

The this compound derivative combines the benefits of the morpholine ring with the functionality of an ester. The ester group at the 2-position can serve multiple purposes:

  • Synthetic Handle: It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of other pharmacophoric groups.

  • Prodrug Strategy: The ester may function as a prodrug, which is hydrolyzed in vivo by esterases to release the active carboxylic acid form.

  • Receptor Interaction: The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Logical Workflow for Drug Discovery Integration

The incorporation of this compound into a lead compound is a strategic decision in the optimization phase of drug discovery.

drug_discovery_workflow target_id Target Identification (e.g., Protein Kinase) lead_gen Lead Compound Generation (HTS, Fragment-based design) target_id->lead_gen optimization Lead Optimization Challenge: Poor solubility, low potency, or metabolic instability lead_gen->optimization strategy Strategic Incorporation of This compound optimization->strategy synthesis_mod Synthesis of Novel Analogues (Amide coupling, ester hydrolysis, etc.) strategy->synthesis_mod Introduce privileged scaffold sar_study Structure-Activity Relationship (SAR) and ADME Profiling synthesis_mod->sar_study Evaluate new compounds sar_study->strategy Iterative Refinement candidate Optimized Candidate with Improved Drug-like Properties sar_study->candidate

Caption: Workflow for integrating this compound in a lead optimization campaign.

Safety, Handling, and Storage

Ensuring scientific integrity includes the safe and responsible handling of all chemical reagents.

GHS Hazard Classification

This compound is classified with significant hazards that demand careful handling.

Hazard ClassGHS CodeSignal WordDescriptionSource
Skin Corrosion/Irritation H314 / H315Danger / WarningCauses severe skin burns and eye damage / Causes skin irritation.[1][4]
Serious Eye Damage H318 / H319Danger / WarningCauses serious eye damage / Causes serious eye irritation.[1][4]
Target Organ Toxicity H335WarningMay cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment:

    • Wear protective gloves (chemically resistant), protective clothing, and a face shield.[4][9]

    • Wear splash-resistant goggles. Contact lenses should not be worn.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal

Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store in a corrosives area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic building block for modern drug discovery. Its combination of a privileged morpholine scaffold and a versatile ester handle provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of developmental drug candidates. A thorough understanding of its chemical properties, synthetic routes, and safety requirements, as outlined in this guide, is paramount for its successful application in the laboratory and its potential translation into future therapeutics.

References

Ethyl morpholine-2-carboxylate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl morpholine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and applications, offering field-proven insights and detailed protocols to support researchers in their endeavors.

Introduction: The Versatility of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its favorable properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, make it a valuable component in the design of bioactive molecules. This compound serves as a key chiral building block, providing a synthetically versatile handle for the elaboration of more complex molecular architectures. Its strategic importance lies in its bifunctional nature, possessing both a secondary amine for further substitution and an ethyl ester for various chemical transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

Identifiers and Molecular Formula

There are two CAS numbers frequently associated with this compound. The primary CAS number is 135782-25-1, with 107904-06-3 also being cited in various databases.[3] Researchers should be aware of both identifiers when conducting literature and database searches.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃[3][4][5]
Primary CAS Number 135782-25-1[4][5]
Alternative CAS Number 107904-06-3[3]
Molecular Weight 159.18 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms Ethyl 2-morpholinecarboxylate, 2-Morpholinecarboxylic acid ethyl ester[3]
Physicochemical Data
PropertyValueSource(s)
Physical Form Liquid
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[6]
Purity (typical) ≥95%[6]
Topological Polar Surface Area 47.6 Ų[3]
Monoisotopic Mass 159.08954328 Da[3]

Synthesis of this compound

While several general methods for the synthesis of morpholines exist, a common and illustrative approach involves the cyclization of an appropriate amino alcohol precursor.[7] A plausible synthetic route to this compound is the intramolecular cyclization of an N-substituted serine ester derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the N-alkylation of L-serine ethyl ester with a two-carbon electrophile bearing a leaving group, followed by base-mediated intramolecular cyclization. This method offers good control over the stereochemistry at the C2 position if a chiral starting material is used.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product SerineEster L-Serine Ethyl Ester AlkylatedIntermediate N-(2-hydroxyethyl)-L-serine ethyl ester SerineEster->AlkylatedIntermediate N-Alkylation (e.g., K₂CO₃, MeCN) TwoCarbonElectrophile 2-Bromoethanol TwoCarbonElectrophile->AlkylatedIntermediate Product Ethyl (S)-morpholine-2-carboxylate AlkylatedIntermediate->Product Intramolecular Cyclization (e.g., MsCl, Et₃N then Base) G cluster_core Core Scaffold cluster_derivatives Derivatization cluster_products Potential Products Core This compound N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis Ester_Reduction Ester Reduction Core->Ester_Reduction Substituted_Morpholines Substituted Morpholine Derivatives N_Alkylation->Substituted_Morpholines Morpholine_Amides Morpholine-2-carboxamides Ester_Hydrolysis->Morpholine_Amides Amide Coupling Morpholine_Alcohols (Morpholin-2-yl)methanol Derivatives Ester_Reduction->Morpholine_Alcohols

References

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Introduction: The Understated Power of a Six-Membered Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2] Its utility extends far beyond its role as a mere synthetic building block; the morpholine moiety imparts a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][3] The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen center within a flexible, chair-like conformation allows for a diverse range of interactions with biological targets.[4][5] Furthermore, its incorporation into a lead molecule often improves critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability, making it a favored tool for drug developers seeking to optimize drug-like characteristics.[1][5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into the mechanistic underpinnings of their actions across various therapeutic areas, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic motif.

Part 1: The Spectrum of Biological Activity

The structural simplicity of the morpholine ring belies its profound impact on biological function. Appropriately substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, and central nervous system (CNS) effects.[4][6][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been a major focus for the application of morpholine-based compounds.[8] These agents often exert their effects by inhibiting key enzymes involved in cell growth and survival signaling pathways.[9]

Mechanism of Action: Kinase Inhibition A prominent mechanism of action for many morpholine-containing anticancer agents is the inhibition of protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[10] This pathway is a critical regulator of cellular processes and is frequently dysregulated in various cancers.[10] The morpholine ring can enhance potency and modulate pharmacokinetic properties through molecular interactions with the target kinase.[6] For instance, the anticancer drug Gefitinib incorporates a morpholine ring, which contributes to its potent and selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] Similarly, compounds with a morpholine moiety have been developed as potent dual inhibitors of PI3Kα and mTOR.[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitor (e.g., Gefitinib) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing compounds.

Structure-Activity Relationship (SAR) Insights SAR studies reveal that the substitution pattern on both the morpholine ring and the associated scaffold is critical for cytotoxic activity. For example, in a series of quinazoline-based compounds, specific substitutions led to potent activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing greater potency than the standard drug colchicine.[11] Molecular docking studies have also shown that morpholine derivatives can bind effectively to the enzyme topoisomerase II, a key target in cancer therapy, with binding energies indicating significant affinity.[12]

Quantitative Data: Anticancer Activity The following table summarizes the cytotoxic activity of representative morpholine-substituted quinazoline derivatives against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[11]
MCF-7 (Breast)6.44 ± 0.29[11]
SHSY-5Y (Neuro)9.54 ± 0.15[11]
AK-10 A549 (Lung)8.55 ± 0.67[11]
MCF-7 (Breast)3.15 ± 0.23[11]
SHSY-5Y (Neuro)3.36 ± 0.29[11]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: Combating Pathogens

The morpholine scaffold is integral to a number of antimicrobial agents, demonstrating efficacy against bacteria, fungi, and viruses.[4][6]

A) Antibacterial Activity Morpholine's inclusion in antibacterial agents can enhance potency and overcome resistance.[13] The well-known antibiotic Linezolid , an oxazolidinone, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[14] Other novel morpholine-modified ruthenium-based agents have shown robust bactericidal activity against Staphylococcus aureus, including the ability to inhibit α-toxin secretion.[15]

B) Antifungal Activity Morpholine derivatives are key components of agricultural fungicides known as ergosterol biosynthesis inhibitors.[16][17] Drugs like Amorolfine and Fenpropimorph interfere with sterol biosynthesis in fungi, a pathway essential for maintaining the integrity of the fungal cell membrane.[16][18] This disruption leads to cell death. Silicon-incorporated morpholine analogues have also been synthesized, with some showing superior fungicidal potential against human fungal pathogens like Candida albicans and Cryptococcus neoformans compared to existing morpholine fungicides.[18]

C) Antiviral Activity The versatility of the morpholine ring extends to antiviral drug design.[6] For instance, new quinoline-morpholine hybrid compounds have shown a pronounced inhibitory profile against SARS-CoV-2 in cell culture-based infection models.[19] Additionally, novel HIV-1 protease inhibitors incorporating morpholine derivatives as P2 ligands have demonstrated enhanced activity against drug-resistant viral variants compared to the established drug Darunavir (DRV).[20]

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring, including its balanced lipophilic-hydrophilic profile, make it an excellent scaffold for developing CNS-active drugs.[5][21] This heterocycle often improves a compound's ability to cross the blood-brain barrier (BBB), a critical hurdle in the development of treatments for neurological and psychiatric disorders.[5][22] Morpholine-containing drugs like Reboxetine (antidepressant) and Aprepitant (antiemetic) are established CNS agents.[5][23] The morpholine ring can act as a scaffold to correctly position interacting appendages or directly engage with molecular targets such as neurotransmitter receptors and enzymes involved in neurodegeneration.[5][24]

Part 2: Experimental Evaluation of Biological Activity

Validating the biological activity of newly synthesized morpholine compounds requires robust and reproducible experimental protocols. The methodologies described below are standard in the field and provide a self-validating system for screening and characterization.

Workflow: General Screening Protocol

Screening_Workflow Start Synthesized Morpholine Compound Library PrimaryScreen Primary Screening (e.g., Single High Concentration) Start->PrimaryScreen DoseResponse Dose-Response Assay (e.g., MTT, MIC) PrimaryScreen->DoseResponse Active Compounds DataAnalysis Data Analysis (Calculate IC₅₀ / MIC) DoseResponse->DataAnalysis HitConfirm Hit Confirmation & Validation DataAnalysis->HitConfirm Potent Hits MechanismStudy Mechanism of Action Studies (e.g., Kinase Assay) HitConfirm->MechanismStudy LeadOpt Lead Optimization (SAR Studies) MechanismStudy->LeadOpt End Candidate Drug LeadOpt->End

Caption: A generalized workflow for the biological screening of morpholine derivatives.

Protocol: Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

  • Dosing: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified treatment period (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into insoluble purple formazan.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no growth is observed.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the morpholine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Grow the microbial culture to a specific density (typically a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the compound plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader at 600 nm.

Conclusion and Future Outlook

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, consistently contributing to the discovery and development of potent and effective therapeutic agents.[1][6] Its unique structural and physicochemical properties allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of activities ranging from anticancer to antimicrobial and CNS modulation.[4][6] The ability of the morpholine ring to improve pharmacokinetic profiles further solidifies its importance in transforming bioactive molecules into viable drug candidates.[1][5] As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the rational design of novel, highly selective, and potent morpholine-containing compounds will continue to be a fruitful and exciting area of research, promising new solutions to pressing medical challenges.

References

Spectroscopic data (NMR, IR, Mass Spec) of ethyl morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H13NO3.[1] As a derivative of morpholine, a key scaffold in medicinal chemistry, this molecule and its analogues are of significant interest in drug discovery and development. The precise characterization of such molecules is paramount to ensuring their identity, purity, and conformational integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. It is designed to serve as a practical resource for researchers, offering not just data, but the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Isomerism

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. This compound possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The morpholine ring itself typically adopts a chair conformation.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation:

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Ethyl CH₃~1.2-1.3Triplet (t)3HCoupled to the ethyl CH₂ group.
Morpholine H5, H6~2.6-3.0Multiplet (m)4HProtons on carbons adjacent to the nitrogen.
Morpholine H3~3.6-3.9Multiplet (m)2HProtons on the carbon adjacent to the oxygen.
Morpholine H2~3.9-4.1Multiplet (m)1HThe proton on the stereocenter, adjacent to nitrogen and the ester.
Ethyl CH₂~4.1-4.3Quartet (q)2HCoupled to the ethyl CH₃ group.
N-HVariable (e.g., 1.5-3.5)Broad Singlet (br s)1HPosition and broadness are solvent and concentration dependent.
1.2: ¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: As per the ¹H NMR protocol, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR processing. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase Notes
Ethyl C H₃~14Positive
Morpholine C 5, C 6~45-50NegativeCarbons adjacent to nitrogen.
Morpholine C 2~55-60PositiveThe stereocenter carbon.
Ethyl C H₂~61-63Negative
Morpholine C 3~67-70NegativeCarbon adjacent to the ring oxygen.
Ester C =O~170-175No SignalThe carbonyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Data Interpretation:

Key vibrational frequencies confirm the presence of specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
~3300-3400N-H StretchMedium, BroadSecondary Amine (N-H)
~2850-3000C-H StretchStrongAliphatic (CH₂, CH₃)
~1730-1750C=O StretchStrongEster Carbonyl
~1200-1300C-O StretchStrongEster (C-O)
~1100-1150C-O-C StretchStrongEther (in morpholine ring)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray Ionization (ESI) is a common and gentle method suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

  • Molecular Ion: The monoisotopic mass of this compound (C₇H₁₃NO₃) is 159.09 Da.[1] In ESI-MS, a prominent peak at m/z 160.09 ([M+H]⁺) is expected.

  • Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring or loss of substituents.

G cluster_main Proposed ESI-MS Fragmentation mol [M+H]⁺ m/z = 160.1 frag1 Loss of EtOH [M+H - 46]⁺ m/z = 114.1 mol->frag1 - C₂H₅OH frag2 Loss of CO₂Et [M+H - 73]⁺ m/z = 87.1 mol->frag2 - •CO₂Et frag3 Ring Opening Fragment m/z = 86.1 frag1->frag3 - CO

References

A Technical Guide to Ethyl Morpholine-2-Carboxylate: Sourcing, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved drugs and bioactive molecules.[1][2][3][4] Its advantageous physicochemical properties—including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile—make it an invaluable scaffold in drug design.[3][5][6] Ethyl morpholine-2-carboxylate, a key derivative, serves as a versatile building block, offering a synthetically accessible handle for the elaboration of more complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, synthesis, and critical applications for professionals in chemical synthesis and drug discovery.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
Molecular Formula C₇H₁₃NO₃PubChem[7]
Molecular Weight 159.18 g/mol PubChem[7]
CAS Numbers 107904-06-3, 135782-25-1PubChem[7]
Appearance Liquid (typical)Sigma-Aldrich
Storage Temperature 2-8°C, inert atmosphere, dark placeSigma-Aldrich

Commercial Availability and Sourcing

This compound and its derivatives, such as the hydrochloride salt, are commercially available from a range of chemical suppliers. The choice of supplier often depends on the required purity, scale, and whether the material is needed for initial research or larger-scale development. It is crucial to note the distinction between the free base and its salt forms, as their solubility and handling properties will differ.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound135782-25-1≥96%Available in small quantities (mg to g).
Santa Cruz Biotechnology This compound135782-25-1-Marketed as a biochemical for proteomics research.
Manchester Organics This compound107904-06-3-Available with a lead time of 4-6 weeks.
AChemBlock (S)-Ethyl morpholine-2-carboxylate hydrochloride1820569-31-095%Chiral hydrochloride salt form.
Ambeed This compound135782-25-1-Building block for synthesis.
2A Biotech This compound107904-06-398%Offered as a chemical intermediate.

This table is not exhaustive and is intended to provide a representative sample of available suppliers. Pricing and availability are subject to change.

Synthesis of Substituted Morpholine-2-Carboxylates

While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for creating substituted morpholine structures. A prevalent and innovative strategy involves the ring-opening of a strained N-activated oxazetidine with a suitable nucleophile.[8][9]

The causality behind this synthetic choice lies in the highly polarized N-O bond of the 2-tosyl-1,2-oxazetidine, which is further activated by the strain of the four-membered ring. This makes the oxygen atom susceptible to nucleophilic attack, initiating a cascade that leads to the formation of the morpholine ring.

Conceptual Workflow for Synthesis

The following diagram illustrates a plausible synthetic pathway for a substituted morpholine-2-carboxylate, based on the work of Orentas and Hu, which can be adapted for the target molecule.[9]

G cluster_process Key Steps cluster_product Intermediate & Final Product Oxazetidine 2-Tosyl-1,2-oxazetidine RingOpening Nucleophilic Ring Opening Oxazetidine->RingOpening FormylEster Ethyl 2-formylacetate (or similar α-formyl ester) FormylEster->RingOpening Base Base Catalyst (e.g., K₂CO₃, DBU) Base->RingOpening Solvent Solvent (e.g., 1,4-Dioxane) Solvent->RingOpening RingClosure Intramolecular Cyclization RingOpening->RingClosure Hemiaminal Morpholine Hemiaminal Intermediate RingClosure->Hemiaminal FinalProduct Ethyl 4-tosylmorpholine-2-carboxylate Hemiaminal->FinalProduct Deprotection N-Deprotection (Removal of Tosyl Group) FinalProduct->Deprotection Target This compound Deprotection->Target G Start This compound (Scaffold) N_Func N-Functionalization (e.g., Alkylation, Acylation, Reductive Amination) Start->N_Func Ester_Func Ester Functionalization (e.g., Amidation, Hydrazide formation) Start->Ester_Func Library Diverse Chemical Library N_Func->Library Ester_Func->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Ethyl morpholine-2-carboxylate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Ethyl Morpholine-2-Carboxylate

Introduction: A Proactive Approach to Chemical Safety

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry, particularly within drug discovery and development programs. Its unique structural motif makes it a key intermediate for more complex molecules. However, its utility in the laboratory is matched by significant health hazards that demand a comprehensive and proactive safety-first mindset.

This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to list safety data but to provide a cohesive, in-depth framework for handling this chemical. We will explore the "why" behind each precaution, grounding our protocols in the fundamental chemical properties and toxicological profile of the substance. By understanding the causality of the risks, we can implement self-validating safety systems that protect researchers and ensure the integrity of our work.

Section 1: Chemical and Physical Profile

A foundational understanding of a substance's properties is the first step in a robust risk assessment. This compound is a liquid whose primary hazards are associated with its corrosivity and irritant properties.

Identifier Value Source
IUPAC Name This compound[1]
CAS Number 107904-06-3[1][2]
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][2]
Synonyms ethyl 2-morpholinecarboxylate[1]
Physical Property Value Source
Physical State Liquid[2]
Appearance No information available[2]
Boiling Point 103 - 105 °C @ 1.0 mmHg[2]
Flash Point No information available[2]
pH No information available[2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. This compound is classified as a hazardous substance, with its primary dangers being severe damage to skin and eyes, and respiratory irritation.[1][2]

GHS Classification Details
Pictograms Corrosion, Irritant
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Precautionary Statements Prevention (P260, P264, P271, P280): Do not breathe vapors. Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Response (P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310): Specific, immediate actions for ingestion, skin/hair contact, inhalation, and eye contact, all culminating in the directive to immediately call a POISON CENTER or physician. Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up. Disposal (P501): Dispose of contents/container to an approved waste disposal plant.

Source:[1][2]

Causality of Hazards:

  • H314 (Corrosivity): The chemical structure of this compound, likely due to the morpholine nitrogen's basicity and the overall molecular reactivity, allows it to cause severe chemical burns upon contact with skin and eyes. This is not a simple irritation; it is destructive to tissue and can cause permanent damage.[1][2]

  • H335 (Respiratory Irritation): The compound's volatility, though not high, is sufficient for its vapors to be inhaled. These vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2]

Section 3: Risk Management through the Hierarchy of Controls

Effective safety management relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. The primary goal is to engineer out the hazard, and only then rely on personal behaviors and protective equipment.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Face Shield, Lab Coat) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal protection.

  • Engineering Controls: This is the most critical layer of protection for handling this compound.

    • Chemical Fume Hood: All manipulations of this compound (weighing, transferring, reactions) must be performed inside a certified chemical fume hood. This physically isolates the researcher from vapors and potential splashes.

    • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.

    • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3][4]

  • Administrative Controls: These are the procedures and work practices that minimize exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

    • Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.

    • Designated Areas: Clearly mark areas where this compound is stored and handled.

  • Personal Protective Equipment (PPE): PPE is the final barrier of defense and is non-negotiable.

    • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2] Standard safety glasses are insufficient.

    • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time. Always double-glove when handling corrosives. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]

    • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Section 4: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to confirm safety before proceeding to the next.

  • Pre-Handling Verification:

    • Confirm the chemical fume hood is on and functioning correctly (check airflow monitor).

    • Ensure the work area is clean and uncluttered.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Don all required PPE: lab coat, chemical splash goggles, face shield, and double-gloved with chemically resistant gloves.

  • Chemical Handling (e.g., Aliquoting):

    • Place an absorbent, plastic-backed liner on the fume hood work surface to contain minor drips.

    • Secure the primary container of this compound.

    • Slowly and carefully open the container, pointing the opening away from your face.

    • Use a clean pipette or syringe to transfer the desired amount to a secondary, labeled container.

    • Perform all transfers over a secondary containment tray to catch any potential spills.

    • Tightly cap both containers immediately after the transfer is complete.

  • Post-Handling Procedures:

    • Decontaminate any non-disposable equipment used (e.g., spatulas) with an appropriate solvent.

    • Wipe down the work surface liner. Dispose of the liner and any contaminated disposable items (e.g., pipettes) in a designated hazardous waste container.

    • Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, inner gloves.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

Section 5: Emergency Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all exposures.[2]

Exposure Route Protocol
Inhalation 1. Immediately move the victim to fresh air. 2. Keep the person at rest in a position comfortable for breathing. 3. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). 4. Immediately call a POISON CENTER or physician.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Use the safety shower if the contact area is large. 3. Immediately call a POISON CENTER or physician.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Use an eyewash station. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or physician.
Ingestion 1. Rinse mouth thoroughly with water. 2. DO NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Immediately call a POISON CENTER or physician.

Source:[2]

Spill Response Workflow

The response to a spill depends on its scale and location. All personnel in the area should be alerted immediately.

cluster_1 Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<100 mL, Contained in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or Outside Hood) Assess->LargeSpill Large Contain Contain with Inert Absorbent Material (e.g., Vermiculite, Sand) SmallSpill->Contain Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate Cleanup Collect Waste into Sealed Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose CallEHS Call Institutional Emergency Response / EHS Evacuate->CallEHS

Caption: Workflow for responding to a chemical spill.

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] The storage location should be a designated corrosives area and be kept locked.[2] Keep containers tightly closed to prevent moisture contamination and vapor release.[2] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.

  • Incompatible Materials: Keep this compound segregated from the following materials to prevent violent or hazardous reactions:

    • Strong oxidizing agents (e.g., perchlorates, nitrates)[2][3]

    • Strong acids (e.g., hydrochloric acid, sulfuric acid)[2][3]

    • Strong bases[2]

    • Acid anhydrides and acid chlorides[2]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Procedure:

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[2]

Conclusion

This compound is a potent chemical that requires stringent safety protocols. Its corrosive nature leaves no room for error in handling. By understanding its properties, implementing a control hierarchy, and adhering strictly to established procedures for handling, emergencies, and disposal, researchers can work with this valuable compound safely and effectively. The principles of proactive risk assessment and layered defense are paramount to ensuring a safe laboratory environment for everyone.

References

Stability and storage conditions for ethyl morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Ethyl Morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary drug discovery, valued for its morpholine scaffold that often imparts favorable pharmacokinetic properties. Ensuring the chemical integrity of this starting material is fundamental to the reliability and reproducibility of synthetic campaigns and the quality of downstream products. This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We will delve into its intrinsic chemical liabilities, potential degradation pathways including hydrolysis and oxidation, and present a scientifically grounded protocol for its handling and long-term storage. This document is intended to serve as an essential resource for researchers and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound in Medicinal Chemistry

The morpholine moiety is a ubiquitous heterocyclic motif in a multitude of marketed drugs, prized for its ability to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. This compound serves as a versatile and readily available starting material for the introduction of this valuable scaffold. Its stability, therefore, is not merely a matter of practical inventory management but a critical parameter that directly impacts the purity of synthetic intermediates and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Degradation of this key building block can introduce impurities that may be difficult to remove in subsequent synthetic steps, potentially leading to downstream complications in process development and regulatory filings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust stability and storage strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Liquid
Storage Temperature 2-8°C

Intrinsic Chemical Stability and Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the ethyl ester and the secondary amine of the morpholine ring.

Hydrolysis of the Ester Functional Group

The ester linkage is prone to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis : In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible. To drive the reaction to completion, an excess of water is required.

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification, an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. This leads to the formation of the corresponding carboxylate salt and ethanol. Saponification is generally a faster and more efficient method for ester hydrolysis compared to the acid-catalyzed process.

Caption: Hydrolytic degradation of this compound.

Oxidation of the Morpholine Ring

The nitrogen atom in the morpholine ring is a secondary amine and is susceptible to oxidation. While morpholine itself is relatively stable, strong oxidizing agents can lead to the formation of various oxidation products. The presence of an ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. However, the potential for oxidation should not be disregarded, especially under harsh conditions or in the presence of incompatible materials.

Caption: Oxidative degradation of the morpholine moiety.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended:

Table 2: Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Exposure Keep in a dark place, protected from light.Prevents potential photolytic degradation.
Container Keep containers tightly closed in a dry, cool, and well-ventilated place.Prevents contamination and exposure to atmospheric moisture.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These substances can catalyze or directly participate in degradation reactions.

Experimental Protocol for Stability Assessment

A formal stability study is the most definitive way to establish the shelf-life and retest period for this compound. The following protocol outlines a systematic approach to such a study.

Experimental Workflow

G cluster_0 Initialization cluster_1 Stress Conditions cluster_2 Long-Term Storage cluster_3 Analysis at Timepoints (T=x) cluster_4 Data Evaluation start Characterize Initial Sample (T=0) - Purity (HPLC) - Identity (NMR, MS) - Appearance stress_acid Acidic Hydrolysis (e.g., 0.1 M HCl) start->stress_acid stress_base Basic Hydrolysis (e.g., 0.1 M NaOH) start->stress_base stress_ox Oxidative Stress (e.g., 3% H₂O₂) start->stress_ox stress_thermal Thermal Stress (e.g., 60°C) start->stress_thermal storage_rec Recommended Conditions (2-8°C, Inert Atmosphere) start->storage_rec storage_ambient Ambient Conditions (25°C, Air) start->storage_ambient analysis Analyze Samples - Purity (HPLC) - Impurity Profile (LC-MS) - Appearance stress_acid->analysis stress_base->analysis stress_ox->analysis stress_thermal->analysis storage_rec->analysis storage_ambient->analysis evaluation Evaluate Data - Degradation Kinetics - Identify Degradants - Determine Shelf-life analysis->evaluation

Caption: Workflow for a comprehensive stability study.

Step-by-Step Methodology
  • Initial Characterization (Time = 0):

    • Obtain a representative sample of this compound.

    • Record its initial appearance (e.g., color, clarity).

    • Determine its purity by a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or charged aerosol detector).

    • Confirm its identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Forced Degradation Studies:

    • Subject the sample to stress conditions to identify potential degradation products and pathways. This includes:

      • Acidic conditions: Dissolve the sample in a dilute acid (e.g., 0.1 M HCl) and monitor for changes over time.

      • Basic conditions: Dissolve the sample in a dilute base (e.g., 0.1 M NaOH) and monitor for changes.

      • Oxidative conditions: Treat the sample with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

      • Thermal stress: Heat the sample at an elevated temperature (e.g., 60°C).

    • Analyze the stressed samples by LC-MS to identify the mass of any degradation products.

  • Long-Term Stability Study:

    • Aliquot the sample into appropriate containers (e.g., amber glass vials) under an inert atmosphere.

    • Store the samples under both recommended (2-8°C) and ambient (e.g., 25°C/60% relative humidity) conditions.

    • At predetermined time points (e.g., 1, 3, 6, 12, 24 months), withdraw a sample from each storage condition.

    • Analyze the samples for appearance, purity (HPLC), and the presence of any degradation products (LC-MS).

  • Data Analysis and Shelf-Life Determination:

    • Plot the purity of the sample as a function of time for each storage condition.

    • Determine the rate of degradation and establish a shelf-life or retest period based on acceptable purity limits (e.g., ≥95%).

Conclusion

The chemical stability of this compound is a critical consideration for its use in research and development. The primary degradation pathways are hydrolysis of the ester and, to a lesser extent, oxidation of the morpholine nitrogen. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protecting it from light, the integrity of this valuable synthetic building block can be maintained. A systematic stability study, as outlined in this guide, is the most robust method for establishing a definitive shelf-life and ensuring the quality of the material for its intended application.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has led to its incorporation into a vast array of clinically successful drugs across diverse therapeutic areas.[1][4][5] This guide provides a comprehensive technical overview of the multifaceted roles of the morpholine scaffold in drug discovery and development. We will explore its fundamental physicochemical characteristics, delve into its diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provide insights into its role in optimizing pharmacokinetic profiles. Furthermore, this guide will touch upon common synthetic strategies and the concept of bioisosteric replacement, offering a holistic perspective for researchers and drug development professionals.

The Physicochemical and Structural Advantages of the Morpholine Scaffold

The prevalence of the morpholine moiety in drug molecules is not coincidental; it is a direct consequence of its favorable physicochemical and structural attributes that are highly desirable in drug design.

A Balance of Hydrophilicity and Lipophilicity

The morpholine ring possesses a unique amphiphilic character. The oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity.[6][7] This balanced hydrophilic-lipophilic profile is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier (BBB).[6][7]

pKa and Basicity
Conformational Flexibility

The morpholine ring typically adopts a chair-like conformation, providing a three-dimensional scaffold that can orient substituents in specific vectors to interact with biological targets.[6][7] This conformational flexibility allows the morpholine ring to act as a versatile scaffold, directing appendages into the correct positions for optimal binding.[7]

Metabolic Stability

Generally, the morpholine ring is considered more metabolically stable than other saturated heterocycles like piperidine.[9] The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9] However, it is not metabolically inert and can undergo N-dealkylation, N-oxidation, and ring oxidation.[10] Understanding these metabolic pathways is crucial for designing more robust drug candidates.[10]

The Privileged Scaffold in Action: Diverse Pharmacological Activities

The morpholine scaffold is a key component in a wide range of approved drugs, demonstrating its versatility in targeting various biological systems.[1][11][12] Its ability to enhance potency and modulate pharmacokinetic properties has propelled its use in developing treatments for a multitude of diseases.[3]

Anticancer Agents

A significant number of morpholine-containing drugs are approved for cancer therapy.[4][5] In many of these agents, the morpholine moiety contributes to improved solubility and pharmacokinetic profiles.[5] For example, in the case of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, the morpholine ring enhances water solubility and oral bioavailability.[5]

Central Nervous System (CNS) Disorders

The morpholine scaffold is particularly prevalent in drugs targeting the CNS.[6][7] Its ability to improve BBB permeability is a key factor in its success in this area.[6][7] Morpholine-containing drugs for CNS disorders include antidepressants like Moclobemide and Reboxetine.[13][14]

Infectious Diseases

The morpholine ring is also found in several antimicrobial agents. Linezolid, an oxazolidinone antibiotic, features a morpholine substituent that is crucial for its activity.[15] The antifungal agent Amorolfine also incorporates a morpholine ring.

Other Therapeutic Areas

Beyond the major areas mentioned above, morpholine-containing drugs are used for a variety of other conditions, including as antiemetics (Aprepitant), antihypertensives (Timolol), and for the treatment of attention deficit hyperactivity disorder (ADHD).[5][13]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the morpholine ring can significantly influence the pharmacological activity and selectivity of a compound. While specific SAR is target-dependent, some general principles have emerged.

Impact of Substituents on Potency and Selectivity

The position and nature of substituents on the morpholine ring can dramatically alter a molecule's interaction with its biological target. For instance, in a series of dopamine D4 receptor ligands, the size and substitution pattern of the morpholine ring were found to be important for affinity.[16] SAR studies on morpholine-based cholinesterase inhibitors revealed that the length of the linker between the quinoline core and the morpholine moiety significantly impacted inhibitory potency.[17]

Morpholine as a Pharmacophore Element

In some cases, the morpholine ring itself is an integral part of the pharmacophore, directly participating in binding interactions with the target protein.[1][2] The oxygen atom can act as a hydrogen bond acceptor, while the ring can engage in hydrophobic interactions.[18]

The Role of Morpholine in Optimizing Pharmacokinetics

A primary reason for incorporating a morpholine scaffold is to improve the drug-like properties of a molecule.[1][19]

Enhancing Solubility and Bioavailability
Modulating Metabolic Stability

As previously mentioned, the morpholine ring is generally more resistant to metabolic degradation compared to piperidine.[9] However, metabolic liabilities can still exist. Medicinal chemists can strategically modify the morpholine ring or its surrounding environment to block sites of metabolism.[10] Common strategies include the introduction of steric hindrance or electron-withdrawing groups to decrease the molecule's susceptibility to oxidation.[10]

Synthetic Strategies for Morpholine-Containing Compounds

The facile synthesis of the morpholine scaffold contributes to its widespread use in medicinal chemistry.[1][12] Several synthetic routes are available to construct and functionalize the morpholine ring.

Common Synthetic Approaches

A prevalent method for synthesizing N-substituted morpholines is the reaction of a dihaloethane with a primary amine. Another common approach involves the cyclization of a diethanolamine derivative. More complex, substituted morpholines can be prepared from chiral precursors such as amino acids and amino alcohols.[20]

Functionalization of the Morpholine Ring

Once the morpholine ring is formed, it can be further functionalized to explore SAR. The nitrogen atom is readily alkylated or acylated. C-functionalization of the morpholine ring is less common but is an area of growing interest to generate more complex and diverse scaffolds.[20]

Morpholine as a Bioisostere

In drug design, the concept of bioisosteric replacement is a powerful strategy to optimize lead compounds. The morpholine ring is often used as a bioisostere for other cyclic amines like piperazine and piperidine.[5][21]

Bioisosteric Replacement of Piperazine and Piperidine

Replacing a piperazine or piperidine ring with a morpholine can lead to several beneficial changes in a molecule's properties. The introduction of the oxygen atom can reduce the basicity of the nitrogen, which can be advantageous for avoiding off-target effects and improving the pharmacokinetic profile.[9] The morpholine ring can also alter the lipophilicity and metabolic stability of the compound.[22][23]

Conclusion

The morpholine scaffold has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic tractability makes it a "go-to" heterocycle for drug designers. From enhancing the potency and selectivity of drug candidates to optimizing their pharmacokinetic profiles, the morpholine ring plays a multifaceted and critical role in the development of new therapeutics. As our understanding of disease biology and drug design principles continues to evolve, the privileged morpholine scaffold is poised to remain a cornerstone of modern drug discovery.

Data Presentation

Table 1: Examples of FDA-Approved Drugs Containing a Morpholine Scaffold

Drug NameTherapeutic ClassRole of Morpholine Scaffold
Gefitinib [5]Anticancer (EGFR Inhibitor)Enhances water solubility and oral bioavailability.[5]
Linezolid [15]AntibioticIntegral part of the pharmacophore.
Moclobemide [13][14]Antidepressant (MAO-A Inhibitor)Contributes to CNS penetration.[14]
Reboxetine [13][14]Antidepressant (Norepinephrine Reuptake Inhibitor)Contributes to CNS penetration.[14]
Aprepitant [13]Antiemetic (NK1 Receptor Antagonist)Part of the core scaffold.
Timolol [13]Antihypertensive (Beta Blocker)Part of the side chain, influencing properties.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Morpholines

This protocol describes a common method for the synthesis of N-aryl morpholines via Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Morpholine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.01-0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent, followed by the morpholine (1.2 eq) and the base (1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Diagram 1: The Privileged Nature of the Morpholine Scaffold

G cluster_properties Physicochemical Properties cluster_roles Roles in Drug Design cluster_outcomes Therapeutic Outcomes Morpholine Morpholine Scaffold Balanced Lipophilicity/\nHydrophilicity Balanced Lipophilicity/ Hydrophilicity Morpholine->Balanced Lipophilicity/\nHydrophilicity Weak Basicity (pKa ~8.7) Weak Basicity (pKa ~8.7) Morpholine->Weak Basicity (pKa ~8.7) Conformational Flexibility Conformational Flexibility Morpholine->Conformational Flexibility Bioisosteric Replacement Bioisosteric Replacement Morpholine->Bioisosteric Replacement Improved Pharmacokinetics Improved Pharmacokinetics Balanced Lipophilicity/\nHydrophilicity->Improved Pharmacokinetics Weak Basicity (pKa ~8.7)->Improved Pharmacokinetics Scaffold for 3D Orientation Scaffold for 3D Orientation Conformational Flexibility->Scaffold for 3D Orientation Approved Drugs Approved Drugs Improved Pharmacokinetics->Approved Drugs Enhanced Potency Enhanced Potency Enhanced Potency->Approved Drugs Scaffold for 3D Orientation->Enhanced Potency Diverse Pharmacological\nActivities Diverse Pharmacological Activities Diverse Pharmacological\nActivities->Approved Drugs

Caption: The central role and beneficial attributes of the morpholine scaffold.

Diagram 2: General Workflow for Incorporating a Morpholine Scaffold

G Start Lead Compound Identification SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Optimization Pharmacokinetic Optimization Needed SAR->Optimization Incorporate Incorporate Morpholine Scaffold Optimization->Incorporate Synthesis Synthesis of Morpholine Analogs Incorporate->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Screening->SAR Iterative Refinement Candidate Optimized Drug Candidate Screening->Candidate

Caption: A typical workflow for utilizing the morpholine scaffold in drug optimization.

References

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of Ethyl Morpholine-2-Carboxylate from 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Morpholine-2-Carboxylate Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its unique combination of a secondary amine and an ether linkage imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Specifically, chiral morpholine-2-carboxylic acid derivatives, such as ethyl morpholine-2-carboxylate, are invaluable building blocks in drug discovery. They serve as conformationally constrained amino acid bioisosteres, enabling chemists to fine-tune the spatial arrangement of functional groups and enhance binding affinity to biological targets.[3]

This application note provides a comprehensive guide for the synthesis of this compound, starting from readily available 1,2-amino alcohols, with a primary focus on derivatives of serine ethyl ester. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed, step-by-step protocols, and offer insights into process optimization and troubleshooting.

PART 1: Mechanistic Principles and Strategic Considerations

The synthesis of the morpholine ring from a 1,2-amino alcohol fundamentally involves the formation of two new bonds by introducing a two-carbon linker that connects the nitrogen and oxygen atoms. The most common and robust strategy is a sequential N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis).

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, ethyl (S)-morpholine-2-carboxylate, breaks the N4-C5 and O1-C6 bonds. This approach reveals the key synthons: an α-amino acid derivative, specifically (S)-serine ethyl ester, which provides the N-C2-C3-O backbone, and a two-carbon electrophile (a C5-C6 synthon) capable of reacting with both the amine and the hydroxyl group.

The C2-Synthon: A Critical Choice

The selection of the two-carbon electrophile is critical and dictates the reaction conditions. Common choices include:

  • 1,2-Dihaloethanes (e.g., 1,2-dibromoethane): These reagents can, in principle, form the ring in a single step through a double alkylation. However, this approach often suffers from poor selectivity, leading to polymerization and the formation of piperazine byproducts from the reaction of two amino alcohol molecules with one dihaloethane.

  • Haloacetaldehydes (e.g., Chloroacetaldehyde): These are highly effective reagents.[4] The synthesis typically proceeds in two stages: initial N-alkylation to form an N-(2-hydroxyethyl) intermediate, followed by an intramolecular cyclization. To prevent self-polymerization of the highly reactive aldehyde, it is almost always used in a protected form, such as a diethyl acetal. The cyclization is then achieved via a reductive amination pathway.

  • α-Halo Esters (e.g., Ethyl Bromoacetate): While a common alkylating agent, using this for the primary cyclization would result in a morpholin-3-one structure after an initial N-alkylation and subsequent intramolecular amidation, not the desired morpholine ring. A subsequent reduction would be required.

For this guide, we will focus on the use of a protected haloacetaldehyde, as it represents a reliable and high-yielding pathway to the target structure.

General Reaction Mechanism

The overall transformation involves two key steps: nucleophilic substitution at the amine (N-alkylation) and intramolecular cyclization. When using a protected aldehyde like bromoacetaldehyde diethyl acetal, the process unfolds as follows:

  • N-Alkylation: The primary amine of the serine ester attacks the electrophilic carbon of the bromoacetaldehyde acetal, displacing the bromide ion. This forms a secondary amine intermediate.

  • Deprotection and Reductive Cyclization: The acetal is hydrolyzed under acidic conditions to reveal the aldehyde. The molecule now contains both a secondary amine and an aldehyde, which readily form a cyclic hemiaminal. This intermediate is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the stable morpholine ring.

Caption: General mechanism for morpholine synthesis via N-alkylation and reductive cyclization.

PART 2: Detailed Experimental Protocol

This protocol details the synthesis of Ethyl (S)-morpholine-2-carboxylate from (S)-Serine ethyl ester hydrochloride.

Principle

The synthesis is a one-pot, two-step procedure. First, the free amine of serine ethyl ester is generated in situ and alkylated with bromoacetaldehyde diethyl acetal. Second, the reaction is acidified to hydrolyze the acetal, and a reducing agent is added to facilitate the reductive amination, closing the morpholine ring.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/Eq.Amount
(S)-Serine ethyl ester hydrochlorideC₅H₁₂ClNO₃169.611.05.00 g (29.5 mmol)
Bromoacetaldehyde diethyl acetalC₆H₁₃BrO₂197.071.16.37 g (32.4 mmol)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.57.81 g (73.7 mmol)
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.841.52.78 g (44.2 mmol)
Acetonitrile (MeCN)CH₃CN41.05-150 mL
Acetic Acid (AcOH)CH₃COOH60.05-~10 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)---As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Serine ethyl ester hydrochloride (5.00 g, 29.5 mmol) and sodium carbonate (7.81 g, 73.7 mmol).

  • Solvent Addition: Add 150 mL of acetonitrile. Stir the resulting suspension vigorously at room temperature for 15 minutes to liberate the free amine.

  • N-Alkylation: Add bromoacetaldehyde diethyl acetal (6.37 g, 32.4 mmol) to the suspension. Affix a reflux condenser and heat the reaction mixture to 80 °C (oil bath temperature). Maintain this temperature and stir for 12-16 hours.

    • Causality Check: Heating accelerates the Sₙ2 reaction between the amine and the alkyl bromide. Sodium carbonate acts as both the initial base to free the amine and to neutralize the HBr formed during the reaction.

  • Cooling and pH Adjustment: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add glacial acetic acid dropwise until the pH of the mixture is between 4 and 5 (check with pH paper).

    • Expert Insight: This step is crucial. The acidic environment is required to hydrolyze the acetal to the aldehyde, which is necessary for cyclization. However, strongly acidic conditions can promote unwanted side reactions or degradation.

  • Reductive Cyclization: In a separate beaker, dissolve sodium cyanoborohydride (2.78 g, 44.2 mmol) in ~15 mL of acetonitrile. Add this solution dropwise to the cooled, acidified reaction mixture over 10 minutes.

    • Safety First: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. This step should be performed in a well-ventilated fume hood. The weak acid (AcOH) minimizes this risk, but caution is still required.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.

  • Workup - Quenching and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50%).

  • Characterization:

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl (S)-morpholine-2-carboxylate as a colorless or pale yellow oil.

    • Determine the yield. A typical yield for this procedure is in the range of 60-75%.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete N-alkylation or incomplete cyclization.Ensure the initial reaction is heated for a sufficient time. Verify the pH is correctly adjusted before adding NaBH₃CN.
Multiple Spots on TLC Presence of starting material, N-alkylated intermediate.Increase reaction time for the respective step. Optimize purification gradient.
Product is Contaminated Impurities from reagents or incomplete workup.Use high-purity reagents. Ensure thorough washing during the workup phase. Re-purify if necessary.

PART 3: Workflow Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of the target compound.

Experimental Workflow prep 1. Reagent Preparation (Weighing SM, Base, Reagents) setup 2. Reaction Setup (Combine SM & Base in MeCN) prep->setup alkylation 3. N-Alkylation (Add Bromoacetal, Heat to 80°C, 16h) setup->alkylation cyclization 4. Reductive Cyclization (Cool to 0°C, Add AcOH, Add NaBH₃CN) alkylation->cyclization workup 5. Aqueous Workup (Quench with NaHCO₃, Extract with EtOAc) cyclization->workup purify 6. Purification (Dry, Concentrate, Flash Chromatography) workup->purify analysis 7. Analysis (Yield Calculation, NMR, HRMS) purify->analysis product Final Product: Ethyl (S)-morpholine-2-carboxylate analysis->product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Summary of Alternative Methods

While the detailed protocol is robust, other methods exist for constructing the morpholine ring from 1,2-amino alcohols. Recent advances focus on greener and more efficient chemistry.

MethodKey ReagentsAdvantagesDisadvantagesReference
N-Alkylation with Ethylene Sulfate Ethylene Sulfate, tBuOKHigh yielding, redox-neutral, uses inexpensive reagents.[5][6]May not be directly applicable for carboxylate synthesis without modification.[7]
Palladium-Catalyzed Cyclization Allyl ethers, Pd catalystAccess to diverse substitutions, stereoselective.[2]Requires multi-step substrate synthesis, expensive catalyst.[8]
Reaction with α-Phenylvinylsulfonium Salt α-Phenylvinylsulfonium saltConcise synthesis, stereodefined products.Reagent can be expensive and may require specific handling.[8]

Conclusion

The synthesis of this compound from 1,2-amino alcohol precursors like serine ethyl ester is a well-established and critical transformation for medicinal chemistry and drug development. The protocol detailed herein, utilizing an N-alkylation followed by a one-pot reductive cyclization, provides a reliable and scalable route to this valuable chiral building block. By understanding the underlying mechanisms and paying close attention to critical experimental parameters such as pH and temperature, researchers can successfully and efficiently synthesize this and related morpholine derivatives.

References

The Versatile Chiral Synthon: A Guide to Ethyl Morpholine-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Among the vast array of morpholine-based building blocks, ethyl morpholine-2-carboxylate stands out as a particularly valuable chiral synthon. Its inherent chirality at the C-2 position, coupled with the synthetic handles of a secondary amine and an ester functional group, provides a versatile platform for the stereocontrolled synthesis of complex nitrogen-containing heterocycles. This guide offers an in-depth exploration of this compound as a chiral building block, providing detailed protocols for its synthesis and functional group transformations, and highlighting its application in the construction of intricate molecular architectures relevant to drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in the laboratory.

PropertyValueReference
CAS Number 135782-25-1[3]
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4]
Appearance Liquid[3]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]

Safety Precautions: this compound is classified as a warning-level chemical and can cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: Racemic and Enantiopure Forms

The accessibility of both racemic and enantiomerically enriched forms of this compound is crucial for its broad application.

Protocol 1: Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a multi-step sequence starting from readily available N-benzylethanolamine. This method involves the formation of a morpholine nitrile intermediate, followed by alcoholysis.

Reaction Scheme:

Racemic Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Alcoholysis A N-Benzylethanolamine C Morpholine Nitrile Intermediate A->C t-BuOK B 2-Chloroacrylonitrile B->C D Racemic Ethyl Morpholine-2-carboxylate C->D Alcoholysis E Ethanol, H₂SO₄ E->D

Caption: Synthesis of racemic this compound.

Step-by-Step Protocol:

  • Cyclization to form the morpholine nitrile intermediate:

    • In a round-bottom flask, dissolve N-benzylethanolamine (1.0 eq) in a suitable solvent such as THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (t-BuOK) (1.1 eq) to the solution while stirring.

    • Add 2-chloroacrylonitrile (1.05 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude morpholine nitrile.

  • Alcoholysis to this compound:

    • Dissolve the crude morpholine nitrile in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford racemic this compound.

Protocol 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Access to enantiomerically pure this compound is critical for its use in asymmetric synthesis. An efficient method involves the enzyme-catalyzed kinetic resolution of a related racemic ester, followed by functional group manipulations.

Workflow for Enantioselective Synthesis:

Enantioselective_Synthesis cluster_resolution Kinetic Resolution cluster_derivatization Derivatization racemic_ester Racemic N-Benzyl n-butyl morpholine-2-carboxylate resolved_ester (S)-N-Benzyl n-butyl morpholine-2-carboxylate racemic_ester->resolved_ester Enzymatic Resolution hydrolyzed_acid (R)-N-Benzyl morpholine-2-carboxylic acid racemic_ester->hydrolyzed_acid Enzymatic Hydrolysis enzyme Lipase enzyme->racemic_ester N_Boc_acid (R)-N-Boc morpholine-2-carboxylic acid hydrolyzed_acid->N_Boc_acid 1. H₂, Pd/C 2. Boc₂O final_ester (R)-Ethyl morpholine-2-carboxylate N_Boc_acid->final_ester EtOH, H⁺

Caption: Enantioselective synthesis workflow.

Step-by-Step Protocol:

  • Enzymatic Kinetic Resolution:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add the racemic N-benzyl n-butyl morpholine-2-carboxylate (prepared similarly to the ethyl ester in Protocol 1) to the buffer.

    • Add a lipase enzyme (e.g., from Candida antarctica) to the mixture.

    • Stir the reaction at room temperature and monitor the progress by chiral HPLC.

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Extract the unreacted (S)-ester with an organic solvent.

    • Acidify the aqueous layer to protonate the (R)-carboxylic acid and then extract with an organic solvent.

  • Conversion to (R)-Ethyl Morpholine-2-carboxylate:

    • Take the extracted (R)-N-benzyl morpholine-2-carboxylic acid and deprotect the nitrogen via hydrogenolysis (H₂, Pd/C).

    • Protect the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

    • Esterify the (R)-N-Boc-morpholine-2-carboxylic acid using ethanol under acidic conditions to yield (R)-N-Boc-ethyl morpholine-2-carboxylate.

    • The Boc group can be removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Key Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its secondary amine and ester functionalities.

Protocol 3: N-Alkylation

The secondary amine of this compound can be readily alkylated to introduce a variety of substituents at the N-4 position.

Reaction Scheme:

N_Alkylation reactant This compound product N-Alkyl Ethyl Morpholine-2-carboxylate reactant->product N-Alkylation reagents R-X, Base (e.g., K₂CO₃, Et₃N)

Caption: General N-alkylation reaction.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Add the desired alkylating agent (R-X, e.g., an alkyl halide or tosylate) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Reduction of the Ester to an Alcohol

The ester group can be reduced to the corresponding primary alcohol, (morpholin-2-yl)methanol, a valuable intermediate for further derivatization.

Reaction Scheme:

Ester_Reduction reactant N-Protected Ethyl Morpholine-2-carboxylate product N-Protected (Morpholin-2-yl)methanol reactant->product Reduction reagent LiAlH₄, THF

Caption: LAH reduction of the ester.

Step-by-Step Protocol:

Note: The secondary amine should be protected (e.g., as a Boc or Cbz derivative) prior to reduction with lithium aluminum hydride (LAH) to prevent side reactions.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of N-protected this compound (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[5]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Protocol 5: Saponification of the Ester to a Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides another key intermediate for further synthetic elaboration, such as amide bond formation.

Reaction Scheme:

Saponification reactant This compound product Morpholine-2-carboxylic acid reactant->product Hydrolysis reagents 1. NaOH or LiOH, aq. Alcohol 2. H₃O⁺

Caption: Saponification of the ester.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1-1.5 eq).

  • Stir the reaction at room temperature or gently heat until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the alcohol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, or if it is soluble, extract it into an organic solvent.

  • Dry the product to obtain the morpholine-2-carboxylic acid.

Applications in the Synthesis of Complex Molecules

The true power of this compound as a chiral building block is demonstrated in its application to the synthesis of biologically active molecules and complex scaffolds.

Diastereoselective Synthesis of Substituted Morpholines

The stereocenter at C-2 of chiral this compound can direct the stereochemical outcome of subsequent reactions, enabling the diastereoselective synthesis of more complex morpholine derivatives. For instance, the alkylation of the enolate derived from an N-protected morpholin-3-one (accessible from the corresponding amino acid) has been shown to proceed with high diastereoselectivity, with the incoming electrophile approaching from the face opposite to the existing substituent at C-2. This principle can be extended to derivatives of this compound to create highly substituted, stereochemically defined morpholine rings.

Synthesis of Bicyclic and Constrained Morpholine Analogs

There is a growing interest in the synthesis of conformationally constrained morpholine analogs for drug discovery, as these rigid structures can lead to enhanced potency and selectivity. This compound can serve as a starting point for the synthesis of bicyclic systems. For example, after conversion to the corresponding amino alcohol, intramolecular cyclization strategies can be employed to form fused or bridged ring systems. One such strategy involves the Pd-catalyzed carboamination of an O-allyl derivative of the morpholine-2-methanol, leading to the formation of a fused bicyclic morpholine.[6]

Illustrative Synthetic Pathway to a Bicyclic Morpholine:

Bicyclic_Synthesis cluster_functionalization Functionalization cluster_cyclization Cyclization start (R)-Ethyl Morpholine-2-carboxylate step1 (R)-(N-Boc-Morpholin-2-yl)methanol start->step1 1. Boc₂O 2. LiAlH₄ step2 (R)-N-Boc-2-((allyloxy)methyl)morpholine step1->step2 NaH, Allyl Bromide step3 Fused Bicyclic Morpholine step2->step3 Pd-catalyzed Carboamination

Caption: Pathway to a fused bicyclic morpholine.

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability in both racemic and enantiopure forms, combined with the orthogonal reactivity of its functional groups, provides chemists with a robust platform for the construction of a wide array of complex, biologically relevant molecules. The detailed protocols and applications presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully harness the synthetic potential of this valuable synthon in their pursuit of new chemical entities with therapeutic promise. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of next-generation pharmaceuticals.

References

Application and Protocol for the Diastereoselective Synthesis of Substituted Morpholines Utilizing Ethyl 2-Formylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Morpholines and a Novel Synthetic Approach

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability, making it a privileged structure in the design of novel therapeutics. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted morpholines is of paramount importance to the pharmaceutical industry.

This application note details a robust and diastereoselective protocol for the synthesis of highly functionalized morpholines. The key strategy involves the base-catalyzed ring-opening of 2-tosyl-1,2-oxazetidine with β-keto esters, specifically employing ethyl 2-formylbutanoate to introduce valuable substitution patterns. This method offers a concise route to complex morpholine congeners with good yields and diastereoselectivity, providing a valuable tool for the construction of diverse chemical libraries for drug discovery.[3][4]

Mechanistic Insights: Unraveling the Source of Diastereoselectivity

The diastereoselectivity of this transformation is governed by the stereochemistry of the nucleophilic attack on the oxazetidine ring and the subsequent intramolecular cyclization. The reaction is initiated by the deprotonation of the α-formyl ester, in this case, ethyl 2-formylbutanoate, by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 2-tosyl-1,2-oxazetidine ring, leading to its opening.

The subsequent intramolecular cyclization to form the morpholine ring proceeds through a transition state that minimizes steric interactions. The substituents on both the oxazetidine and the enolate play a crucial role in directing the stereochemical outcome. The bulky tosyl group on the nitrogen atom and the substituents on the α-formyl ester influence the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer over the other. The observed diastereoselectivity is a direct consequence of the avoidance of pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms.[3][4]

Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack and Ring Opening cluster_2 Step 3: Intramolecular Cyclization Ethyl 2-formylbutanoate Ethyl 2-formylbutanoate Enolate Enolate Ethyl 2-formylbutanoate->Enolate Base (e.g., K2CO3) Base Base Intermediate Intermediate Enolate->Intermediate Nucleophilic Attack 2-Tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine 2-Tosyl-1,2-oxazetidine->Intermediate Morpholine Product Morpholine Product Intermediate->Morpholine Product Diastereoselective Cyclization

Caption: Reaction mechanism for the diastereoselective synthesis of substituted morpholines.

Detailed Experimental Protocol

This protocol provides a general procedure for the diastereoselective synthesis of ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate from 2-tosyl-1,2-oxazetidine and ethyl 2-formylbutanoate.

Materials and Reagents
  • 2-Tosyl-1,2-oxazetidine

  • Ethyl 2-formylbutanoate

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • NMR spectrometer for characterization

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-tosyl-1,2-oxazetidine (1.0 equiv).

  • Addition of Reagents: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Sequentially add ethyl 2-formylbutanoate (1.0 equiv) and potassium carbonate (K₂CO₃, 1.2 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

Reagent/ParameterMolar Equiv.Amount
2-Tosyl-1,2-oxazetidine1.064.0 mg (0.30 mmol)
Ethyl 2-formylbutanoate1.043.3 mg (0.30 mmol)
Potassium Carbonate (K₂CO₃)1.249.8 mg (0.36 mmol)
Solvent-Dichloromethane (DCM)
Reaction Time-Varies (monitor by TLC)
Product Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate
Yield-88.4 mg (82%)[3]
Diastereomeric Ratio (dr)-2.3:1[3]

digraph "Experimental Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction Setup" [label="1. Add 2-tosyl-1,2-oxazetidine\nto a flask under inert gas.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagent Addition" [label="2. Add DCM, ethyl 2-formylbutanoate,\nand K2CO3.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="3. Stir at room temperature.\nMonitor by TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; "Work-up" [label="4. Quench with water, extract with DCM,\ndry, and concentrate.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purification" [label="5. Purify by flash column\nchromatography.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Characterization" [label="6. Analyze by NMR.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reaction Setup"; "Reaction Setup" -> "Reagent Addition"; "Reagent Addition" -> "Reaction"; "Reaction" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; } Caption: Step-by-step experimental workflow for the synthesis.

Data Analysis and Characterization

The synthesized ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate should be characterized to confirm its structure and determine the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The diastereomeric ratio can be determined by integrating the signals corresponding to the distinct protons in each diastereomer in the ¹H NMR spectrum. For the major diastereomer of ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate, characteristic ¹H NMR signals are observed. [3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
  • Melting Point: The melting point of the purified solid product can be determined as a measure of its purity. The major diastereomer is a pale yellow solid with a melting point of 125 °C. [3]

Conclusion and Future Directions

The described protocol offers an efficient and diastereoselective method for the synthesis of substituted morpholines using ethyl 2-formylbutanoate. This approach provides access to complex and functionally diverse morpholine derivatives that are valuable for drug discovery and development. The methodology is amenable to gram-scale synthesis without a significant loss in yield or diastereoselectivity. [3]Further exploration of the substrate scope, including the use of different substituted oxazetidines and α-formyl esters, could lead to the generation of a wide array of novel morpholine-based compounds for biological screening.

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. --INVALID-LINK--2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(9), 6182–6191. --INVALID-LINK--3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. --INVALID-LINK--4. Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. --INVALID-LINK--5. Example of intramolecular cyclization for morpholine ring formation. (n.d.). ResearchGate. --INVALID-LINK--6. Diastereoselective synthesis of morpholinones 16, 23 and 24. (n.d.). ResearchGate. --INVALID-LINK--7. Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. --INVALID-LINK--8. Stockhammer, L., Schörgenhumer, J., Mairhofer, C., & Waser, M. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination. JKU ePUB. --INVALID-LINK--9. Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PubMed Central. --INVALID-LINK--10. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. (2009). PubMed. --INVALID-LINK--11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PubMed Central. --INVALID-LINK--12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PubMed Central. --INVALID-LINK--

References

One-Pot Synthesis of Morpholine Derivatives from Aminoalkynes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Its synthesis, however, has often been characterized by multi-step procedures with limited efficiency. This guide provides an in-depth exploration of a modern and highly efficient approach: the one-pot synthesis of morpholine derivatives directly from readily accessible aminoalkynes.

This document will delve into two primary, state-of-the-art methodologies: a tandem catalytic system for the asymmetric synthesis of 3-substituted morpholines, and a versatile gold-catalyzed intramolecular cyclization. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

The Strategic Advantage of One-Pot Synthesis

Traditional methods for constructing the morpholine ring often involve multiple synthetic operations, including protection, activation, cyclization, and deprotection steps. These lengthy sequences can lead to lower overall yields, increased consumption of reagents and solvents, and greater purification demands. The one-pot synthesis from aminoalkynes elegantly circumvents these challenges by orchestrating a cascade of reactions within a single reaction vessel, thereby improving atom economy and overall efficiency.

Methodology 1: Enantioselective Synthesis via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A powerful one-pot strategy for the synthesis of chiral 3-substituted morpholines involves a tandem sequence of titanium-catalyzed intramolecular hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.[2] This approach is particularly valuable as it allows for the direct formation of enantiomerically enriched products, a critical consideration in the development of chiral drugs.

Mechanistic Rationale

The reaction proceeds in two distinct, yet compatible, catalytic cycles that seamlessly convert an aminoalkyne into a chiral morpholine.

  • Titanium-Catalyzed Intramolecular Hydroamination: The first step involves the intramolecular addition of the amine to the alkyne, catalyzed by a titanium complex. The titanium catalyst activates the alkyne, making it susceptible to nucleophilic attack by the tethered amine. This cyclization event forms a cyclic imine intermediate. Mechanistic studies suggest that this process can proceed through a [2+2] cycloaddition between the titanium-imido species and the alkyne, forming an azatitanacyclobutene intermediate, which then undergoes protonolysis to release the cyclic imine and regenerate the active catalyst.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: The cyclic imine formed in the first step is then reduced to the corresponding morpholine in an enantioselective manner. This is achieved using a chiral ruthenium catalyst, such as a Ru(II) complex with a chiral diamine ligand (e.g., TsDPEN). The transfer hydrogenation typically employs a hydrogen donor like formic acid in the presence of a base (e.g., triethylamine). The chirality of the ruthenium catalyst directs the hydrogenation to one face of the imine, resulting in a high enantiomeric excess of the final morpholine product. Computational studies have shown that the reaction proceeds through an ionic mechanism, where the protonated imine is reduced by a ruthenium-hydride species.[3][4]

Tandem_Hydroamination_Hydrogenation cluster_0 Step 1: Ti-Catalyzed Hydroamination cluster_1 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Activated_Complex Activated Alkyne Complex Aminoalkyne->Activated_Complex + Ti Catalyst Cyclic_Imine Cyclic Imine Ti_Catalyst Ti Catalyst Activated_Complex->Cyclic_Imine Intramolecular Nucleophilic Attack Cyclic_Imine->Ti_Catalyst Regeneration Chiral_Morpholine Chiral Morpholine Cyclic_Imine->Chiral_Morpholine Ru_Catalyst Chiral Ru Catalyst (e.g., Ru-TsDPEN) Ru_Catalyst->Cyclic_Imine Reduction H_Source H-Source (e.g., HCOOH/NEt3) H_Source->Ru_Catalyst Hydride Transfer

Fig. 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation Workflow.
Experimental Protocol: General Procedure for the One-Pot Enantioselective Synthesis of 3-Substituted Morpholines

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., Ti(NMe2)4 or a commercially available bis(amidate)bis(amido)Ti catalyst)

  • Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous toluene

Procedure:

  • Hydroamination Step:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous toluene.

    • Add the titanium catalyst (typically 5-10 mol%).

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Asymmetric Transfer Hydrogenation Step:

    • Cool the reaction mixture to room temperature.

    • In a separate flask, prepare a solution of the chiral ruthenium catalyst (typically 1-2 mol%) in anhydrous toluene.

    • Add the ruthenium catalyst solution to the reaction mixture containing the cyclic imine.

    • Add a pre-mixed solution of formic acid (5 equiv) and triethylamine (2 equiv) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor for the disappearance of the cyclic imine intermediate.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral morpholine derivative.

Note: The optimal reaction conditions, including catalyst loading, temperature, and reaction time, may vary depending on the specific substrate and should be optimized accordingly.

Methodology 2: Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally effective catalysts for the activation of alkynes towards nucleophilic attack.[5] This property is harnessed in the one-pot synthesis of morpholine derivatives from aminoalkynes through an intramolecular cyclization reaction.

Mechanistic Rationale

The generally accepted mechanism for the gold-catalyzed intramolecular cyclization of aminoalkynes involves the following key steps:

  • Alkyne Activation: The cationic gold(I) or gold(III) species coordinates to the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack and Cyclization: The tethered amine or hydroxyl group attacks the activated alkyne in an intramolecular fashion. For the formation of morpholines, a 6-endo-dig cyclization is a common pathway.[6]

  • Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, releasing the morpholine product and regenerating the active gold catalyst.

Recent studies have also proposed the involvement of gold carbene intermediates in some gold-catalyzed transformations of alkynes.[7]

Gold_Catalyzed_Cyclization cluster_0 Gold-Catalyzed Cyclization Aminoalkyne Aminoalkyne Activated_Complex π-Alkyne-Au Complex Aminoalkyne->Activated_Complex + [Au] Gold_Catalyst Au(I) or Au(III) Catalyst Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Activated_Complex->Vinyl_Gold_Intermediate 6-endo-dig Cyclization Morpholine_Derivative Morpholine Derivative Vinyl_Gold_Intermediate->Morpholine_Derivative Protodeauration Morpholine_Derivative->Gold_Catalyst Regeneration

Fig. 2: Gold-Catalyzed Intramolecular Cyclization Pathway.
Experimental Protocol: General Procedure for the Gold-Catalyzed One-Pot Synthesis of Morpholine Derivatives

Materials:

  • Aminoalkyne substrate (e.g., N-propargyl derivative)

  • Gold catalyst (e.g., AuCl, AuCl3, or a phosphine-ligated gold complex like [Au(PPh3)Cl]/AgOTf)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

Procedure:

  • To a solution of the aminoalkyne substrate (1.0 equiv) in the chosen anhydrous solvent, add the gold catalyst (typically 1-5 mol%).

  • If using a cationic gold catalyst generated in situ, add the silver salt (e.g., AgOTf) to the gold chloride complex.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.

Comparative Analysis and Substrate Scope

Both the tandem catalytic system and the gold-catalyzed cyclization offer efficient routes to morpholine derivatives. The choice of method will depend on the specific synthetic goals, particularly the requirement for stereocontrol.

FeatureTandem Hydroamination/HydrogenationGold-Catalyzed Cyclization
Stereocontrol Excellent enantioselectivity for 3-substituted morpholines.Generally produces racemic products unless chiral ligands are employed.
Catalyst System Requires two distinct catalysts (Ti and Ru).Typically requires a single gold catalyst.
Reaction Conditions Involves a heating step for hydroamination followed by room temperature hydrogenation.Often proceeds under mild conditions (room temperature to moderate heating).
Substrate Scope Tolerates a wide range of functional groups.[2]Broad substrate scope, including various substituted aminoalkynes.[5]
Key Advantage Direct access to enantiomerically pure morpholines.Simpler catalytic system and often milder reaction conditions.

Table 1: Comparison of One-Pot Synthesis Methodologies

The substrate scope for both methods is generally broad, accommodating a variety of substituents on both the amino and alkyne moieties. For the tandem hydroamination/hydrogenation, substrates with aryl and alkyl groups at the propargylic position have been successfully converted to the corresponding chiral morpholines in good yields and high enantiomeric excess.[8] Similarly, gold-catalyzed cyclizations have been shown to be effective for a range of N-propargyl derivatives.[6]

Conclusion

The one-pot synthesis of morpholine derivatives from aminoalkynes represents a significant advancement in synthetic efficiency and elegance. The tandem hydroamination/asymmetric transfer hydrogenation provides a direct and highly effective route to enantiomerically enriched 3-substituted morpholines, which are of high value in pharmaceutical research. The gold-catalyzed intramolecular cyclization offers a versatile and often milder alternative for the construction of the morpholine core. By understanding the mechanistic principles and experimental protocols outlined in this guide, researchers and drug development professionals can leverage these powerful methodologies to accelerate the discovery and synthesis of novel morpholine-containing compounds.

References

Application Notes and Protocols: Synthesis of Morpholine-2-carboxamides via Reaction of Ethyl Morpholine-2-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] Specifically, morpholine-2-carboxamides are key structural motifs in a variety of biologically active compounds. This document provides a detailed guide to the synthesis of these important compounds through the reaction of ethyl morpholine-2-carboxylate with primary amines. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, and discuss key considerations for successful synthesis and purification.

The conversion of esters to amides is a fundamental transformation in organic synthesis.[4][5][6] While direct amidation of carboxylic acids is common, the use of an ester precursor like this compound offers an alternative route that can be advantageous in certain synthetic strategies, particularly when the corresponding carboxylic acid is unstable or difficult to handle.

Mechanistic Overview: Nucleophilic Acyl Substitution

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. This class of reactions is fundamental to the synthesis of carboxylic acid derivatives.

The reaction can be summarized in two key steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of the amine initiates this attack.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The ethoxide group (⁻OEt) is expelled as the leaving group, and a new carbon-nitrogen bond is formed, resulting in the desired amide product. The reaction is typically driven to completion by the formation of the stable amide bond.

While the reaction can proceed without a catalyst, it is often slow. Heating or the use of catalysts can significantly increase the reaction rate. In some cases, the reaction can be facilitated by the use of a base to deprotonate the amine, increasing its nucleophilicity, or by an acid to activate the ester carbonyl group.

Reaction Pathway Diagram

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_intermediate Tetrahedral Intermediate Ethyl_morpholine_2_carboxylate This compound Primary_amine Primary Amine (R-NH2) Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine_2_carboxamide Morpholine-2-carboxamide Tetrahedral_Intermediate->Morpholine_2_carboxamide Elimination Ethanol Ethanol (Leaving Group)

Caption: General workflow for the synthesis of morpholine-2-carboxamides.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the reaction of this compound with a primary amine. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for different primary amines.

Materials and Equipment
  • This compound[7]

  • Primary amine of choice

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the ester. The concentration will depend on the specific reactants and should be optimized.

  • Amine Addition: Add the primary amine (1.1 - 1.5 eq) to the reaction mixture. Using a slight excess of the amine can help drive the reaction to completion.

  • Reaction Conditions:

    • Thermal Conditions: For less reactive amines, the reaction mixture can be heated to reflux. Monitor the reaction progress by TLC.

    • Catalysis (Optional): For sluggish reactions, a catalytic amount of a base (e.g., triethylamine) or an acid can be added.

  • Monitoring the Reaction: Periodically take aliquots of the reaction mixture and analyze by TLC to monitor the disappearance of the starting materials and the formation of the product. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a basic or acidic catalyst was used, wash the organic layer with a suitable aqueous solution (e.g., dilute HCl for a basic catalyst, or saturated sodium bicarbonate for an acidic catalyst) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.

Purification Workflow Diagram

Purification_Workflow Figure 2: Purification Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Washing and Extraction) Start->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Analysis Characterization of Pure Product (NMR, MS) Purification->Analysis

Caption: Standard purification workflow for isolating morpholine-2-carboxamides.

Key Reaction Parameters and Optimization

The success of the amidation reaction depends on several factors that can be optimized to improve yield and purity.

ParameterRecommended ConditionsRationale & Considerations
Solvent Aprotic solvents such as Toluene, DCM, THF.The choice of solvent can influence reaction rate and solubility of reactants. Toluene is often used for higher reaction temperatures.
Temperature Room temperature to reflux.Higher temperatures generally increase the reaction rate, but may also lead to side reactions. Optimization is key.
Stoichiometry 1.1 to 1.5 equivalents of primary amine.A slight excess of the amine can help drive the equilibrium towards the product side.
Catalyst Optional: Triethylamine, DMAP, or a Lewis acid.For less reactive amines, a catalyst can be beneficial. However, it may complicate the purification process.
Reaction Time 2 to 24 hours.Reaction time should be monitored by TLC to determine the point of maximum conversion and minimize byproduct formation.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conversion - Insufficient reaction time or temperature.- Low reactivity of the primary amine.- Increase reaction time and/or temperature.- Consider using a catalyst (e.g., a non-nucleophilic base or a Lewis acid).
Formation of Side Products - Reaction temperature is too high.- Presence of impurities in starting materials.- Lower the reaction temperature.- Ensure the purity of starting materials and the dryness of the solvent.
Difficult Purification - Product and starting material have similar polarities.- Optimize the solvent system for column chromatography.- Consider derivatization of the product or starting material to alter polarity.

Applications in Drug Discovery

The morpholine scaffold is a valuable component in the design of new therapeutic agents.[8][9] Its presence can improve aqueous solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] The synthesis of morpholine-2-carboxamides is therefore a critical step in the development of novel drug candidates targeting a variety of diseases. The ability to readily synthesize a library of these amides allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds.[8]

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of morpholine-2-carboxamides. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce a wide array of these valuable compounds for applications in drug discovery and development. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this important synthetic transformation.

References

The Strategic Application of Ethyl Morpholine-2-carboxylate in the Synthesis of Novel EZH2 Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthetic utility of ethyl morpholine-2-carboxylate in the development of potent and selective inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: EZH2 as a Pivotal Oncogenic Target

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma and certain solid tumors.[2][3] This has established EZH2 as a compelling target for therapeutic intervention. The development of small molecule inhibitors of EZH2, such as Tazemetostat, has provided a new paradigm in the treatment of these cancers.[2]

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and target engagement.[4] In the context of EZH2 inhibitors, the N-substituted morpholine ring often plays a crucial role in binding to the target protein and contributing to the overall pharmacological profile of the compound. While many synthetic routes to EZH2 inhibitors utilize pre-functionalized morpholines, this guide will explore the strategic use of this compound as a versatile starting material for the synthesis of key intermediates and, ultimately, novel EZH2 inhibitors.

Synthetic Strategy Overview: From this compound to a Key Intermediate

While not a direct precursor in the most commonly published routes to Tazemetostat, this compound offers a unique starting point for creating diverse morpholine-containing building blocks. The presence of the ester functionality at the 2-position allows for a variety of chemical transformations. However, for many EZH2 inhibitors, the key intermediate is an N-functionalized morpholine attached to an aromatic system, such as 4-(4-bromobenzyl)morpholine.

The following sections will detail a practical and efficient synthesis of this key intermediate starting from morpholine, followed by a proposed synthetic pathway illustrating how this compound could be adapted for the synthesis of functionalized morpholine building blocks.

Workflow for the Synthesis of a Key Morpholine-Containing Intermediate

The overall workflow for the synthesis of a key intermediate, 4-(4-bromobenzyl)morpholine, and its subsequent use in the synthesis of an EZH2 inhibitor is depicted below.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Synthesis of EZH2 Inhibitor Core cluster_2 Part 3: Final Assembly A Morpholine C N-Alkylation A->C B 4-Bromobenzyl bromide B->C D 4-(4-Bromobenzyl)morpholine C->D F Suzuki Coupling D->F E Substituted Phenylboronic Acid E->F G Biaryl Intermediate F->G I Amide Coupling G->I H Pyridone Fragment H->I J EZH2 Inhibitor I->J

Caption: Synthetic workflow for EZH2 inhibitor synthesis.

Detailed Protocols and Experimental Procedures

Synthesis of Key Intermediate: 4-(4-Bromobenzyl)morpholine

This protocol details the synthesis of 4-(4-bromobenzyl)morpholine, a versatile building block for the synthesis of various EZH2 inhibitors. The reaction proceeds via a standard nucleophilic substitution (SN2) reaction.[5]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)
MorpholineC₄H₉NO87.1212.01.051.04
4-Bromobenzyl bromideC₇H₆Br₂249.9310.02.50-
Potassium Carbonate (anhydrous)K₂CO₃138.2120.02.76-
Acetonitrile (anhydrous)CH₃CN41.05--50

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of Electrophile: Add 4-bromobenzyl bromide (2.50 g, 10.0 mmol) to the reaction mixture in portions over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Aqueous Work-up): Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-bromobenzyl)morpholine.

  • Purification (Column Chromatography): If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The identity and purity of the synthesized 4-(4-bromobenzyl)morpholine should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. A typical yield for this reaction is in the range of 85-95%.[5]

Proposed Synthetic Route from this compound

The following is a proposed, scientifically plausible route to functionalized morpholines starting from this compound. This route is designed to be adaptable for the synthesis of various intermediates for EZH2 inhibitors.

Rationale: This proposed pathway involves three key transformations:

  • N-Protection: The secondary amine of the morpholine is protected to prevent side reactions in subsequent steps. The Boc group is chosen for its stability and ease of removal.

  • Ester Reduction: The ethyl ester is reduced to a primary alcohol, which serves as a handle for further functionalization.

  • Functional Group Interconversion: The primary alcohol is converted to a leaving group (e.g., a tosylate or bromide) to facilitate the introduction of other functionalities.

G A This compound B N-Boc-ethyl morpholine-2-carboxylate A->B Boc₂O, Et₃N C N-Boc-morpholine-2-methanol B->C LiAlH₄ or NaBH₄ D N-Boc-2-(bromomethyl)morpholine C->D PBr₃ or CBr₄/PPh₃ E Functionalized Morpholine Intermediate D->E Nucleophilic Substitution or Coupling Reaction

Caption: Proposed synthesis of a functionalized morpholine.

Step-by-Step Protocol (Proposed):

  • N-Protection of this compound: Dissolve this compound (1 eq) in dichloromethane. Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until the reaction is complete (monitor by TLC). Work up by washing with aqueous acid, base, and brine, then dry and concentrate to yield the N-Boc protected intermediate.

  • Reduction of the Ester: Carefully add a solution of the N-Boc protected ester in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0°C. Allow the reaction to warm to room temperature and stir until complete. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain the N-Boc protected morpholine-2-methanol.

  • Conversion to Bromide: Dissolve the N-Boc protected alcohol (1 eq) in anhydrous dichloromethane at 0°C. Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Stir at 0°C for 1 hour and then at room temperature until the reaction is complete. Quench with ice-water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield N-Boc-2-(bromomethyl)morpholine.

This versatile intermediate can then be used in various coupling reactions to build more complex molecular architectures for novel EZH2 inhibitors.

Suzuki Coupling and Amide Bond Formation

The final steps in the synthesis of many EZH2 inhibitors involve a Suzuki coupling to form a biaryl core, followed by an amide bond formation to attach the pyridone moiety. The following is a general protocol based on the synthesis of Tazemetostat.

Reaction Scheme:

Protocol for Suzuki Coupling:

  • To a degassed mixture of 4-(4-bromobenzyl)morpholine (1 eq), the desired substituted phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the biaryl intermediate.

Protocol for Amide Coupling:

  • Hydrolyze the ester of the biaryl intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • To a solution of the resulting carboxylic acid (1 eq) and the appropriate pyridone amine fragment (1.1 eq) in a solvent such as DMF or dichloromethane, add a coupling agent like HATU (1.2 eq) or EDC/HOBt (1.2 eq each) and a base such as DIPEA (2 eq).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC to yield the pure EZH2 inhibitor.

Data Summary and Characterization

Table of Key Intermediates and Final Product Properties:

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₇H₁₃NO₃159.18Colorless to pale yellow liquid
4-(4-Bromobenzyl)morpholineC₁₁H₁₄BrNO256.14White to off-white solid
Tazemetostat (Example EZH2 Inhibitor)C₃₄H₄₄N₄O₄588.74White to off-white solid

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis of EZH2 inhibitors, with a focus on the strategic use of morpholine-containing building blocks. While a direct, published route from this compound to a marketed EZH2 inhibitor was not identified, we have proposed a scientifically sound and versatile pathway for the conversion of this starting material into valuable, functionalized intermediates. The detailed protocol for the synthesis of 4-(4-bromobenzyl)morpholine offers a practical and efficient method for obtaining a key precursor for numerous EZH2 inhibitors.

The continued exploration of novel synthetic routes and the development of diverse libraries of EZH2 inhibitors are crucial for advancing the field of epigenetic therapy. The methodologies and strategies outlined in this document are intended to empower researchers to design and synthesize the next generation of potent and selective EZH2 inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Green Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Greener Approaches in Morpholine Synthesis

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1] This privileged heterocycle is a key structural motif in a wide array of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[2] However, traditional synthetic routes to morpholine and its derivatives frequently rely on harsh reagents, hazardous solvents, and energy-intensive conditions, generating significant chemical waste and posing environmental concerns.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green synthesis approaches for constructing the morpholine ring system. By embracing the principles of green chemistry, these methodologies offer significant advantages, including reduced reaction times, higher yields, minimized waste, and the use of more environmentally benign reagents and energy sources.[5][6][7] We will delve into the mechanistic underpinnings of these techniques and provide detailed, field-proven protocols to facilitate their adoption in the laboratory.

Core Principles of Green Chemistry in Morpholine Synthesis

The green synthesis of morpholine derivatives is guided by the twelve principles of green chemistry. The methods detailed in this guide emphasize several of these core tenets:

  • Atom Economy: Multicomponent reactions (MCRs) are a prime example, where three or more reactants are combined in a single step to form a product that incorporates most or all of the atoms of the starting materials, thus minimizing waste.[8]

  • Use of Safer Solvents and Auxiliaries: Many of the featured protocols utilize greener solvents like water or ethanol, or are conducted under solvent-free conditions, significantly reducing the environmental impact associated with volatile organic compounds (VOCs).[8][9]

  • Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis dramatically reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods.[10]

  • Use of Catalysis: The use of efficient and recyclable catalysts is preferred over stoichiometric reagents to minimize waste.[3]

Section 1: Microwave-Assisted Synthesis of Morpholine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures.[11] This technique offers several advantages over conventional heating, including significantly shorter reaction times, higher yields, and often, improved product purity.[12][13][14] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[14]

Application Note: Synthesis of Morpholine-Based Chalcones

Morpholine-containing chalcones are of interest for their potential biological activities.[12] Microwave-assisted synthesis provides a rapid and efficient route to these compounds via the Claisen-Schmidt condensation.

Protocol 1: Microwave-Assisted Synthesis of (E)-3-(4-bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one[12]

This protocol describes the synthesis of a morpholine-based chalcone using microwave irradiation, which significantly reduces the reaction time compared to conventional methods.

Rationale for Experimental Choices:

  • Microwave Irradiation: Used to accelerate the reaction rate through efficient and uniform heating of the polar reactants and solvent.[12]

  • Ethanol: A greener solvent compared to many traditional organic solvents.

  • Potassium Hydroxide (KOH): A strong base required to deprotonate the acetophenone, initiating the Claisen-Schmidt condensation.

Experimental Workflow:

reagents 4-morpholinoacetophenone + 4-bromobenzaldehyde + KOH in Ethanol mw Microwave Irradiation (80 °C, 2-5 min) reagents->mw workup Pour into ice water, acidify with HCl mw->workup filtration Filter, wash with water, and dry workup->filtration product Purified (E)-3-(4-bromophenyl)-1- (4-morpholinophenyl)prop-2-en-1-one filtration->product

Caption: Workflow for microwave-assisted synthesis of a morpholine-based chalcone.

Step-by-Step Protocol:

  • In a microwave-safe reaction vessel, combine 4-morpholinoacetophenone (1 mmol), 4-bromobenzaldehyde (1 mmol), and a catalytic amount of potassium hydroxide in ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80°C for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Quantitative Data Comparison:

MethodReaction TimeYieldReference
Microwave-Assisted2-5 minutesHigh[12]
Conventional Heating12 hoursModerate to High[12]

Section 2: Multicomponent Reactions for Morpholine Derivative Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more starting materials react in a one-pot fashion to form a single product.[8] These reactions are inherently green due to their high atom economy, step economy, and often milder reaction conditions.[8]

Application Note: Solvent-Free Synthesis of Morpholine-2-thiones

This approach describes a one-pot, solvent-free synthesis of substituted morpholine-2-thione derivatives, highlighting the efficiency and green credentials of MCRs.[15]

Protocol 2: One-Pot Multicomponent Synthesis of Morpholine-2-thiones[15]

This protocol exemplifies a green, solvent-free approach to synthesizing functionalized morpholine derivatives.

Rationale for Experimental Choices:

  • Solvent-Free Conditions: Eliminates the need for potentially hazardous and environmentally damaging solvents, simplifying workup and reducing waste.[8]

  • Triethylamine (Et3N): A base used to facilitate the reaction, likely by deprotonating nitromethane to initiate the cascade of reactions.

  • One-Pot Reaction: Combines multiple reaction steps into a single operation, saving time, energy, and resources.

Reaction Pathway:

start Aziridine + Nitromethane + Carbon Disulfide catalyst Et3N (catalyst) Solvent-free start->catalyst intermediate Intermediate Formation (not isolated) catalyst->intermediate One-pot reaction cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Morpholine-2-thione cyclization->product

Caption: Multicomponent synthesis of morpholine-2-thiones.

Step-by-Step Protocol:

  • In a round-bottom flask, mix nitromethane (1 mmol), carbon disulfide (1 mmol), the desired aziridine derivative (1 mmol), and triethylamine (a catalytic amount).

  • Stir the mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Upon completion, the product can often be purified by direct crystallization or column chromatography.

Quantitative Data:

This method is reported to have high yields and short reaction times.[15]

Section 3: A Novel and Efficient Green Synthesis of Morpholines from 1,2-Amino Alcohols

A recently developed protocol offers a simple, high-yielding, and redox-neutral route to morpholines from readily available 1,2-amino alcohols.[4][16] This method avoids the use of hazardous reagents like chloroacetyl chloride and reducing agents such as borohydrides or aluminum hydrides, which are common in traditional methods.[3]

Application Note: Two-Step, Redox-Neutral Morpholine Synthesis

This innovative approach involves the selective monoalkylation of a 1,2-amino alcohol with ethylene sulfate, followed by a base-mediated cyclization.[4][16]

Protocol 3: Green Synthesis of Morpholines using Ethylene Sulfate[4][16]

This protocol provides a greener alternative to classical morpholine synthesis from 1,2-amino alcohols.

Rationale for Experimental Choices:

  • Ethylene Sulfate (ES): An inexpensive and readily available reagent that acts as a 2-carbon electrophile, enabling selective monoalkylation of the amine.[4][16] It is a solid, making it less hazardous to handle than volatile reagents like chloroacetyl chloride.[3]

  • Potassium tert-butoxide (tBuOK): A strong, non-nucleophilic base used to promote the intramolecular cyclization to form the morpholine ring.

  • Redox-Neutral: The reaction pathway does not involve any oxidation or reduction steps, which simplifies the process and avoids the need for potentially hazardous and wasteful redox reagents.[3]

Experimental Workflow:

step1 Step 1: Monoalkylation 1,2-Amino Alcohol + Ethylene Sulfate zwitterion Zwitterionic Intermediate (isolated) step1->zwitterion step2 Step 2: Cyclization + tBuOK zwitterion->step2 product Morpholine Derivative step2->product

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of bioactive compounds and FDA-approved drugs.[1] Its unique physicochemical properties—imparted by the embedded ether and secondary amine functionalities—confer favorable attributes such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[2][3] The introduction of stereocenters into the morpholine framework dramatically expands the accessible chemical space, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency and selectivity for therapeutic targets. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral morpholine derivatives is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth overview of cutting-edge strategies for the enantioselective synthesis of chiral morpholines. We will delve into the mechanistic underpinnings of various synthetic approaches, offering field-proven insights into experimental design and execution. The protocols detailed herein are designed to be self-validating, providing the user with the necessary information to reproduce these powerful transformations.

Strategic Approaches to Asymmetric Morpholine Synthesis

The asymmetric construction of the morpholine ring can be broadly categorized by the stage at which the key stereocenter(s) are introduced: before, during, or after the cyclization event.[4][5] Each strategy offers distinct advantages and is suited for different substitution patterns and functionalities.

Catalytic Asymmetric Hydrogenation: Post-Cyclization Stereocontrol

One of the most efficient and atom-economical methods for generating chiral centers is through catalytic asymmetric hydrogenation.[4][5] This approach is particularly powerful for the synthesis of 2-substituted chiral morpholines, which are challenging to access via other routes.[5][6] The strategy relies on the synthesis of a prochiral dehydromorpholine precursor, which is then subjected to hydrogenation with a chiral catalyst.

The success of this method hinges on the selection of an appropriate chiral ligand that can effectively differentiate between the two faces of the double bond. Rhodium complexes bearing large bite-angle bisphosphine ligands, such as the SKP ligand, have proven to be exceptionally effective in this regard, affording a wide range of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[4][5]

Workflow for Catalytic Asymmetric Hydrogenation of Dehydromorpholines

G cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation start Appropriately substituted starting materials cyclization Cyclization to form dehydromorpholine start->cyclization hydrogenation Catalytic Asymmetric Hydrogenation (e.g., SKP-Rh complex, H2) cyclization->hydrogenation product Chiral Morpholine Derivative hydrogenation->product

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

This protocol is adapted from the work of Zhou and colleagues.[4][5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.5 mg, 0.00275 mmol, 1.1 mol%) to a dried Schlenk tube.

  • Reaction Setup: Remove the tube from the glovebox and add the N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine substrate (74.3 mg, 0.25 mmol, 1 equiv) under a counterflow of nitrogen.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM, 2.5 mL) via syringe.

  • Hydrogenation: Place the Schlenk tube in an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 bar of H₂.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral N-Cbz-2-phenylmorpholine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)ee (%)Reference
N-Cbz-2-phenyl-dehydromorpholine1.050>9998[5]
N-Cbz-2-(4-fluorophenyl)-dehydromorpholine1.050>9992[5]
N-Cbz-2-(2-methylphenyl)-dehydromorpholine1.050>9999[5]
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Strategy

For the synthesis of 3-substituted chiral morpholines, a highly efficient and practical one-pot tandem reaction has been developed.[7][8][9][10] This elegant approach combines a titanium-catalyzed intramolecular hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced in situ via asymmetric transfer hydrogenation using a Noyori-Ikariya ruthenium catalyst.[7][8]

A key insight for the high enantioselectivity observed in the transfer hydrogenation step is the role of hydrogen bonding between the ether oxygen of the substrate and the ligand of the ruthenium catalyst.[7][8] This interaction effectively directs the hydride transfer to one face of the imine.

Logical Flow of the One-Pot Tandem Reaction

A Ether-containing Aminoalkyne Substrate B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C D Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) C->D E Chiral 3-Substituted Morpholine D->E

Caption: Tandem hydroamination-ATH workflow.

Experimental Protocol: One-Pot Synthesis of (R)-3-phenylmorpholine

This protocol is based on the work of Schafer and colleagues.[7][8]

  • Hydroamination Step:

    • In a nitrogen-filled glovebox, add the titanium catalyst (e.g., Ti(NMe₂)₂-bis(amidate), 10 mg, 0.025 mmol, 5 mol%) to a solution of the aminoalkyne substrate (e.g., 2-(prop-2-yn-1-yloxy)-N-benzylethanamine, 131 mg, 0.5 mmol, 1 equiv) in toluene (2.5 mL) in a sealed vial.

    • Heat the reaction mixture at 110 °C for 16 hours.

    • Cool the reaction to room temperature. The formation of the cyclic imine can be confirmed by ¹H NMR of an aliquot.

  • Asymmetric Transfer Hydrogenation Step:

    • To the crude reaction mixture containing the cyclic imine, add the ruthenium catalyst (RuCl--INVALID-LINK--, 7.9 mg, 0.0125 mmol, 2.5 mol%).

    • Add a solution of formic acid and triethylamine (5:2 azeotrope, 0.5 mL) as the hydrogen source.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired (R)-3-phenylmorpholine.

Substrate R-groupYield (%)ee (%)Reference
Phenyl85>95[7]
4-Methoxyphenyl82>95[7]
Cyclohexyl75>95[7]
Organocatalytic Approaches: Metal-Free Enantioselective Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often expensive and toxic heavy metals.[11] Several organocatalytic strategies have been successfully applied to the synthesis of chiral morpholines.

One notable method involves an enantioselective α-chlorination of an aldehyde, catalyzed by a chiral amine (e.g., a Jørgensen-Hayashi catalyst), followed by reductive amination with an amino alcohol and subsequent base-induced cyclization.[12] This multi-step sequence allows for the construction of C2-functionalized morpholines from simple starting materials.[12]

More recently, an organocatalytic desymmetric double aza-Michael addition cascade has been developed to access fused morpholine structures with excellent diastereo- and enantioselectivity.[11] This reaction is catalyzed by a bifunctional quinine squaramide catalyst, which activates both the nucleophile and the electrophile through hydrogen bonding interactions.

Protocol: Organocatalytic Synthesis of a C2-Substituted Morpholine

This protocol is a conceptual representation based on the strategy developed by the Miller group.[12]

  • Organocatalytic α-Chlorination:

    • To a solution of the starting aldehyde (1.0 mmol) in an appropriate solvent (e.g., CHCl₃), add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol, 10 mol%).

    • Cool the mixture to 0 °C and add the chlorine source (e.g., N-chlorosuccinimide, NCS, 1.2 mmol).

    • Stir the reaction for the required time (monitor by TLC) until the aldehyde is consumed.

  • In-situ Reduction:

    • Directly add a reducing agent (e.g., NaBH₄, 2.0 mmol) to the reaction mixture at 0 °C to convert the unstable α-chloroaldehyde to the corresponding stable 2-chloro alcohol.

    • Stir until the reduction is complete, then quench carefully with water.

  • Cyclization Sequence:

    • Extract the 2-chloro alcohol and purify if necessary.

    • Activate the primary alcohol of the 2-chloro alcohol as a leaving group (e.g., by conversion to a tosylate or mesylate).

    • Treat the resulting bis-electrophile with the desired amino alcohol (e.g., 2-aminoethanol) in the presence of a base (e.g., K₂CO₃) to effect a tandem N-alkylation and subsequent intramolecular O-alkylation to form the morpholine ring.

  • Purification and Analysis:

    • Purify the final morpholine product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

The asymmetric synthesis of chiral morpholine derivatives is a vibrant and evolving field of research. The methods highlighted in this guide—catalytic asymmetric hydrogenation, tandem one-pot reactions, and organocatalysis—represent powerful and versatile tools for accessing these valuable scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and scalability requirements. As our understanding of catalytic systems deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of complex chiral morpholines, further empowering the discovery of next-generation therapeutics.

References

Application Note & Protocols: Solid-Phase Synthesis of Morpholine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold frequently incorporated into bioactive molecules and approved pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from a unique combination of advantageous physicochemical, biological, and metabolic properties.[2][3] The morpholine moiety, with its weak basicity and potential for hydrogen bond acceptance, can significantly improve a compound's pharmacokinetic profile, enhancing properties like aqueous solubility, metabolic stability, and cell permeability, which are critical for oral bioavailability and CNS penetration.[4][5] Consequently, morpholine derivatives have found applications across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][6]

The demand for novel chemical entities in high-throughput screening (HTS) has driven the development of efficient methods for generating large, diverse collections of drug-like molecules.[7] Solid-Phase Organic Synthesis (SPOS) has emerged as a cornerstone technology in this endeavor.[8][9] By anchoring molecules to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process, making it highly amenable to automation and parallel synthesis.[10]

This guide provides a detailed overview and field-proven protocols for the solid-phase synthesis of morpholine-based compound libraries. We will explore the causality behind strategic choices in synthetic routes, resin selection, and analytical monitoring, empowering researchers to construct high-quality, diverse morpholine libraries for drug discovery programs.

Core Principles of Solid-Phase Morpholine Synthesis

The construction of a compound library on a solid support is a multi-stage process. The general workflow involves selecting an appropriate resin and linker, assembling a linear precursor on the resin bead, executing the key ring-forming cyclization reaction, and finally, cleaving the purified product from the solid support.

G cluster_0 Phase 1: Resin Preparation cluster_1 Phase 2: On-Bead Synthesis cluster_2 Phase 3: Final Product Generation cluster_3 Outcome Resin_Selection Resin & Linker Selection Building_Block_Loading First Building Block Attachment Resin_Selection->Building_Block_Loading Immobilization Linear_Assembly Linear Precursor Assembly Building_Block_Loading->Linear_Assembly Cyclization Intramolecular Cyclization Linear_Assembly->Cyclization Key Ring Formation Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification Isolation Library Diverse Morpholine Compound Library Purification->Library

Figure 1: General workflow for the solid-phase synthesis of a morpholine library.

Choosing the Right Solid Support

The choice of resin is critical and depends on the synthetic route and the desired functionality in the final product (e.g., C-terminal acid vs. amide).

Resin TypeLinker TypeCleavage ConditionsTypical Final ProductRationale & Use Case
Wang Resin p-alkoxybenzyl alcoholHigh % TFA (e.g., 95%)Carboxylic AcidIdeal for syntheses where a C-terminal carboxylate is desired. The linker is stable to a wide range of reaction conditions but cleaved under strong acid.
Rink Amide Resin Acid-labile (Fmoc-compatible)Moderate % TFA (e.g., 20-50%) or 95% TFAC-terminal primary AmideUsed for generating libraries with a terminal amide functionality, a common feature in bioactive molecules.
2-Chlorotrityl Chloride Resin Sterically hindered, very acid-labileVery mild acid (e.g., 1-5% TFA in DCM)Protected Carboxylic AcidAllows for cleavage of the product while keeping acid-labile side-chain protecting groups intact, enabling further solution-phase modification.[11]

Synthetic Strategy 1: Reductive Amination and Intramolecular Cyclization

This robust strategy builds the morpholine scaffold from a resin-bound amino alcohol precursor. The key steps involve the N-alkylation of a resin-bound amino acid with a suitable halo-ether or epoxide, followed by an intramolecular cyclization. A common and effective variation involves a reductive amination followed by an intramolecular O-alkylation.

Protocol: Synthesis of a 3,5-Disubstituted Morpholine Library

This protocol is adapted from principles of palladium-catalyzed carboamination and intramolecular cyclization strategies.[12][13]

1. Resin Preparation and Loading:

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 min in a suitable reaction vessel.

  • Drain the DCM. In a separate flask, dissolve Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 2.0 eq) and diisopropylethylamine (DIPEA, 4.0 eq) in anhydrous DCM (10 mL).

  • Add the amino acid solution to the resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 min.

  • Wash the resin sequentially with DCM (3x), Dimethylformamide (DMF, 3x), and Methanol (3x). Dry the resin in vacuo.

2. Synthesis of Linear Precursor:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 min. Drain and wash with DMF (5x).[11]

  • Reductive Amination: Swell the resin in 1% acetic acid in Dichloroethane (DCE). Add the desired aldehyde (R²-CHO, 5.0 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq). Agitate overnight at room temperature.

  • Wash the resin with DMF (3x), Methanol (3x), and DCM (3x).

3. Intramolecular Cyclization (Ring Formation):

  • Swell the resin in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Add bromoacetyl bromide (5.0 eq) and DIPEA (5.0 eq) and agitate for 2 hours at room temperature. This step acylates the secondary amine.

  • Wash the resin with THF (3x) and DMF (3x).

  • Add a solution of Sodium Hydride (NaH, 10.0 eq) in anhydrous DMF. Agitate overnight. This strong base promotes the intramolecular Williamson ether synthesis, forming the morpholine ring via cyclization of the secondary alcohol onto the alpha-bromo amide.[14]

4. Cleavage from Resin:

  • Wash the resin with DMF (3x), Methanol (3x), and DCM (3x). Dry thoroughly.

  • Prepare a cleavage cocktail (see Table 2). For a standard cleavage, use a solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[15]

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of fresh TFA.

  • Precipitate the crude product by adding the combined filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the crude product pellet.

Synthetic Strategy 2: The Ugi Multicomponent Reaction (MCR)

The Ugi four-component reaction (Ugi-4CR) is exceptionally powerful for library synthesis as it generates significant molecular complexity in a single step from four diverse inputs: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16] By incorporating a reactant with a masked functional group, the linear Ugi adduct can undergo a post-condensation cyclization to form the morpholine ring.[17][18]

G Resin Resin-Bound Amine (R¹-NH-Resin) Ugi_Adduct On-Bead Linear Ugi Adduct Resin->Ugi_Adduct Aldehyde Aldehyde (R²) Aldehyde->Ugi_Adduct Isocyanide Isocyanide (R³) Isocyanide->Ugi_Adduct Acid Glycolic Acid (HO-CH₂-COOH) Acid->Ugi_Adduct Cyclization Post-Ugi Intramolecular Cyclization Ugi_Adduct->Cyclization Base or Acid Catalysis Morpholinone Resin-Bound Morpholin-3-one Cyclization->Morpholinone Cleavage Cleavage & Reduction Morpholinone->Cleavage Final_Product Substituted Morpholine Cleavage->Final_Product

Figure 2: Ugi MCR approach for morpholinone synthesis on solid support.

Protocol: Ugi-Based Synthesis of a Morpholinone Library

This protocol leverages a post-Ugi intramolecular cyclization.[19][20]

1. Resin Preparation:

  • Start with a Rink Amide resin (1.0 g, 0.8 mmol/g).

  • Perform Fmoc deprotection using 20% piperidine in DMF to expose the primary amine linker. Wash thoroughly with DMF.

2. Ugi Four-Component Reaction:

  • Swell the deprotected resin in Methanol (10 mL).

  • Add the aldehyde component (R¹, 10.0 eq).

  • Add the isocyanide component (R², 10.0 eq).

  • Add the carboxylic acid component, glycolic acid (which contains the hydroxyl nucleophile for cyclization), (10.0 eq).

  • Agitate the mixture at 50°C for 24 hours.

  • Wash the resin sequentially with Methanol (3x), DMF (3x), and DCM (3x). At this stage, a small aliquot of beads can be cleaved and analyzed by LC-MS to confirm the formation of the linear Ugi adduct.

3. Post-Ugi Cyclization:

  • Swell the resin in anhydrous THF (10 mL).

  • Add triphenylphosphine (PPh₃, 3.0 eq) and di-tert-butyl azodicarboxylate (DBAD, 3.0 eq). This is a Mitsunobu-type cyclization where the hydroxyl group of the glycolic acid moiety displaces an activated intermediate to form the morpholinone ring.[17]

  • Agitate overnight at room temperature.

  • Wash the resin with THF (3x), DMF (3x), and DCM (3x).

4. Cleavage and Final Product Isolation:

  • Dry the resin in vacuo.

  • Cleave the morpholinone product from the resin using a 95% TFA / 5% water cocktail for 2 hours.

  • Precipitate the crude product in cold diethyl ether.

  • (Optional Reduction): The resulting morpholin-3-one can be reduced to the corresponding morpholine using a suitable reducing agent (e.g., borane-THF complex) in solution phase after purification if desired.

On-Bead Reaction Monitoring: A Trustworthy System

Ensuring reactions proceed to completion is paramount in SPOS to avoid difficult-to-remove deletion sequences in the final library. Several qualitative and quantitative methods exist.[21][22]

Analytical TechniqueTypeInformation ProvidedCausality & Rationale
Kaiser (Ninhydrin) Test On-Bead, QualitativePresence/absence of primary amines.A positive test (blue beads) after a coupling step indicates incomplete reaction. Essential for validating the completion of amide bond formations.[23]
FT-IR Spectroscopy On-Bead, QualitativeAppearance/disappearance of key functional group stretches (e.g., C=O, N₃).Useful for tracking the progress of reactions that involve major functional group transformations. For example, monitoring the disappearance of an azide peak during a reduction.[23]
Gel-Phase NMR On-Bead, StructuralDetailed structural information of the resin-bound species.Swelling the resin in a deuterated solvent allows for direct structural confirmation on the solid support, though it is a more specialized technique.[24]
Cleave-and-Characterize Off-Bead, QuantitativePurity and identity (LC-MS) of a small sample.The most definitive method. A small number of beads are cleaved and analyzed to confirm the identity and purity of the intermediate before proceeding with the entire batch.[22]

Cleavage and Deprotection: Releasing the Library

The final cleavage step removes the synthesized molecule from the resin and simultaneously removes any remaining side-chain protecting groups. The choice of cleavage cocktail is dictated by the amino acid composition of the library members.

Cleavage Cocktail Composition (v/v)Name / TypeScavengersUse Case & Justification
95% TFA / 5% H₂O StandardWaterFor simple molecules without sensitive residues like Cys, Met, or Trp. Water acts as a scavenger for carbocations.
95% TFA / 2.5% H₂O / 2.5% TIS "Odorless" GeneralTIS, WaterTriisopropylsilane (TIS) is an excellent carbocation scavenger, particularly for Trp protection (Boc) and trityl groups from Cys or linkers.[15][25]
82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT Reagent KPhenol, Thioanisole, EDTA classic, powerful cocktail for complex molecules. Phenol protects Tyr, thioanisole helps cleave Arg(Pmc/Pbf), and 1,2-ethanedithiol (EDT) reduces oxidized Met and prevents Cys re-attachment.[26]

Conclusion

The solid-phase synthesis of morpholine-based libraries is a powerful and versatile strategy for modern drug discovery. By leveraging robust synthetic routes such as intramolecular cyclization or multicomponent reactions, researchers can efficiently generate large and diverse collections of these privileged scaffolds. The key to success lies in a rational approach to the selection of solid supports and linkers, diligent on-bead reaction monitoring to ensure high fidelity, and the appropriate choice of cleavage conditions to deliver the final compounds with high purity. The protocols and principles outlined in this guide provide a comprehensive framework for establishing and optimizing the synthesis of morpholine libraries to fuel the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of ethyl morpholine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. This compound and its derivatives are key intermediates in the development of pharmacologically active compounds, making efficient and high-yield synthesis a critical objective.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of your target compound.

Section 1: Overview of Key Synthetic Strategies

The construction of the morpholine-2-carboxylate core can be approached through several synthetic routes. The optimal choice depends on the availability of starting materials, desired scale, and stereochemical requirements. The two most prevalent strategies involve intramolecular cyclization of a linear precursor or the annulation of a 1,2-amino alcohol derivative.

  • Intramolecular Cyclization (e.g., Dieckmann Condensation): This is a powerful strategy for forming the six-membered morpholine ring.[3] It typically involves a base-mediated intramolecular condensation of a suitably substituted diester. The key is designing a linear precursor that contains both the nucleophilic amine (or a protected form) and the electrophilic centers necessary for ring closure. The Dieckmann condensation is particularly effective for forming 5- and 6-membered rings.[3][4][5]

  • Annulation of 1,2-Amino Alcohols: This approach builds the morpholine ring onto a pre-existing 1,2-amino alcohol scaffold.[6][7][8] This can be achieved by reacting the amino alcohol with a reagent that provides the remaining two carbons and the ester functionality. A common method involves reaction with an α-halo ester or a related two-carbon electrophile, followed by a base-mediated cyclization to form the morpholine ring.[8] More recent, efficient methods utilize reagents like ethylene sulfate for a redox-neutral conversion of 1,2-amino alcohols to morpholines.[7][9]

cluster_0 General Synthetic Pathways cluster_1 Linear Precursor Linear Precursor Dieckmann Condensation Dieckmann Condensation Linear Precursor->Dieckmann Condensation Base Product_A This compound Dieckmann Condensation->Product_A Amino Alcohol 1,2-Amino Alcohol Annulation Annulation with 2-Carbon Electrophile Amino Alcohol->Annulation e.g., α-halo ester Product_B This compound Annulation->Product_B

Caption: High-level synthetic strategies for the morpholine-2-carboxylate core.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during an intramolecular cyclization to maximize yield?

A: For intramolecular reactions like the Dieckmann condensation, three parameters are paramount:

  • Concentration: The reaction must be run under high-dilution conditions. This favors the intramolecular pathway (cyclization) over the intermolecular pathway, which leads to unwanted polymeric byproducts.

  • Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester to form the requisite enolate, but it should not promote significant side reactions like ester hydrolysis. Non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred over sodium ethoxide, especially in aprotic solvents.[10]

  • Anhydrous Conditions: Water in the reaction mixture can quench the enolate intermediate and lead to hydrolysis of the ester functionalities, drastically reducing the yield. All reagents and solvents must be rigorously dried before use.

Q2: Which analytical techniques are best for monitoring the reaction progress and identifying byproducts?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for in-process control. It allows you to track the disappearance of reactants and the formation of the desired product (by mass) while also revealing the masses of any byproducts being formed. This is crucial for identifying issues like polymerization or hydrolysis early on.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can provide a clear picture of the product-to-starting material ratio and give structural information about major byproducts.

Q3: My synthesis is achiral, but I need a single enantiomer, such as ethyl (S)-morpholine-2-carboxylate. What's the best approach?

A: Synthesizing an enantiomerically pure product requires a different strategy. While chiral resolution of the final racemic product is an option, it is often inefficient. A better approach is to start with a chiral precursor. The most common strategy is to use a commercially available, enantiopure 1,2-amino alcohol as the starting material for an annulation strategy.[6] This preserves the stereocenter during the ring-forming steps, leading to an enantiomerically enriched product. Ethyl (2S)-morpholine-2-carboxylate is a valuable chiral synthon in medicinal chemistry, particularly for CNS-active compounds.[1]

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of this compound

Q: My reaction yield is consistently below 30%. I've confirmed the identity of the small amount of product I can isolate. What are the primary factors to investigate?

A: Consistently low yields point to a fundamental issue with the reaction conditions or reagent quality. A systematic approach is necessary to diagnose the problem.

Start Low Yield (<30%) Check_Purity Verify Purity of Starting Materials & Solvents (NMR, Anhydrous) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Base Evaluate Base (Strength, Stoichiometry, Age) Base_OK Base OK? Check_Base->Base_OK Check_Conditions Assess Reaction Conditions (Temperature, Dilution) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Purity_OK->Check_Base Yes Purify_Reagents Action: Purify/Dry Reagents & Solvents Purity_OK->Purify_Reagents No Base_OK->Check_Conditions Yes New_Base Action: Use Fresh, Stronger/Non-nucleophilic Base (e.g., NaH, LHMDS) Base_OK->New_Base No Optimize_Conditions Action: Increase Dilution, Optimize Temperature Conditions_OK->Optimize_Conditions No Success Yield Improved Conditions_OK->Success Yes Purify_Reagents->Start New_Base->Start Optimize_Conditions->Start

Caption: Logical workflow for troubleshooting low reaction yield.

Detailed Breakdown:

  • Reagent and Solvent Purity: This is the most common culprit.

    • Action: Ensure your starting linear diester or amino alcohol is pure by ¹H NMR and free of acidic or basic impurities. Solvents like THF or Dioxane must be freshly distilled from a drying agent (e.g., sodium/benzophenone) as peroxide formation and water contamination are major issues.

  • Base Activity and Stoichiometry: The base is the engine of the reaction.

    • Causality: The Dieckmann condensation is equilibrium-driven until the final, irreversible deprotonation of the product β-keto ester.[5] If the base is not strong enough or if less than one full equivalent is used (relative to the enolizable product), the equilibrium will not be driven to completion, resulting in low yields. Older bottles of bases like t-BuOK or NaH can have significantly reduced activity.

    • Action: Use a fresh, unopened bottle of your base or titrate it to determine its activity. Ensure you are using at least one equivalent. Consider switching to a stronger, non-nucleophilic base.

  • Reaction Conditions:

    • Causality: As mentioned, concentration is key. For a lab-scale reaction, a concentration of 0.01–0.05 M is a good starting point to favor intramolecular cyclization. Temperature is also critical; some cyclizations require heating to overcome the activation energy, while others proceed at room temperature.[11][12]

    • Action: Set up a small optimization screen. Run the reaction at three different concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) to see the effect on byproduct formation (see Issue 2).

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Solvent Reagent-grade THFAnhydrous, distilled THFPrevents quenching of enolate and hydrolysis.
Base Sodium EthoxideSodium Hydride (NaH)NaH is non-nucleophilic and avoids transesterification.
Concentration 0.5 M0.05 MFavors intramolecular cyclization over intermolecular polymerization.[12]
Temperature Room TemperatureReflux (65 °C)Provides activation energy for enolate formation and cyclization.
Table 1: Example of condition optimization for a Dieckmann condensation.
Issue 2: Major Byproduct Formation

Q: My LC-MS shows a major peak with a mass double that of my starting material, and I isolate a thick, intractable polymer. What is happening?

A: You are observing intermolecular condensation, the primary competitor to the desired intramolecular cyclization.

  • Causality: At high concentrations, the enolate formed from one molecule has a higher probability of reacting with the ester of a different molecule rather than the other ester on the same molecule. This leads to a chain reaction, forming a polyester.

  • Solution: This is a definitive sign that your reaction concentration is too high.

    • Implement High Dilution: Decrease the concentration significantly, into the 0.01–0.05 M range.

    • Slow Addition: Instead of adding the base to the substrate, try adding a solution of the linear precursor dropwise over several hours to a suspension of the base (e.g., NaH) in the solvent. This technique, known as syringe-pump addition, keeps the instantaneous concentration of the starting material very low, further promoting the intramolecular pathway.

Issue 3: Product Isolation and Purification Challenges

Q: My crude product is a viscous oil that streaks badly on silica gel, making column chromatography ineffective. How can I purify it?

A: This is common for polar, basic compounds like morpholine derivatives. The basic nitrogen atom interacts strongly with the acidic silica gel.

  • Solution 1: Modify Chromatography Conditions:

    • Basify the Mobile Phase: Add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica and prevent peak tailing.

    • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel for your column.

  • Solution 2: Vacuum Distillation: If the product is thermally stable and has a reasonable boiling point, short-path vacuum distillation can be an excellent, scalable purification method that avoids chromatography altogether.

  • Solution 3: Salt Formation and Recrystallization: This is a classic and highly effective technique for purifying basic compounds.

    • Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in ether or dioxane. The hydrochloride salt of your product will often precipitate as a crystalline solid.

    • The solid salt can be collected by filtration and recrystallized to high purity.

    • To recover the final product, the purified salt is dissolved in water, the solution is basified (e.g., with NaHCO₃ or NaOH), and the free base is extracted with a solvent like dichloromethane or ethyl acetate. This process has been successfully used for purifying related morpholine derivatives.[13]

Section 4: Protocol & Methodologies

Protocol 1: Representative Synthesis via Intramolecular Cyclization

This protocol describes a representative lab-scale synthesis of this compound via the Dieckmann condensation of a suitable linear precursor, N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)aminoethanol. This is a generalized procedure and may require optimization.

Step 1: Preparation of the Linear Precursor (Not Detailed)

The linear precursor, ethyl 2-((2-hydroxyethyl)(2-(ethoxycarbonyl)ethyl)amino)acetate, is first synthesized via standard alkylation procedures from ethanolamine. The primary alcohol must then be protected (e.g., as a TBDMS ether) before proceeding.

Step 2: Intramolecular Dieckmann Condensation

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

  • Reagents: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the flask. Wash the NaH three times with anhydrous hexanes under nitrogen to remove the oil, then carefully decant the hexanes. Add anhydrous THF to create a slurry (final reaction concentration should be ~0.05 M).

  • Addition: Dissolve the linear precursor (1.0 equivalent) in a volume of anhydrous THF equal to half the total reaction volume. Using a syringe pump, add this solution dropwise to the stirred NaH/THF slurry over 4-6 hours at reflux.

    • Causality: Slow addition maintains high-dilution conditions, minimizing intermolecular polymerization.[12]

  • Reaction: After the addition is complete, allow the reaction to stir at reflux for an additional 2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess NaH and the reaction enolate.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil using one of the methods described in Issue 3 . For example, perform column chromatography on silica gel using a hexanes/ethyl acetate gradient with 1% triethylamine.

References

Technical Support Center: Synthesis of N-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the synthesis of N-substituted morpholines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, empowering you to diagnose and resolve challenges in your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-substituted morpholines. Each entry details the potential causes rooted in reaction mechanisms and provides actionable, field-tested solutions.

Q1: Why is my yield of N-substituted morpholine consistently low when using reductive amination?

Low yields in reductive amination are a frequent issue and can often be traced back to several competing side reactions or suboptimal reaction conditions.

Possible Causes and Mechanistic Insights:

  • Over-alkylation: The most common culprit is the reaction of the newly formed N-substituted morpholine (a secondary or tertiary amine) with another molecule of the aldehyde, leading to the formation of a dialkylated product or a quaternary ammonium salt. This is especially problematic when using reactive aldehydes and certain reducing agents.

  • Aldehyde/Ketone Reduction: The reducing agent may preferentially reduce the starting carbonyl compound to an alcohol before it can form the iminium ion intermediate with morpholine. This is more likely with highly reactive reducing agents like sodium borohydride.[1]

  • Formation of Aminals or Enamines: In some cases, the intermediate iminium ion can react with another molecule of morpholine to form an aminal, or it can tautomerize to an enamine, neither of which leads to the desired product.

  • Hydrolysis of the Iminium Ion: The iminium ion intermediate is susceptible to hydrolysis, especially in the presence of excess water and at certain pH ranges. This reverts the intermediate back to the starting aldehyde/ketone and morpholine.

Troubleshooting Strategies and Protocols:

StrategyMechanistic RationaleRecommended Protocol
Choice of Reducing Agent Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones.[1][2]1. Dissolve your aldehyde/ketone (1.0 equiv) and morpholine (1.1-1.2 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).2. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.3. Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
Control of Stoichiometry Using a slight excess of the morpholine can help to ensure complete conversion of the carbonyl compound and can sometimes suppress over-alkylation by shifting the equilibrium towards the desired product.In your reaction setup, use 1.1 to 1.2 equivalents of morpholine relative to the carbonyl compound.
pH Control The formation of the iminium ion is pH-dependent. A weakly acidic medium (pH 4-6) is generally optimal. Acetic acid is often used as a catalyst.[2]Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to your reaction mixture to facilitate iminium ion formation.
Stepwise Procedure For particularly problematic substrates where aldehyde reduction is a major issue, a two-step procedure can be employed. First, form the imine/enamine, remove the water, and then add the reducing agent.[3]1. Dissolve the aldehyde/ketone and morpholine in a solvent like toluene.2. Use a Dean-Stark apparatus to azeotropically remove water and drive imine formation.3. After imine formation is complete (monitored by spectroscopy), cool the reaction and add the reducing agent (e.g., NaBH4).

Logical Workflow for Troubleshooting Low Yields in Reductive Amination

G start Low Yield of N-Substituted Morpholine check_side_products Analyze crude reaction mixture by LC-MS/NMR to identify byproducts start->check_side_products over_alkylation Over-alkylation product detected? check_side_products->over_alkylation alcohol_byproduct Alcohol from carbonyl reduction detected? over_alkylation->alcohol_byproduct No sol_over_alkylation Solution: Use milder reducing agent (STAB) or control stoichiometry over_alkylation->sol_over_alkylation Yes unreacted_sm High amount of unreacted starting material? alcohol_byproduct->unreacted_sm No sol_alcohol Solution: Switch to a more selective reducing agent (STAB) alcohol_byproduct->sol_alcohol Yes sol_unreacted Solution: Optimize pH (catalytic acid) or remove water (Dean-Stark) unreacted_sm->sol_unreacted Yes end Improved Yield unreacted_sm->end No sol_over_alkylation->end sol_alcohol->end sol_unreacted->end

Caption: Troubleshooting workflow for low yields in reductive amination.

Q2: I am observing a significant amount of bis-alkylation byproduct when synthesizing N-substituted morpholines from 1,2-amino alcohols. How can I improve selectivity for mono-alkylation?

This is a classic challenge in amine alkylation. The primary amine of the 1,2-amino alcohol is nucleophilic, but so is the secondary amine of the mono-alkylated intermediate, leading to a second alkylation event.

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the amine on the alkylating agent. Once the first alkylation occurs, the resulting intermediate still possesses a nucleophilic hydroxyl group and a secondary amine. If the reaction conditions are not carefully controlled, a second molecule of the alkylating agent can react with the secondary amine, leading to the bis-alkylation product.

Strategies for Promoting Mono-alkylation:

A highly effective and "green" approach to achieve selective mono-alkylation involves the use of ethylene sulfate (ES).[4][5][6] This reagent reacts cleanly with the primary amine of a 1,2-amino alcohol to form a stable zwitterionic intermediate. This intermediate is then cyclized in a separate step to form the desired N-substituted morpholine, effectively preventing over-alkylation.[7]

Experimental Protocol for Selective Mono-alkylation using Ethylene Sulfate:

Step 1: Formation of the Zwitterionic Intermediate

  • To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF), add ethylene sulfate (1.0-1.1 equiv) at room temperature.

  • Stir the mixture for 12-24 hours. The zwitterionic product often precipitates from the reaction mixture.

  • Isolate the zwitterionic intermediate by filtration and wash with a cold solvent.

Step 2: Cyclization to the N-Substituted Morpholine

  • Suspend the isolated zwitterion in a suitable solvent (e.g., THF or isopropanol).

  • Add a base, such as potassium tert-butoxide (tBuOK) (1.1-1.5 equiv), to effect the intramolecular cyclization.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with water, extracting the product into an organic solvent, and purifying by chromatography or distillation.

Mechanism of Selective Mono-alkylation and Cyclization

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Cyclization Amino_Alcohol R-NH2-CH2-CH2-OH (1,2-Amino Alcohol) Zwitterion R-N+H2-CH2-CH2-O-SO3- (Zwitterionic Intermediate) Amino_Alcohol->Zwitterion + Ethylene Sulfate Morpholine N-Substituted Morpholine Zwitterion_2 R-N+H2-CH2-CH2-O-SO3- (Zwitterionic Intermediate) Zwitterion_2->Morpholine + Base

Caption: Two-step synthesis of N-substituted morpholines via a zwitterionic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-substituted morpholines?

There are several robust methods, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Synthetic RouteStarting MaterialsAdvantagesCommon Side Reactions/Disadvantages
Reductive Amination Morpholine and an aldehyde or ketoneWide substrate scope, mild conditions.[2][8]Over-alkylation, reduction of the carbonyl starting material.[9]
N-Alkylation of Morpholine Morpholine and an alkyl halideSimple, direct method.Over-alkylation leading to quaternary salts, requires a base.
Cyclization of N-substituted Diethanolamines N-substituted diethanolamineGood for specific N-substituents already in place.Requires strong acid and high temperatures, potential for charring.[10][11][12]
From 1,2-Amino Alcohols A primary amine and an appropriate dielectrophile (e.g., ethylene sulfate)"Green" and highly selective for mono-alkylation.[4][5]May require a two-step procedure.
From Bis(2-haloethyl) Ethers A primary amine and a bis(2-haloethyl) etherA classical and effective method.Bis(2-haloethyl) ethers can be toxic and difficult to handle.
Q2: How can I purify my N-substituted morpholine product effectively?

Purification strategies depend on the physical properties of your product and the nature of the impurities.

  • Distillation: For liquid products with sufficient thermal stability, vacuum distillation is an excellent method for purification, especially on a larger scale.

  • Crystallization: If your N-substituted morpholine is a solid, recrystallization from a suitable solvent system (e.g., dichloromethane/n-hexane) can provide a highly pure product.[13]

  • Column Chromatography: This is a versatile method for both solid and liquid products. Given the basic nature of the morpholine nitrogen, it is often beneficial to use a silica gel column treated with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) to prevent streaking and improve separation.

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., with 1M HCl) to protonate the morpholine and extract it into the aqueous phase can be effective for removing non-basic organic impurities. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

References

Technical Support Center: Purification of Ethyl Morpholine-2-Carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of ethyl morpholine-2-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common challenges associated with the column chromatography of this moderately polar, basic compound.

Core Challenge: The Morpholine Moiety

This compound possesses a secondary amine within its morpholine ring. This amine is basic and readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of many purification challenges, including:

  • Peak Tailing/Streaking: The compound does not move as a tight band, leading to broad peaks that co-elute with impurities.[1]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it cannot be eluted from the column, resulting in low recovery.[1]

  • Poor Resolution: Tailing peaks significantly reduce the separation efficiency between the target compound and closely related impurities.

This guide will address these issues head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: Why is my this compound streaking or showing a "tail" on my TLC plate? This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase (silica gel).[1] The basic nitrogen atom in the morpholine ring is protonated by the acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and unevenly. This results in a streak or tail rather than a compact, round spot.

Q2: What is a good starting solvent system for developing a purification method? Thin-Layer Chromatography (TLC) is the essential first step. A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes.[1][2] For more polar impurities, a system of methanol in dichloromethane may be required.[2][3] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

Q3: How can I eliminate the peak tailing I observe on both TLC and my column? To prevent tailing, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.[1] The most common and effective additive is triethylamine (Et3N) at a concentration of 0.5-2%.[1][4] An alternative is to use a solution of ammonia in methanol as part of your mobile phase.[5]

Q4: My compound has an Rf of 0 even when I use 100% ethyl acetate. How can I get it to move? An Rf of 0 indicates your eluent is not polar enough to move the compound. You need to increase the polarity of the mobile phase. A robust system for polar compounds is a mixture of methanol and dichloromethane (DCM).[2] Start with a low percentage of methanol (e.g., 2-5% MeOH in DCM) and gradually increase it. Even a small amount of methanol can significantly increase the eluting power of the solvent system.

Q5: Is this compound stable to silica gel? Under normal conditions and for the duration of a typical flash chromatography run, the compound is generally stable.[6] However, prolonged exposure to the acidic environment of a silica column (e.g., a very slow-running gravity column) could potentially lead to degradation. If you suspect instability, you can test it by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex purification problems.

Problem: Poor Peak Shape & Low Recovery

Poor peak shape is the most common issue. The following workflow helps diagnose and solve the problem.

G start Start: Poor Peak Shape (Tailing/Streaking) cause Primary Cause: Basic morpholine nitrogen interacting with acidic silica gel silanols. start->cause solution1 Primary Solution: Add 0.5-2% Triethylamine (Et3N) to the eluent (TLC & Column). cause->solution1 Neutralize silica surface cause3 Alternative Cause: Compound degradation on silica. cause->cause3 check1 Did peak shape improve? solution1->check1 cause2 Secondary Cause: Compound is very polar and requires a highly polar mobile phase. check1->cause2 No end_good Success: Proceed with optimized purification. check1->end_good Yes solution2 Alternative Solution: Use a more polar solvent system like 0-10% Methanol in DCM (with Et3N). cause2->solution2 end_bad Problem Persists: Consider alternative purification (e.g., crystallization, distillation). solution2->end_bad solution3 Advanced Solution: Use a different stationary phase like Alumina (neutral/basic) or C18 (reverse-phase). cause3->solution3

Caption: Troubleshooting workflow for poor peak shape.

Problem: Poor Separation from Impurities
IssueProbable CauseRecommended Solution
Product co-elutes with a non-polar impurity. The solvent system is too polar, causing both compounds to move too quickly up the column.Decrease the polarity of the eluent. Reduce the percentage of the polar component (e.g., switch from 20% EtOAc/Hexane to 10% EtOAc/Hexane).
Product co-elutes with a polar impurity. The solvent system is not providing enough selectivity to resolve the two compounds.Try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. These solvents interact differently with your compounds and the silica gel, which can often improve separation.
All fractions are contaminated. The sample may have been overloaded on the column, exceeding its separation capacity. Another possibility is that the compound is degrading on the column during elution.[5]1. Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight. 2. Check for on-column degradation by performing a 2D TLC.[5] If degradation occurs, switch to a less acidic stationary phase like neutral alumina.[3]

Experimental Protocols

Protocol 1: TLC Method Development

This protocol is for identifying the optimal mobile phase for column chromatography.

  • Prepare Eluent Stock Solutions: Prepare small batches of potential solvent systems. Good starting points are mixtures of Ethyl Acetate (EtOAc) and Hexane, or Dichloromethane (DCM) and Methanol (MeOH).[2] For each system, prepare a corresponding version containing 1% triethylamine (Et3N).

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like DCM or EtOAc.

  • Spotting the TLC Plate: Using a capillary tube, spot your crude material onto a silica gel TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (with Et3N). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analysis: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from all major impurities.[1]

Protocol 2: Flash Column Chromatography Purification

This protocol details the steps for purifying the compound once an optimal solvent system has been identified.

1. Column Preparation:

  • Select a column of appropriate size for the amount of material you need to purify.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% Et3N).
  • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles or channels are present.[1]

2. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or DCM.[7] Carefully pipette this solution onto the top of the silica bed.[7]
  • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a more polar solvent (like DCM), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7] This is often the preferred method for achieving the best separation.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top of the silica bed.
  • Apply pressure to the top of the column (using a pump or house air) to force the solvent through the silica at a steady rate.
  • Collect the eluting solvent in a series of test tubes or flasks (fractions).
  • Monitor the separation by collecting small spots from each fraction onto a TLC plate and eluting it.

4. Isolation:

  • Combine the fractions that contain the pure desired product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Compound Safety & Handling

  • Hazard Profile: this compound is classified as a corrosive substance. It can cause skin irritation and serious eye damage.[6][8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage: For long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere at 2-8°C.

References

Technical Support Center: Overcoming Poor Diastereoselectivity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with diastereoselectivity in their synthetic routes. Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, and achieving stereochemical control is often paramount for biological activity.[1][2][3] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of poor diastereoselectivity in morpholine synthesis?

A1: Poor diastereoselectivity typically arises from a lack of significant energetic differentiation between the transition states leading to the different diastereomeric products. Key factors include:

  • Reaction Mechanism: Cyclization reactions that proceed through flexible or planar intermediates, such as carbocations or iminiums, may offer multiple low-energy pathways for ring closure.[4]

  • Substrate Sterics: Insufficient steric hindrance on your starting materials (e.g., the amino alcohol or epoxide) may not effectively bias the facial approach of the reacting moieties.

  • Reaction Conditions: Thermodynamic versus kinetic control is a major factor. Higher temperatures can provide enough energy to overcome small activation barriers, leading to a product mixture that reflects thermodynamic stability rather than the kinetically favored pathway.[5] Lower temperatures often enhance selectivity.[6]

  • Catalyst or Reagent Choice: The catalyst or reagents used may not be effective at creating a sufficiently organized and rigid transition state to enforce a specific stereochemical outcome.

Q2: My reaction is yielding a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate changing?

A2: The first and often most impactful parameter to investigate is the reaction temperature . Many cyclization reactions are sensitive to thermal effects. Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy (kinetic control).[6] If lowering the temperature slows the reaction excessively, you may then need to explore catalyst or solvent effects.

Q3: How does solvent choice impact the diastereomeric ratio (d.r.) of my morpholine synthesis?

A3: Solvents can influence diastereoselectivity through several mechanisms:

  • Solvation of Transition States: Polar solvents can stabilize charged intermediates or transition states differently, altering their relative energies.

  • Hydrogen Bonding: Protic solvents like methanol or ethanol can engage in hydrogen bonding with reactants or catalysts, which can either rigidify the transition state to improve selectivity or interfere with a desired catalytic cycle.[7]

  • Viscosity and Polarity: Non-polar, hydrocarbon solvents have been shown to influence the inversion temperature at which diastereoselectivity can change, although direct correlation with classical solvent parameters is not always straightforward.

A systematic screen of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, methanol) is a recommended troubleshooting step.[4][7]

Q4: Can I improve the diastereoselectivity of an existing mixture post-synthesis?

A4: Yes, in some cases, post-synthetic epimerization is a viable strategy. If one diastereomer is thermodynamically more stable, it may be possible to equilibrate the mixture to favor that isomer. This can be achieved through:

  • Acid or Base Catalysis: Treatment with a suitable acid or base can sometimes open the ring reversibly or deprotonate a stereocenter, allowing for equilibration to the more stable diastereomer.

  • Photocatalysis: Light-mediated methods using a photocatalyst and a hydrogen atom transfer (HAT) reagent have been developed to epimerize substituted morpholines, driving the mixture towards a ratio that reflects the relative stability of the diastereomers.[8]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Low diastereoselectivity in Pd-catalyzed cyclizations (e.g., Tsuji-Trost or carboamination).

Potential Cause Explanation & Recommended Solution
Flexible Transition State The key aminopalladation step may proceed through a flexible, boat-like transition state. The relative orientation of substituents can be influenced by subtle steric and electronic factors.[9]
Solution: Modify the ligand on the palladium catalyst. Bulky phosphine ligands can create a more sterically demanding environment, potentially favoring one transition state over another. Screen ligands such as P(2-furyl)₃ or others with different cone angles.[9]
Thermodynamic Equilibration The use of a co-catalyst, such as a Lewis acid like FeCl₃, can facilitate a ring-opening/ring-closure equilibrium.[4] This drives the product ratio towards the most thermodynamically stable diastereomer, which is often the cis isomer where bulky substituents adopt equatorial positions.[4]
Solution: If your desired product is the thermodynamic one, consider adding a Lewis acid co-catalyst. If you desire the kinetic product, ensure your reaction conditions are free from agents that could promote equilibration.

Issue 2: Poor facial selectivity in nucleophilic additions to form the morpholine ring.

Potential Cause Explanation & Recommended Solution
Lack of Stereodirecting Groups The substrate lacks a sufficiently powerful stereodirecting group to guide the incoming nucleophile to one face of the electrophile.
Solution 1 (Substrate Control): Redesign the substrate to include a bulky protecting group or a chiral auxiliary near the reaction center. This can physically block one face of the molecule, forcing the reaction to proceed from the less hindered side.[10]
Solution 2 (Catalyst Control): Employ a chiral catalyst that can coordinate to the substrate and create a chiral environment. For example, asymmetric hydrogenation of dehydromorpholines using a chiral bisphosphine-rhodium complex can set the stereocenter after the ring has been formed, often with excellent enantioselectivity and, by extension, diastereoselectivity in relevant cases.[1][11][12]
Chelation vs. Non-Chelation Control In reactions involving metal catalysts and substrates with multiple coordinating atoms (like oxygen and nitrogen), the stereochemical outcome can depend on whether the substrate forms a rigid chelate with the metal.
Solution: Alter the Lewis acidity of the catalyst or change the solvent. A more coordinating solvent can compete with the substrate for binding to the metal, disrupting chelation and potentially inverting the diastereoselectivity.

Visualizing the Path to Selectivity

The following workflow illustrates a systematic approach to troubleshooting poor diastereoselectivity.

troubleshooting_workflow start Low Diastereomeric Ratio (d.r.) Observed cond_check Analyze Reaction Conditions start->cond_check post_syn Consider Post-Synthetic Epimerization start->post_syn If separation is difficult & equilibration is possible temp Lower Reaction Temperature cond_check->temp Is reaction run at RT or elevated temp? solvent Screen Solvents (Polar vs. Non-polar) cond_check->solvent Is solvent choice optimized? reagent Modify Reagents/Catalysts cond_check->reagent Is catalyst/reagent controlling stereochemistry? outcome Improved Diastereoselectivity temp->outcome solvent->outcome substrate Redesign Substrate reagent->substrate If reagent changes fail reagent->outcome substrate->outcome post_syn->outcome

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Featured Protocol: Diastereoselective Synthesis via Pd(0)/Fe(III) Catalysis

This one-pot method is effective for synthesizing 2,5- and 2,6-disubstituted morpholines with good to excellent diastereoselectivity, favoring the cis isomer through thermodynamic equilibration.[4][13]

Reaction Scheme:

Vinyl Oxirane + Amino Alcohol → cis-Disubstituted Morpholine

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the amino alcohol (1.2 equiv.) and the palladium catalyst, Pd(PPh₃)₄ (1 mol %).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe. Stir the solution for 5 minutes at room temperature.

  • Vinyl Oxirane Addition: Add the vinyl oxirane (1.0 equiv.) dropwise to the solution.

  • Initial Reaction (Tsuji-Trost): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-2 hours).

  • Catalyst Addition for Cyclization: Once the initial allylation is complete, add iron(III) chloride (FeCl₃, 10 mol %) to the reaction mixture.

  • Cyclization and Equilibration: Continue stirring at room temperature for 12-24 hours. The FeCl₃ catalyzes the heterocyclization and allows the product mixture to equilibrate to the thermodynamically favored cis-diastereomer.[4]

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer.

Mechanism Visualization:

reaction_mechanism sub Vinyl Oxirane + Amino Alcohol tsuji Pd(0)-Catalyzed Tsuji-Trost Allylation sub->tsuji intermediate Allylic Alcohol Intermediate tsuji->intermediate fe_cat Fe(III)-Catalyzed Heterocyclization intermediate->fe_cat product cis-Morpholine (Thermodynamic Product) fe_cat->product

Caption: Key stages of the one-pot Pd/Fe dual catalytic morpholine synthesis.

References

Technical Support Center: Wacker-Type Aerobic Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Mechanism, Optimization, and Troubleshooting

Welcome to the technical support center for Wacker-type aerobic oxidative cyclization. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for heterocycle synthesis. Here, we move beyond simple protocols to address the mechanistic nuances and practical challenges encountered in the lab. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is the Wacker-type aerobic oxidative cyclization at its core?

The Wacker-type aerobic oxidative cyclization is a palladium-catalyzed reaction that transforms an alkene tethered to a nucleophile (like an alcohol, phenol, amine, or carboxylic acid) into a heterocyclic product.[1] The key features are the use of molecular oxygen (O₂) from the air as the terminal oxidant and the intramolecular nature of the nucleophilic attack on the palladium-coordinated alkene. This process avoids the need for stoichiometric, often harsh, chemical oxidants like CuCl₂ or benzoquinone that were used in earlier Wacker systems, making it a greener and more atom-economical method.[2][3][4]

Q2: What are the essential components of this reaction?

At a minimum, you need four components:

  • Substrate: An organic molecule containing both an alkene and a nucleophilic group (e.g., -OH, -NHR, -COOH).

  • Palladium(II) Catalyst: A palladium(II) salt, such as Pd(OAc)₂ or Pd(TFA)₂, serves as the primary catalyst to activate the alkene.

  • Ligand (Optional but Recommended): While some systems work without one, ligands like pyridine or (-)-sparteine are often crucial. They modulate the catalyst's reactivity, stability, and sometimes, stereoselectivity.[5][6]

  • Aerobic Oxidant: Molecular oxygen (usually from air or a balloon of O₂) is the terminal oxidant responsible for regenerating the active Pd(II) catalyst from the Pd(0) state.[7]

Q3: What is the fundamental catalytic cycle?

Understanding the catalytic cycle is critical for troubleshooting. It consists of two main phases: the palladium(II)-mediated substrate oxidation and the aerobic reoxidation of the catalyst.

  • Alkene Coordination & Nucleophilic Attack: The Pd(II) catalyst coordinates to the alkene. The tethered nucleophile then attacks the activated alkene (oxypalladation or aminopalladation) to form a new C-O or C-N bond and a palladium-carbon sigma bond.[8][9]

  • β-Hydride Elimination: A hydrogen atom on a carbon adjacent to the palladium is eliminated, forming a palladium-hydride (Pd-H) intermediate and regenerating the double bond within the newly formed ring system.[2]

  • Reductive Elimination & Product Release: The Pd-H species undergoes reductive elimination, releasing the final heterocyclic product and generating Pd(0).[2][8]

  • Catalyst Regeneration: The inactive Pd(0) is reoxidized back to the active Pd(II) state by molecular oxygen. This is often the most complex and sensitive step in the cycle.[4][10]

Wacker_Catalytic_Cycle cluster_0 Pd(II)-Mediated Cyclization cluster_1 Catalyst Regeneration Pd_II Active Pd(II) Catalyst Coord Alkene Coordination Pd_II->Coord + Substrate Attack Nucleophilic Attack (Oxypalladation/Aminopalladation) Coord->Attack Beta_H β-Hydride Elimination Attack->Beta_H Product Product Release & Pd(0) Formation Beta_H->Product Pd_0 Inactive Pd(0) Product->Pd_0 Reox Reoxidation Pd_0->Reox + O₂ Reox->Pd_II Cycle Restarts caption Fig. 1: Simplified Wacker Aerobic Cyclization Cycle.

Fig. 1: Simplified Wacker Aerobic Cyclization Cycle.

Troubleshooting Guide

Problem 1: My reaction is sluggish or shows no conversion, and the solution color hasn't changed.

This common issue points to a problem in the first half of the catalytic cycle, likely with the activation of the substrate or the nucleophilic attack itself.

  • Q: Could my catalyst be inactive from the start? A: Yes. Palladium(II) acetate, a common precursor, exists as a trimer in non-polar solvents and may require a coordinating ligand like pyridine to break up into more reactive monomeric or dimeric species.[2] Ensure your catalyst is from a reliable source and has been stored properly under inert conditions. Old or improperly stored Pd(OAc)₂ can be partially reduced and less active.

  • Q: Why isn't my nucleophile attacking the alkene? A: The nucleophilicity of the attacking group is key.

    • Acidity/Basicity: Highly basic nucleophiles, like unprotected amines, can coordinate too strongly to the Lewis acidic Pd(II) center, poisoning the catalyst.[1] Conversely, a very weak nucleophile may require higher temperatures or a more electrophilic catalyst (e.g., using a trifluoroacetate salt, Pd(TFA)₂) to facilitate the attack.[11] For amines, using a tosyl (Ts) or nosyl (Ns) protecting group is a classic strategy to temper basicity while maintaining sufficient nucleophilicity.[2]

    • Steric Hindrance: Significant steric bulk around the alkene or the nucleophile can dramatically slow the rate-limiting C-N or C-O bond-forming step. Consider a less hindered substrate or higher reaction temperatures if sterics are a likely issue.

  • Q: Is the solvent choice critical? A: Absolutely. The reaction tolerates a wide range of solvents, from non-polar (toluene, xylene) to polar aprotic (DMSO, DMF).[2] However, the choice has profound effects. Non-polar solvents often lead to higher turnover numbers because they can accelerate the reaction and are less likely to compete for coordination to the palladium center.[2] Polar coordinating solvents like DMSO can sometimes facilitate the reoxidation of Pd(0) but may slow the initial cyclization step.[7][8] If your reaction is stalled in a polar solvent, consider switching to a non-polar alternative like toluene or p-xylene.[2]

Problem 2: My reaction started but then stopped, and I see a black precipitate (Palladium Black).

This is a classic symptom of catalyst decomposition. It indicates that the Pd(0) generated during product formation is not being reoxidized back to Pd(II) efficiently. Instead, it is aggregating into inactive palladium metal.[12]

  • Q: What is the most common cause of palladium black formation? A: Inefficient reoxidation of Pd(0) by O₂. This step is often the bottleneck of the entire process. The presence of supporting ligands is crucial here. Ligands like pyridine can stabilize the Pd(0) species, preventing aggregation and facilitating the oxidative addition of O₂.[5][6] Without a ligand, Pd(0) can rapidly precipitate out of the solution.[12]

  • Q: How can I prevent catalyst decomposition? A:

    • Optimize Ligand:Pd Ratio: The ratio is critical. Too little ligand won't provide sufficient stabilization. Too much can slow the reaction by occupying coordination sites needed for the substrate. A Pd:pyridine ratio of 1:2 to 1:4 is a common starting point.[2]

    • Ensure Adequate Oxygen Supply: An insufficient O₂ supply is a primary cause of failure. Simply leaving the flask open to air is often not enough due to poor gas-liquid mass transfer. Use an O₂ balloon, ensure vigorous stirring to maximize surface area, or, for larger scales, bubble O₂ gently through the reaction mixture.

    • Solvent Purity: Impurities in solvents, particularly reducing agents, can accelerate the formation of palladium black. Always use dry, high-purity solvents.

Troubleshooting_Flowchart Start Reaction Failed or Stalled Check_Pd_Black Is there a black precipitate (Palladium Black)? Start->Check_Pd_Black Pd_Black_Cause Cause: Catalyst reoxidation [Pd(0) -> Pd(II)] is failing. Check_Pd_Black->Pd_Black_Cause Yes_Path No_Pd_Black_Cause Cause: Initial cyclization step is likely hindered. Check_Pd_Black->No_Pd_Black_Cause No_Path Yes_Path YES Troubleshoot_Reox Troubleshoot Reoxidation: 1. Check O₂ Supply (Use O₂ balloon, stir vigorously). 2. Optimize Ligand:Pd Ratio (e.g., 1:2 to 1:4). 3. Verify Solvent Purity (Use dry, pure solvent). Pd_Black_Cause->Troubleshoot_Reox No_Path NO Troubleshoot_Cyclization Troubleshoot Cyclization: 1. Check Substrate (Is nucleophile too basic/weak? Steric hindrance?). 2. Increase Temperature. 3. Change Solvent (e.g., from DMSO to Toluene). 4. Use a more electrophilic catalyst (e.g., Pd(TFA)₂). No_Pd_Black_Cause->Troubleshoot_Cyclization caption Fig. 2: Troubleshooting Decision Workflow.

Fig. 2: Troubleshooting Decision Workflow.
Problem 3: The reaction works, but I get a mixture of products or poor regioselectivity.

This is a common challenge when the alkene is unsymmetrical or when side reactions compete with the desired cyclization.

  • Q: How is regioselectivity controlled in Wacker cyclizations? A: Regioselectivity (i.e., which carbon of the double bond the nucleophile attacks) is governed by a combination of steric and electronic factors. In the classic intermolecular Wacker oxidation, the nucleophile (water) typically attacks the more substituted carbon of a terminal alkene to yield a methyl ketone (Markovnikov selectivity).[3] In intramolecular cyclizations, the outcome is more complex:

    • Ring Strain: The reaction will favor the pathway that leads to a thermodynamically more stable ring (usually 5- or 6-membered rings).

    • Directing Groups: The presence of allylic or homoallylic Lewis basic groups (like ethers or protected amines) can coordinate to the palladium and direct the nucleophilic attack to a specific carbon.[1]

    • Electronics: Electron-withdrawing groups near one carbon of the alkene can make the other carbon more electrophilic and favor attack at that position.[1]

  • Q: My starting material seems to be isomerizing. How can I stop this? A: Alkene isomerization is a known side reaction catalyzed by the palladium-hydride intermediate formed during the main cycle. If the product release and catalyst reoxidation are slow, the Pd-H species can persist, allowing for re-addition to the alkene and subsequent elimination to form a more stable, isomerized alkene. To minimize this, focus on accelerating the turnover of the catalyst by ensuring efficient reoxidation (see Problem 2). Sometimes, adding a mild base can also suppress isomerization pathways.[11]

Experimental Protocols & Data

General Protocol for a Small-Scale Test Reaction

This protocol is a robust starting point for exploring the cyclization of a new substrate.

  • Reagent Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate (0.25 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol %), and pyridine (4.0 µL, 0.05 mmol, 20 mol %).

  • Solvent Addition: Add 5 mL of dry p-xylene to the flask.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill the flask with pure O₂ from a balloon three times. Leave the O₂ balloon attached.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of starting material is a key indicator.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Table 1: Influence of Key Parameters on Reaction Performance
ParameterTypical RangeRationale & Expert InsightPotential Pitfall
Catalyst Loading 2 - 10 mol %Higher loading can increase rate but also cost and risk of decomposition. Lower loadings are possible in highly efficient systems.[2]Too low a loading can lead to stalling if any catalyst deactivation occurs.
Ligand:Pd Ratio 1:1 - 4:1Balances catalyst stabilization and reactivity. The optimal ratio is system-dependent.[2]Excess ligand can inhibit the reaction by blocking coordination sites.
Temperature 60 - 110 °CRequired to overcome the activation energy for nucleophilic attack and other steps.High temperatures can accelerate catalyst decomposition and promote side reactions.
Solvent Toluene, Xylene, DMSONon-polar solvents often give higher turnover rates. DMSO can aid in catalyst reoxidation but may slow other steps.[2][7]Solvent must be pure and dry; impurities can kill the catalyst.
Oxygen Source Air, O₂ BalloonPure O₂ provides a higher partial pressure, accelerating the reoxidation step. Air is cheaper but less efficient.Poor O₂ mass transfer is a leading cause of failure. Vigorous stirring is essential.

References

Technical Support Center: Navigating the Scale-Up of Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the bench to a larger scale. Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their ability to improve pharmacokinetic properties like solubility and brain permeability.[1][2][3][4] However, the journey from a successful lab-scale reaction to a robust, scalable process is often fraught with challenges.[5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in explaining the causal relationships behind experimental observations and providing validated strategies to overcome common hurdles.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems in a question-and-answer format, providing potential causes, actionable solutions, and preventative measures.

Question 1: My yield has dropped significantly after scaling up the dehydration of a diethanolamine derivative. What are the likely causes and how can I fix it?

Low yields during the scale-up of diethanolamine dehydration are a frequent issue, often stemming from changes in heat and mass transfer.[5]

Potential Causes:

  • Insufficient or Ineffective Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal temperature throughout the reaction mixture. Localized overheating can lead to decomposition and the formation of byproducts, while insufficient heating results in an incomplete reaction.[6]

  • Inadequate Mixing: What works in a small flask with a magnetic stir bar is often insufficient in a large reactor. Poor mixing can lead to temperature gradients and concentration gradients of the acid catalyst, hindering the cyclization process.[5]

  • Suboptimal Catalyst Concentration: The ratio of the acid catalyst (e.g., sulfuric acid) to the substrate may need to be re-optimized at a larger scale to ensure efficient protonation and subsequent dehydration.[7]

  • Extended Reaction Time: Larger scale operations naturally take longer (e.g., for heating, reagent addition). This prolonged exposure to harsh acidic conditions at high temperatures can promote side reactions and product degradation.[5]

Solutions and Optimization Strategies:

  • Characterize Your Reaction Energetics: Before scaling up, perform a simple experiment in the lab to understand the heat profile. Monitor the internal temperature closely. This data is crucial for predicting and controlling the temperature in a larger reactor.[6]

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) can significantly impact mixing efficiency. The goal is to ensure homogeneity.

  • Re-evaluate Catalyst Loading: Systematically screen catalyst loading at the pilot scale. It's possible that a slightly higher or lower concentration is optimal when thermal and mixing dynamics change.

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the diethanolamine derivative to the hot acid. This can help manage the reaction exotherm and minimize the formation of impurities.

Question 2: I'm observing a new, significant impurity in my Palladium-catalyzed carboamination reaction at a larger scale. How do I identify and suppress it?

The appearance of new impurities on scale-up often points to a change in reaction selectivity, which can be influenced by subtle variations in conditions.[5] Palladium-catalyzed reactions are particularly sensitive.[2][7]

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst may be degrading over the longer reaction times or due to trace impurities in larger quantities of reagents or solvents. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

  • Side Reactions: Common side reactions include β-hydride elimination, homocoupling of the aryl halide, or reaction with trace moisture. These can become more prominent if the rate of the desired productive reaction slows down.

  • Ligand Instability or Incorrect Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The ligand-to-metal ratio might need adjustment, or a more robust ligand may be required for the thermal demands of a longer, larger-scale reaction.[7]

Solutions and Optimization Strategies:

Problem Potential Cause Recommended Solution Validation Step
New Impurity Catalyst DeactivationUse fresh, high-purity catalyst and ligands. Perform a sparge with an inert gas to remove dissolved oxygen from solvents and the reaction mixture.Monitor reaction progress by HPLC or TLC; a clean reaction profile should be observed.
Low Conversion Incorrect LigandScreen a panel of phosphine ligands (e.g., Buchwald ligands) to identify one that provides better stability and turnover at the desired reaction temperature.Compare conversion rates and impurity profiles across different ligands.
Byproduct Formation Inefficient MixingImprove agitation to ensure rapid mixing of newly added reagents, preventing localized high concentrations that can favor side reactions.Analyze samples taken from different parts of the reactor to ensure homogeneity.
Question 3: My morpholine derivative is basic and highly water-soluble, making purification by chromatography and extraction difficult at scale. What are my options?

Purification is one of the most significant scale-up challenges, especially for polar, basic compounds like many morpholine derivatives.[8] Standard lab techniques often become impractical or inefficient.

Troubleshooting Purification:

A decision-making workflow can help select the appropriate purification strategy.

Purification_Workflow Start Crude Product IsSolid Is the compound a solid? Start->IsSolid Extraction Liquid-Liquid Extraction (pH adjustment, salting out) Start->Extraction If liquid or oily IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes CanFormSalt Can it form a stable salt? IsSolid->CanFormSalt No IsThermallyStable->CanFormSalt Yes Distillation Distillation / Kugelrohr IsThermallyStable->Distillation No Chromatography Column Chromatography CanFormSalt->Chromatography No Recrystallization Salt Formation & Recrystallization CanFormSalt->Recrystallization Yes End Pure Product Chromatography->End Distillation->End Recrystallization->End Extraction->End

Caption: A decision tree for selecting a purification method.

Detailed Protocols:

  • Optimizing Liquid-Liquid Extraction:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to keep your morpholine derivative in its free base form, which is less water-soluble.

    • "Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl).[8] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[8]

    • Choice of Solvent: Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture for highly polar compounds.

  • Purification via Salt Formation & Recrystallization: This is often the most scalable method.

    • Salt Formation: Dissolve the crude, basic morpholine compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[8]

    • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.

    • Recrystallization: Collect the hydrochloride salt by filtration. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile) to find an appropriate system for recrystallization.[9]

    • Crystal Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[8]

  • Chromatography on Silica Gel:

    • To prevent peak tailing and irreversible binding of the basic morpholine nitrogen to acidic silanol groups, add a basic modifier to your eluent.[8] A common practice is to add 0.5-1% triethylamine (Et3N) or a 1-2% solution of ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, leading to much-improved peak shape and recovery.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing the morpholine ring?

Several key methods are used, with scalability depending on factors like reagent cost, safety, and stereochemical requirements.

  • Dehydration of Diethanolamine: This is a classic industrial method involving heating diethanolamine with a strong acid. It is cost-effective for simple, unsubstituted morpholine but less suitable for complex or sensitive derivatives due to the harsh conditions.[7]

  • From 1,2-Amino Alcohols: This is a versatile and widely used approach. A common two-step process involves reacting a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone, which is then reduced.[7][10] A newer, greener method uses ethylene sulfate for the N-alkylation and subsequent cyclization, which has been demonstrated on a >50 g scale.[11][12]

  • Palladium-Catalyzed Carboamination: This modern technique offers excellent control over stereochemistry, which is critical for many pharmaceutical applications.[2][7] While the catalyst can be expensive, its efficiency often makes it viable for high-value products.

Q2: What are the primary safety concerns when scaling up morpholine synthesis?

Safety must be the top priority. Key considerations include:

  • Thermal Runaway: Many cyclization reactions are exothermic. A loss of temperature control can lead to a dangerous runaway reaction.[6] Always have a robust cooling system in place and understand the thermal hazards of your specific reaction before scaling up.

  • Flammability and Explosivity: Many organic solvents used in synthesis are flammable. Morpholine itself is a flammable liquid, and its vapors can form explosive mixtures with air.[13][14] All large-scale equipment must be properly grounded to prevent static discharge, and electrical equipment should be explosion-proof.[13][14][15]

  • Toxicity and Corrosivity: Morpholine is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[13][14] Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated area or in a closed system.[13] Strong acids used as catalysts are highly corrosive.

Scale_Up_Safety Start Scale-Up Plan Thermal Thermal Hazard Assessment Start->Thermal Reagent Reagent & Solvent Hazards (Flammability, Toxicity) Start->Reagent Equipment Equipment Selection (Grounding, Ventilation, Containment) Start->Equipment Procedure Develop Safe Operating Procedure (SOP) Thermal->Procedure Reagent->Procedure Equipment->Procedure Execution Controlled Execution with Monitoring Procedure->Execution End Safe & Successful Scale-Up Execution->End

Caption: A logical workflow for ensuring safety during scale-up.

Q3: How do I choose between different synthetic routes for a complex morpholine derivative when considering scale-up?

The choice depends on a multi-faceted analysis:

  • Stereochemical Requirements: If your target molecule has specific stereocenters, routes like the palladium-catalyzed carboamination or those starting from enantiomerically pure amino alcohols are superior, as they offer better control.[2][16]

  • Cost of Goods (CoG): Evaluate the cost of all starting materials, reagents, catalysts, and solvents. For commercial production, routes using inexpensive and readily available materials are preferred.[11]

  • Process Safety and Environmental Impact: Favor routes that avoid highly toxic reagents, high pressures, or extreme temperatures. "Green" chemistry approaches, such as the one using ethylene sulfate, are increasingly important as they minimize waste and improve safety.[11]

  • Robustness and Reproducibility: The chosen reaction must be reliable and give consistent yields and purity. A reaction that is sensitive to trace impurities or minor fluctuations in conditions is a poor candidate for scale-up.

References

Technical Support Center: Optimizing Catalyst Performance in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst performance in the synthesis of morpholine, primarily via the catalytic amination of diethylene glycol (DEG). As your partner in scientific advancement, this center provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common experimental hurdles and achieve higher yields, selectivity, and catalyst longevity.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during morpholine synthesis experiments.

Q1: What are the primary indicators of suboptimal catalyst performance?

A: The key indicators are a decline in diethylene glycol (DEG) conversion, poor selectivity towards morpholine (evidenced by a higher concentration of by-products like 2-(2-aminoethoxy)ethanol, or AEE), and a rapid decrease in catalytic activity over a short period (poor stability). An increasing pressure drop across a packed-bed reactor can also signal issues like catalyst fouling or coking.

Q2: My morpholine yield is consistently low. What are the first things I should check?

A: For consistently low yields, begin by verifying your core reaction parameters. First, confirm the catalyst was activated correctly according to the supplier's protocol, as incomplete reduction of metal precursors is a common issue. Second, ensure the reaction temperature and pressure are within the optimal range for your specific catalyst.[1] Finally, analyze the purity of your DEG and ammonia feeds, as contaminants can act as catalyst poisons.

Q3: How can I distinguish between catalyst deactivation and a problem with reaction conditions?

A: Catalyst deactivation typically manifests as a gradual or sometimes rapid decline in performance over time while reaction conditions are held constant. If you observe high initial activity that then fades during a single run or over subsequent runs, deactivation is likely the cause.[2] Conversely, if the performance is consistently poor from the very beginning of the experiment, the issue is more likely related to incorrect setup, suboptimal reaction conditions (e.g., temperature, pressure), or an improperly activated catalyst.

Q4: What is the specific role of hydrogen in the synthesis of morpholine from DEG and ammonia?

A: Hydrogen plays a crucial dual role. The reaction proceeds over a hydrogenation-dehydrogenation catalyst.[1] Hydrogen is essential for maintaining the catalyst in its active, reduced metallic state and preventing oxidation. It also helps to suppress side reactions and minimize the formation of carbonaceous deposits (coking) on the catalyst surface, thereby extending its operational life.[2][3]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving more complex issues.

Problem 1: Low Morpholine Yield and/or Diethylene Glycol (DEG) Conversion

Low productivity is one of the most frequent challenges. This guide will help you systematically identify the root cause.

  • The concentration of morpholine in the final product stream is below the expected threshold.

  • Analysis shows a high percentage of unreacted diethylene glycol.

  • The reaction fails to reach completion even after extended run times.

The first step is to methodically investigate the potential sources of the problem. The workflow below provides a logical sequence for your investigation.

G start Low Yield / Conversion Detected check_activation Verify Catalyst Activation Protocol start->check_activation activation_ok Activation Correct? check_activation->activation_ok check_conditions Review Reaction Conditions (Temp, Pressure, Flow Rates) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_feed Analyze Feed Purity (DEG, NH3, H2) feed_ok Feed Pure? check_feed->feed_ok check_leaks Inspect System for Leaks leaks_ok No Leaks? check_leaks->leaks_ok activation_ok->check_conditions Yes solution_activation Solution: Re-run activation procedure. Ensure complete reduction. activation_ok->solution_activation No conditions_ok->check_feed Yes solution_conditions Solution: Adjust T & P to catalyst specs. Calibrate mass flow controllers. conditions_ok->solution_conditions No feed_ok->check_leaks Yes solution_feed Solution: Purify feedstocks. Install guard beds if necessary. feed_ok->solution_feed No solution_leaks Solution: Repair system leaks to maintain pressure and stoichiometry. leaks_ok->solution_leaks No end_node Problem Resolved leaks_ok->end_node Yes solution_activation->end_node solution_conditions->end_node solution_feed->end_node solution_leaks->end_node

Caption: Troubleshooting workflow for low morpholine yield.

  • Catalyst Inactivity: Many catalysts, such as those containing nickel, copper, and chromium, are supplied as metal oxides and require a reduction step (activation) under a hydrogen stream to form the active metallic species.[3][4] Incomplete reduction means fewer active sites are available for catalysis.

    • Action: Rerun the catalyst activation, carefully following the recommended temperature ramps, hold times, and hydrogen flow rates. Consider a post-activation characterization (e.g., chemisorption) if equipment is available.

  • Suboptimal Reaction Conditions: The synthesis of morpholine is highly sensitive to temperature and pressure. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to catalyst deactivation via coking or sintering and promote undesirable side reactions.[1][2] Pressure affects the phase behavior (vapor vs. liquid) and the concentration of gaseous reactants like ammonia and hydrogen.

    • Action: Consult literature or patent data for the optimal temperature and pressure range for your specific catalyst system.[1][5] For example, many nickel-based catalysts operate efficiently between 200°C and 250°C.[1] Ensure that your temperature and pressure sensors are calibrated correctly.

Problem 2: Rapid Catalyst Deactivation

A sharp decline in performance during a single experimental run points to rapid catalyst deactivation.

  • Initial DEG conversion is high but drops significantly over the first few hours of operation.

  • A noticeable increase in the temperature required to maintain a target conversion rate.

  • Visual inspection of the spent catalyst reveals discoloration (e.g., black deposits indicating coke).

Understanding the cause of deactivation is critical for prevention. The primary mechanisms are thermal sintering and coking.

G cluster_0 Deactivation Pathways active_catalyst Active Catalyst Metal Nanoparticle Support sintering Thermal Sintering (High Temperature) active_catalyst->sintering coking Coking / Fouling (High Temp / Impurities) active_catalyst->coking sintered_catalyst Sintered Catalyst Agglomerated Particle Reduced Surface Area sintering->sintered_catalyst coked_catalyst Coked Catalyst Carbon Deposits Block Sites Support coking->coked_catalyst

Caption: Common mechanisms of catalyst deactivation.

  • Coking/Fouling: This occurs when reactants or products decompose at high temperatures to form carbonaceous deposits on the catalyst surface, blocking active sites.[1][2]

    • Action: Lower the reaction temperature to the minimum required for acceptable conversion. Ensure a sufficient partial pressure of hydrogen, as it can inhibit coke formation. If feed impurities are suspected, use a guard bed to purify the reactants before they enter the reactor.

  • Thermal Sintering: At high temperatures, small metal particles on the catalyst support can migrate and agglomerate into larger particles. This process irreversibly reduces the active surface area of the catalyst.[6]

    • Action: Operate within the catalyst's specified temperature limits. The addition of promoters like zinc or lanthanum to the catalyst formulation can enhance thermal stability and prevent sintering.[6] If sintering has occurred, the catalyst typically cannot be regenerated and must be replaced.

Problem 3: Poor Selectivity Towards Morpholine

High conversion of DEG but low yield of morpholine indicates a selectivity problem.

  • High DEG conversion (>95%) is achieved.

  • The yield of morpholine is low.

  • Analysis of the product stream shows a high concentration of by-products, most commonly 2-(2-aminoethoxy)ethanol (AEE).[1]

The formation of morpholine from DEG proceeds via the intermediate AEE. The goal is to optimize conditions to favor the second, cyclization step.

G DEG Diethylene Glycol (DEG) AEE 2-(2-aminoethoxy)ethanol (AEE Intermediate) DEG->AEE + NH3 - H2O NH3 Ammonia (NH3) Morpholine Morpholine (Desired Product) AEE->Morpholine Intramolecular Cyclization - NH3 H2O H2O

References

Section 1: Understanding the Challenge: The "Why" of Hygroscopicity

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to managing the hygroscopic nature of morpholine-containing compounds. As a Senior Application Scientist, this guide is structured to move from foundational understanding to practical troubleshooting, ensuring scientific integrity and operational excellence in your laboratory.

This section addresses the fundamental principles governing the interaction of morpholine compounds with atmospheric moisture.

Question: Why are many morpholine-containing compounds hygroscopic?

Answer: The hygroscopic nature of morpholine and its derivatives stems from its molecular structure. The morpholine ring contains both an ether oxygen (-O-) and a secondary amine (-NH-) group[1]. These heteroatoms, particularly the nitrogen, are capable of forming strong hydrogen bonds with water molecules from the atmosphere. This inherent ability to attract and hold water is the primary reason for their hygroscopicity[2]. The extent of this behavior can be influenced by the other functional groups attached to the morpholine ring, the compound's crystalline structure, and its amorphous content.

Question: What is the difference between "hygroscopic," "deliquescent," and "efflorescent"?

Answer: These terms describe different interactions of a solid with atmospheric water vapor:

  • Hygroscopic: A substance that readily attracts and absorbs moisture from the surrounding environment.[2] This is a general term.

  • Deliquescent: A specific, more extreme form of hygroscopicity where a substance absorbs so much moisture from the air that it dissolves in the absorbed water and forms a liquid solution.[2][3] Solid sodium hydroxide is a classic example of this.

  • Efflorescent: The opposite process, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often resulting in a powdery or opaque appearance.

Understanding which category your morpholine compound falls into is critical for determining appropriate handling and storage strategies.

Section 2: Troubleshooting Common Laboratory Issues

This FAQ section targets the most frequent problems encountered during the handling and use of hygroscopic morpholine compounds.

Question: My powder has formed hard clumps and is difficult to handle. What should I do?

Answer: Clumping, or caking, is a direct result of moisture absorption, which can form liquid bridges between particles that solidify upon slight drying, fusing the particles together.[4][5][6]

  • Immediate Action: If you need to use the material immediately, you can gently break up the clumps with a clean, dry spatula inside a controlled environment like a glove box or a low-humidity room.[7] Be aware that the material's water content is now non-uniform and higher than specified.

  • Root Cause Analysis: This issue indicates improper storage or handling. Review your procedures. Was the container sealed tightly? Was it opened in a high-humidity environment? How long was it exposed to the atmosphere?

  • Prevention: The best solution is prevention. Always handle the material in a controlled, low-humidity environment and minimize the time the container is open.[5][7]

Question: I'm getting inconsistent and non-reproducible weights when preparing solutions. How can I resolve this?

Answer: This is a classic sign of a hygroscopic compound rapidly absorbing atmospheric moisture during the weighing process. The weight will continuously increase on the analytical balance, making it impossible to obtain an accurate measurement.

  • Causality: The mass you are measuring is not just your compound; it's your compound plus an unknown and increasing amount of water. This leads to preparing solutions that are less concentrated than intended.

  • Troubleshooting Protocol:

    • Control the Environment: The most effective solution is to perform the weighing process inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a chamber with very low relative humidity (RH).[8]

    • Work Quickly: If a controlled environment is unavailable, work as swiftly as possible.[7] Have all your equipment ready. Use a weighing boat or paper, and don't tare the balance with the empty boat for an extended period before adding the powder.

    • Use a Closed System: For less sensitive compounds, weighing in a container that can be capped immediately before and after adding the substance can help. Weigh by difference: weigh the capped vial with the compound, transfer the powder, and re-weigh the capped vial. The difference is the mass of the transferred powder.

    • Correct for Water Content: For high-accuracy applications, it is essential to determine the actual water content of the batch you are using (via Karl Fischer titration, for example) and correct the weighed mass to calculate the true mass of the anhydrous compound.

Question: My morpholine-containing API is showing signs of degradation faster than expected in stability studies. Could its hygroscopic nature be the cause?

Answer: Absolutely. Absorbed moisture can significantly accelerate the chemical degradation of active pharmaceutical ingredients (APIs).[4][9][10]

  • Mechanism of Degradation: Water can act as a reactant in hydrolysis reactions, breaking down susceptible functional groups on the molecule. For morpholine compounds, this could involve hydrolysis of amide, ester, or other labile groups elsewhere in the structure.[11] Furthermore, absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions.[4][9]

  • Investigative Steps:

    • Review Stability Conditions: Ensure your stability studies are conducted under the humidity and temperature conditions specified by ICH guidelines (e.g., ICH Q1A(R2)).[12][13][14][15]

    • Quantify Water Content: Measure the water content of your samples at each stability time point. An increase in water content that correlates with an increase in degradation products is strong evidence that moisture is the culprit.

    • Examine Packaging: The container closure system is your first line of defense. Ensure it provides adequate protection against moisture ingress as per standards like USP <671> Containers—Performance Testing.[16][17]

Section 3: Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Handling a New Hygroscopic Morpholine Compound

This protocol ensures that the integrity of a new hygroscopic compound is maintained from receipt to use.

  • Initial Receipt & Assessment:

    • Upon receipt, do not open the primary container.

    • Place the unopened container in a desiccator or a low-humidity glove box for at least 24 hours to allow it to equilibrate to the controlled environment's temperature and to remove any surface condensation.

  • Environmental Control:

    • Perform all manipulations in a controlled environment with a relative humidity (RH) below 40%, or ideally, in a glove box under an inert atmosphere.

  • Aliquoting:

    • Instead of repeatedly opening a large stock bottle, aliquot the compound into smaller, single-use vials inside the controlled environment.[8]

    • Use vials with tight-fitting caps, preferably with a moisture-resistant seal.

  • Sealing and Storage:

    • Tightly seal the primary container and all aliquot vials immediately after handling. Consider using a secondary seal like Parafilm for extra protection.

    • Store the containers in a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or in a controlled humidity storage cabinet.[7][18] The safety data sheet (SDS) for the material should be consulted for recommended storage conditions.[2]

  • Documentation:

    • Label each aliquot with the compound name, lot number, date aliquoted, and a "Hygroscopic - Handle in Controlled Environment" warning.

    • Record all handling steps in your lab notebook.

Workflow for Handling a New Hygroscopic Compound

G A Receive New Compound B Place Unopened Container in Desiccator (24h) A->B C Transfer to Low-Humidity Environment (<40% RH / Glove Box) B->C H Does SDS indicate extreme sensitivity? C->H D Open Container and Aliquot into Single-Use Vials E Tightly Seal Stock and Aliquot Vials D->E F Store in Desiccator with Active Desiccant E->F G Ready for Use (Open only in controlled env.) F->G H->D No H->D Yes (Use Glove Box)

Caption: Decision workflow for receiving and handling hygroscopic compounds.

Protocol 2: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content, as it is specific to water and highly sensitive.[9][19] This protocol provides a general guideline; always refer to your specific instrument's manual.

  • System Preparation:

    • Ensure the KF titrator is clean and the reagents (titrant and solvent) are fresh.

    • Run a pre-titration to neutralize the solvent in the titration vessel, ensuring the system is dry.

  • Titrant Standardization:

    • Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate to the endpoint.

    • Calculate the water equivalence factor (F) of the titrant, which is the mg of water per mL of titrant.[19] This step is crucial for the self-validation of your results. Perform in triplicate for accuracy.

  • Sample Analysis:

    • In a controlled low-humidity environment, accurately weigh a suitable amount of your morpholine compound.

    • Quickly transfer the sample into the KF titration vessel.

    • Begin the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % H₂O = (Volume of Titrant (mL) * F (mg/mL) * 100) / Sample Weight (mg)

  • System Check:

    • After a series of measurements, re-run a standard to ensure the titrant has not degraded.

Section 4: Data Summaries and Advanced Considerations

Table 1: Comparison of Moisture Determination Methods

MethodPrincipleSpecificityProsCons
Karl Fischer Titration Titration based on the Bunsen reaction with iodine, sulfur dioxide, a base, and water.Specific to water.High accuracy and precision; suitable for low water content.Requires specialized equipment; reagents are moisture-sensitive.[9][19]
Loss on Drying (LOD) Measures the weight loss of a sample after heating under defined conditions.Non-specific; measures water and any other volatile components (e.g., residual solvents).[20]Simple and inexpensive equipment (oven, balance).Can be time-consuming; may cause degradation of heat-sensitive compounds.[20][21]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Can be specific if mass loss occurs at a known temperature for water release.Provides detailed information on thermal events; high sensitivity.Expensive instrumentation; requires expert interpretation.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity.Provides a full hygroscopicity profile.Excellent for characterizing moisture sorption/desorption behavior.Specialized equipment; primarily a research/characterization tool.[22]

Impact of Moisture on Physicochemical Properties

G cluster_0 Physicochemical Consequences A Hygroscopic Morpholine Compound B Moisture Absorption (from atmosphere) A->B C Physical Changes B->C D Chemical Changes B->D C1 Clumping / Caking C->C1 C2 Poor Powder Flow C->C2 C3 Altered Dissolution Rate C->C3 C4 Crystal Form Change (Hydrate Formation) C->C4 D1 Hydrolysis D->D1 D2 Accelerated Degradation D->D2 D3 Reduced Shelf-Life D->D3

Caption: Consequences of moisture absorption on morpholine compounds.

Question: How do I select the right packaging for my hygroscopic drug substance?

Answer: The selection of a container closure system is a critical step in protecting a hygroscopic substance. The United States Pharmacopeia (USP) provides essential guidelines.

  • USP <671> Performance Testing: This chapter outlines methods to classify containers based on their Moisture Vapor Transmission Rate (MVTR). Containers are classified as "tight" or "well-closed." For a hygroscopic material, you must use a container that is demonstrated to be "tight."

  • Material Selection (USP <661>): This chapter and its sub-chapters (<661.1>, <661.2>) guide the selection and qualification of plastic materials of construction, such as HDPE and Polypropylene, ensuring they are safe and suitable for pharmaceutical use.[16][23][24][25]

  • Formulation Strategies: For drug products, formulation strategies can mitigate hygroscopicity. This includes film coating tablets to act as a moisture barrier, co-processing with excipients that deflect moisture, or even crystal engineering to create a less hygroscopic solid form of the API.[4]

By understanding the fundamental chemistry of morpholine compounds and implementing these rigorous handling, analytical, and packaging strategies, researchers can ensure the quality, stability, and integrity of their valuable materials, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Reactive Landscape of Ethyl Morpholine-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and use of this compound. My aim is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring the integrity and success of your work.

PART 1: Understanding the Core Reactivity of this compound

This compound is a versatile molecule, but its utility is matched by its reactivity. As a secondary amine and an ester, it possesses two key functional groups that dictate its compatibility with other substances. The lone pair of electrons on the nitrogen atom of the morpholine ring confers basicity and nucleophilicity, while the ester group is susceptible to hydrolysis under both acidic and basic conditions. Understanding these electronic and structural features is paramount to preventing unwanted side reactions, sample degradation, and potential safety hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with several classes of chemicals due to its secondary amine and ester functionalities. The primary incompatible materials are:

  • Strong Oxidizing Agents: Such as peroxides, perchlorates, permanganates, and nitrates.

  • Strong Acids: Including hydrochloric acid, sulfuric acid, and nitric acid.

  • Strong Bases: Such as sodium hydroxide and potassium hydroxide.

  • Acid Anhydrides and Acid Chlorides: For example, acetic anhydride and acetyl chloride.[1]

Q2: What happens when this compound comes into contact with a strong acid?

A2: The secondary amine in the morpholine ring is basic and will undergo a rapid and exothermic acid-base neutralization reaction with strong acids. This can lead to a significant temperature increase. Furthermore, under acidic conditions, the ester group is susceptible to hydrolysis, which would cleave the ethyl group and form morpholine-2-carboxylic acid. This degradation would render the starting material unusable for its intended purpose.

Q3: Why are strong oxidizing agents incompatible?

A3: Strong oxidizing agents can react violently with organic compounds, including this compound. The amine group is particularly susceptible to oxidation, which can lead to the formation of various byproducts and potentially create a fire or explosion hazard. These reactions can be highly energetic and difficult to control.[2]

Q4: Can I use standard metal spatulas and containers with this compound?

A4: While generally stable, prolonged contact with certain metals, particularly copper, aluminum, and their alloys, should be avoided, as is a general precaution with amines.[3] For routine handling, stainless steel spatulas are generally acceptable. For long-term storage, it is recommended to use glass or other inert containers.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: My reaction is showing poor yield and multiple unexpected byproducts.

  • Potential Cause: Contamination with an incompatible material. Have you recently used any strong acids or bases in your glassware? Was the starting material exposed to air for an extended period, potentially leading to slow oxidation or reaction with atmospheric carbon dioxide?

  • Solution: Ensure all glassware is thoroughly cleaned and dried before use. If necessary, rinse with a solvent that is compatible with your reaction conditions to remove any residual contaminants. Store this compound under an inert atmosphere if possible and keep the container tightly sealed.

Issue 2: I observed a sudden increase in temperature and/or gas evolution in my reaction vessel.

  • Potential Cause: This is a strong indicator of an uncontrolled exothermic reaction, likely due to contact with an incompatible substance like a strong acid or oxidizing agent.

  • Solution: Immediately follow your laboratory's emergency procedures for uncontrolled reactions. This may include cooling the reaction vessel in an ice bath and ensuring adequate ventilation. Do not attempt to seal a vessel that is evolving gas. Review your experimental setup to identify the source of the incompatibility.

Incompatible Materials Summary

Incompatible Material ClassSpecific ExamplesPotential Hazards
Strong Oxidizing Agents Perchlorates, Peroxides, Permanganates, Nitrates, Chlorine, Bromine, FluorineViolent reaction, fire, or explosion.[2]
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidExothermic neutralization, hydrolysis of the ester.[1]
Strong Bases Sodium Hydroxide, Potassium HydroxideHydrolysis of the ester (saponification).
Acid Anhydrides & Chlorides Acetic Anhydride, Acetyl ChlorideVigorous acylation of the amine.[1]
Certain Metals Copper, Aluminum, and their alloysPotential for corrosion and complex formation.[3]

Protocol: Material Compatibility Spot Test

This protocol is designed to be a quick check for gross incompatibility. It is not a substitute for a thorough literature search and risk assessment.

Objective: To visually assess the short-term compatibility of a material with this compound.

Materials:

  • This compound

  • Material to be tested (e.g., a piece of plastic, a new type of septa)

  • Small, clean glass vial

  • Pipette

Procedure:

  • Place a small, representative sample of the material to be tested into the glass vial.

  • Add a few drops of this compound, ensuring it comes into direct contact with the material.

  • Loosely cap the vial and let it stand at room temperature for 15-30 minutes.

  • Observe for any visual changes, such as:

    • Color change in the liquid or on the material.

    • Gas evolution (bubbling).

    • Dissolution, swelling, or degradation of the material.

    • Significant temperature change of the vial.

  • If any of these changes are observed, the material is likely incompatible.

Decision Pathway for Material Selection

MaterialSelection start Start: Need to handle or store This compound is_known_incompatible Is the material a known incompatible substance? (e.g., strong acid, oxidizer) start->is_known_incompatible avoid_material Avoid Use. Select an alternative material. is_known_incompatible->avoid_material Yes is_metal Is the material a metal? is_known_incompatible->is_metal No check_metal_type Is it copper, aluminum, or their alloys? is_metal->check_metal_type Yes is_plastic_or_elastomer Is it a plastic or elastomer? is_metal->is_plastic_or_elastomer No check_metal_type->avoid_material Yes use_inert_metal Prefer stainless steel or glass. Limit contact time. check_metal_type->use_inert_metal No perform_spot_test Perform Material Compatibility Spot Test. is_plastic_or_elastomer->perform_spot_test Yes material_compatible Material is likely compatible for short-term use. Proceed with caution. is_plastic_or_elastomer->material_compatible Unsure observe_reaction Observe for changes: - Color change - Gas evolution - Degradation perform_spot_test->observe_reaction observe_reaction->avoid_material Yes, changes observed observe_reaction->material_compatible No changes observed

Caption: A decision-making workflow for selecting compatible materials for use with this compound.

References

Technical Support Center: Enhancing the Stability of Morpholine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for enhancing the stability of morpholine derivatives in biological assays. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] However, the very chemical properties that make it attractive can also present unique stability challenges during in vitro and in vivo characterization. This guide is designed to help you navigate these challenges, ensure the integrity of your compounds, and generate reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use and stability of morpholine-containing compounds.

Q1: Why is the morpholine scaffold so prevalent in drug discovery?

A1: The morpholine moiety is considered a "privileged structure" because it often confers favorable pharmacokinetic/pharmacodynamic (PK/PD) properties to a molecule.[1][3][4] Its nitrogen atom is weakly basic, and the opposing oxygen atom can form hydrogen bonds, creating a unique hydrophilic-lipophilic balance.[3][4] This can enhance aqueous solubility, improve cell permeability, and in many cases, increase metabolic stability, making it a valuable building block for drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][3][5]

Q2: What are the primary stability concerns for morpholine derivatives in biological assays?

A2: The main stability concerns include chemical degradation through oxidation and hydrolysis, pH-dependent instability, and physical instability leading to precipitation.[6] The morpholine ring is susceptible to oxidation, which can lead to ring-opening.[6] Additionally, interactions with assay components, such as buffers or metal ions, can catalyze degradation or cause other interferences.[7][8]

Q3: What are the common degradation pathways for the morpholine ring?

A3: The most documented degradation pathway involves oxidative cleavage of the C-N bond, often initiated by enzymes like cytochrome P450.[9] This can lead to the formation of ring-opened metabolites such as 2-(2-aminoethoxy)acetic acid and subsequently diglycolic acid or glycolic acid.[10][9][11] Another potential issue, particularly in the presence of nitrosating agents (e.g., nitrites in media), is the formation of N-nitrosomorpholine, a well-characterized potential carcinogen.[12]

Q4: How does pH affect the stability and solubility of my morpholine compound?

A4: The pH of the assay buffer can significantly impact both the stability and solubility of a morpholine derivative.[6][13] As a weak base (pKa of morpholine is ~8.3), the nitrogen atom will be protonated at acidic or neutral pH.[14] Protonation generally increases aqueous solubility. However, extreme pH conditions (highly acidic or basic) can promote hydrolysis of the morpholine ring or other susceptible functional groups on the derivative.[6][15] Changes in pH can also alter the electronic properties of the molecule, potentially affecting its susceptibility to other degradation pathways.[16]

Q5: My compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. Is this a stability issue?

A5: This is more accurately described as a solubility issue, but it is a critical aspect of compound stability in the context of an assay. This phenomenon, known as antisolvent precipitation, occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[17] This can lead to the formation of a supersaturated solution that precipitates over time, causing inaccurate concentration measurements and high variability in results.[17]

Section 2: Troubleshooting Guide

This guide is structured by common experimental problems. Identify your issue and explore the potential causes and recommended solutions.

Problem 1: Unexpected Loss of Compound Potency/Activity Over Time

You observe that the IC50 of your compound increases, or its maximum effect decreases, in experiments with longer incubation times or when using pre-diluted assay plates that have been stored.

  • Possible Cause: Oxidative Degradation The nitrogen atom and adjacent carbons in the morpholine ring are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that can be generated in biological media or by certain assay components.[15] This can lead to N-oxidation or ring cleavage, yielding inactive byproducts.[15]

    Recommended Solutions:

    • Minimize Oxygen Exposure: Prepare buffers and compound solutions freshly. If the compound is highly sensitive, consider de-gassing buffers or purging the headspace of vials with an inert gas (nitrogen or argon).[6]

    • Add Antioxidants: If compatible with your assay, supplement the buffer with low concentrations of antioxidants like ascorbic acid or N-acetylcysteine to scavenge free radicals.[18]

    • Protect from Light: Photodegradation can generate ROS.[6] Store stock solutions and assay plates protected from light, using amber vials or foil.[6]

    • Chelate Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze oxidation. Adding a chelating agent like EDTA (if assay compatible) can mitigate this.

  • Possible Cause: Hydrolytic Degradation While the morpholine ring itself is relatively stable to hydrolysis, substituents on the morpholine or elsewhere on the molecule (e.g., esters, amides) may be labile, particularly at non-neutral pH.[6] Acidic or basic conditions can catalyze the cleavage of these bonds.[15]

    Recommended Solutions:

    • Optimize Buffer pH: Conduct a pH stability profile. Assess compound integrity by HPLC or LC-MS after incubation in buffers of varying pH (e.g., 5.0, 6.5, 7.4, 8.5) for the duration of your assay. Choose a pH that maximizes stability while remaining compatible with the biological system.

    • Control Temperature: Hydrolysis is accelerated at higher temperatures.[6] If possible, run assays at a lower temperature or minimize the time compounds spend at 37°C.

Problem 2: High Variability and Poor Reproducibility in Assay Results

You observe large error bars, inconsistent results between replicate wells, or poor correlation between experiments run on different days.

  • Possible Cause: Time-Dependent Precipitation (Kinetic Solubility Issues) As discussed in the FAQ, your compound may be forming a supersaturated solution that precipitates during the assay incubation.[17] This precipitation can be inconsistent across a 96- or 384-well plate, leading to high variability.[17]

    Recommended Solutions:

    • Assess Kinetic Solubility: Before extensive testing, determine the kinetic solubility of your compound in the final assay buffer. This can be done using methods like nephelometry, turbidimetry, or by centrifuging the solution after incubation and measuring the concentration of the supernatant by HPLC-UV.

    • Reduce Final DMSO Concentration: Aim for the lowest final DMSO concentration that your assay can tolerate (ideally ≤0.5%) to minimize its effect as an antisolvent.

    • Use Co-solvents or Excipients: If the assay allows, small amounts of co-solvents (e.g., PEG-400) or solubility-enhancing excipients like cyclodextrins can be used to increase the apparent aqueous solubility.[17]

  • Possible Cause: Interaction with Assay Components The morpholine moiety can sometimes interact directly with assay reagents. For example, some morpholine-based buffers (like MOPS) have been shown to interact with and stabilize certain enzymes, and this could extend to morpholine-containing test compounds.[7][8]

    Recommended Solutions:

    • Run Control Experiments: Test your compound in the absence of the biological target to check for direct effects on the reporter system (e.g., fluorescence quenching, absorbance interference).

    • Evaluate Buffer Compatibility: If you are using a morpholine-based buffer (e.g., MOPS, MES), consider whether your compound could be competing or interacting with it. Test your compound's stability and activity in an alternative, structurally distinct buffer system (e.g., HEPES, Tris) to rule out buffer-specific artifacts.

Section 3: Protocols and Methodologies

Protocol 1: Step-by-Step Guide to a Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of your compound.[19]

Objective: To generate potential degradation products under accelerated conditions (acid, base, oxidation, heat, light) for analytical characterization.

Materials:

  • Morpholine derivative stock solution (e.g., 10 mM in DMSO or ACN)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector[20][21]

  • Photostability chamber or light source

  • Heating block or oven

Procedure:

  • Acid Hydrolysis: Mix your compound stock with 1 M HCl to a final concentration of ~100 µM. Incubate at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).[15][19] Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix your compound stock with 1 M NaOH to a final concentration of ~100 µM. Incubate under the same conditions as the acid hydrolysis.[15][19] Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix your compound stock with a dilute solution of H₂O₂ (e.g., 3%) to a final concentration of ~100 µM. Incubate at room temperature.[15][19]

  • Thermal Degradation: Place a solution of your compound in the final assay buffer in a sealed vial and incubate at an elevated temperature (e.g., 60-80°C).[19]

  • Photolytic Degradation: Expose a solution of your compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.[19] Run a dark control in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC/UPLC method (typically a reverse-phase gradient method) alongside a control sample (time zero, no stress). Monitor for the appearance of new peaks and the decrease in the parent compound peak area. If using MS, characterize the mass of the new peaks to identify potential degradants.[15]

Protocol 2: Assessing Kinetic Solubility in Aqueous Buffers

Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • Compound stock solution (10-20 mM in 100% DMSO)

  • Final assay buffer

  • 96-well plates (polypropylene for mixing, clear for reading if using a plate reader)

  • Plate shaker

  • Plate reader capable of measuring turbidity/nephelometry OR an HPLC/UPLC system

Procedure:

  • Prepare Serial Dilutions: In a polypropylene plate, create a 2-fold serial dilution of your DMSO stock solution.

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new plate containing a larger volume (e.g., 98 µL) of your assay buffer. This creates a 1:50 dilution and a range of compound concentrations. Mix immediately and thoroughly.

  • Incubate: Seal the plate and incubate at the assay temperature (e.g., room temperature or 37°C) on a plate shaker for a period relevant to your assay (e.g., 1-2 hours).

  • Measure Precipitation:

    • Turbidity Method: Read the absorbance of the plate at a high wavelength (e.g., 620 nm). The concentration at which the absorbance begins to increase significantly above the buffer blank is the estimated kinetic solubility limit.

    • HPLC Method (Gold Standard): Centrifuge the plate at high speed (e.g., 3000 x g for 10 min) to pellet any precipitate. Carefully remove a portion of the supernatant and analyze the compound concentration by HPLC. The concentration will plateau at the kinetic solubility limit.

Section 4: Data Summaries and Visualizations

Tables for Quick Reference

Table 1: Recommended Buffer Conditions & Storage for Morpholine Derivatives

ParameterRecommendationRationale
pH Neutral to slightly acidic (pH 6.0-7.5)Balances solubility (protonated nitrogen) with minimizing risk of base-catalyzed hydrolysis.[6]
Buffer Type Non-nucleophilic, non-reactive buffers (e.g., HEPES, PBS, Tris)Avoids potential interactions. Be cautious with morpholine-based buffers like MOPS or MES.[7][8]
Additives Consider 0.01% Tween-20 or BSACan prevent adsorption to plasticware and help maintain solubility.
Storage (Aqueous) Use immediately; if storage is necessary, flash-freeze in single-use aliquots and store at -80°C.Minimizes degradation from repeated freeze-thaw cycles and hydrolysis at 4°C.
Storage (DMSO) Store at -20°C or -80°C in tightly sealed vials with desiccant.Morpholine is hygroscopic; moisture absorption can compromise long-term stability.[14][22]

Table 2: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic 0.1 - 1 M HCl, 60-80°C2 - 24 hoursHydrolysis of labile groups (amides, esters), potential ring opening.[15][19]
Basic 0.1 - 1 M NaOH, 60-80°C2 - 24 hoursHydrolysis of labile groups.[15][19]
Oxidative 1 - 3% H₂O₂, RT1 - 8 hoursN-oxidation, C-N bond cleavage, ring opening.[15][19]
Thermal Dry Heat, 80-100°C24 - 72 hoursGeneral decomposition.[19]
Photolytic >1.2 million lux hoursVariablePhoto-oxidation, free-radical degradation.[6][19]

Diagrams and Workflows

DegradationPathways cluster_main Common Degradation Pathways of Morpholine Ring Morpholine Morpholine Derivative Oxidation_Product N-Oxide Product Morpholine->Oxidation_Product Oxidation (e.g., H₂O₂) Ring_Opened_Intermediate 2-(2-aminoethoxy)acetate Morpholine->Ring_Opened_Intermediate Oxidative C-N Cleavage (e.g., Cytochrome P450) Nitrosamine N-Nitrosomorpholine Morpholine->Nitrosamine Reaction with Nitrosating Agents Final_Product Diglycolic Acid / Glycolic Acid Ring_Opened_Intermediate->Final_Product Further Metabolism

Caption: Common degradation pathways for morpholine derivatives.

InstabilityWorkflow cluster_workflow Workflow for Investigating Compound Instability start Inconsistent Assay Results or Loss of Compound Activity check_solubility 1. Assess Kinetic Solubility (Nephelometry, HPLC) start->check_solubility solubility_issue Precipitation Observed? check_solubility->solubility_issue optimize_solubility Optimize Formulation: - Lower [DMSO] - Add co-solvents - Use excipients solubility_issue->optimize_solubility Yes check_stability 2. Assess Chemical Stability (Time-course by HPLC/LC-MS) solubility_issue->check_stability No optimize_solubility->check_solubility stability_issue Degradation Observed? check_stability->stability_issue forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) stability_issue->forced_degradation Yes end_point Stable & Soluble Compound in Assay Conditions stability_issue->end_point No identify_degradants Characterize Degradants & Identify Liable Moieties forced_degradation->identify_degradants mitigate_degradation Mitigate Degradation: - Adjust pH - Add stabilizers - Protect from light/air identify_degradants->mitigate_degradation mitigate_degradation->check_stability

Caption: Experimental workflow for troubleshooting compound instability.

Section 5: References

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(9), 3184-3189. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Navigating Solubility Challenges of Thiomorpholine Derivatives in Biological Assays. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Strategies to enhance the long-term stability of Morpholine laurate solutions. BenchChem. --INVALID-LINK--

  • Eawag-BBD. Morpholine Degradation Pathway. Eawag-BBD. --INVALID-LINK--

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. --INVALID-LINK--

  • Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. --INVALID-LINK--

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hyderabad Journal of Interdisciplinary Chemistry. --INVALID-LINK--

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8). Ataman Kimya. --INVALID-LINK--

  • ChemicalBook. (2025). Morpholine | 110-91-8. ChemicalBook. --INVALID-LINK--

  • Redox. (2022). Safety Data Sheet Morpholine. Redox. --INVALID-LINK--

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 338-364. --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH. --INVALID-LINK--

  • de Souza, R. O. M. A., et al. (2019). Morpholine-based buffers activate aerobic photobiocatalysis: Via spin correlated ion pair formation. Catalysis Science & Technology, 9(6), 1335-1340. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. --INVALID-LINK--

  • de Souza, R. O. M. A., et al. (2019). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. Catalysis Science & Technology. --INVALID-LINK--

  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. BenchChem. --INVALID-LINK--

  • Liu, X., et al. (2018). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 8(1), 12345. --INVALID-LINK--

  • Hamad, M., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(11), 4496. --INVALID-LINK--

  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-581. --INVALID-LINK--

  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-581. --INVALID-LINK--

  • Suganya, S., & Ramalakshmi, S. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Research Journal of Pharmacy and Technology, 10(10), 3439-3443. --INVALID-LINK--

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. Journal of Drug Delivery and Therapeutics, 6(6), 81-86. --INVALID-LINK--

  • Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 408, 01010. --INVALID-LINK--

  • Balamurugan, K., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2063-2105. --INVALID-LINK--

  • Balamurugan, K., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. --INVALID-LINK--

  • Lindahl, R., et al. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 209-213. --INVALID-LINK--

  • Schneider, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701. --INVALID-LINK--

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. --INVALID-LINK--

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 528-534. --INVALID-LINK--

  • ResearchGate. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. --INVALID-LINK--

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents. --INVALID-LINK--

  • PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. --INVALID-LINK--

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. --INVALID-LINK--

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. --INVALID-LINK--

  • PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. --INVALID-LINK--

  • OSHA. (2003). Morpholine. OSHA. --INVALID-LINK--

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. --INVALID-LINK--

  • ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. ResearchGate. --INVALID-LINK--

  • PubMed. (n.d.). Role of Buffers in Protein Formulations. PubMed. --INVALID-LINK--

References

Technical Support Center: Enantiomeric Separation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during chiral separations using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your method development.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of morpholine derivatives often challenging?

Morpholine derivatives are basic compounds due to the nitrogen atom in the morpholine ring. This basicity can lead to strong interactions with residual acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1][2][3] This secondary interaction mechanism is a primary cause of common chromatographic problems such as poor peak shape (tailing), reduced column efficiency, and sometimes, a complete lack of resolution.[2][3][4] Therefore, successful enantioseparation requires careful control over these interactions, typically through strategic mobile phase modification.

Q2: What are the primary chromatographic techniques for separating morpholine enantiomers?

The most prevalent and powerful techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), primarily using chiral stationary phases (CSPs).[5][6][7] Capillary Electrophoresis (CE) is another powerful technique, particularly advantageous for its high efficiency and minimal sample consumption.[5][6][8]

  • HPLC with CSPs: This is the gold standard, offering versatility in normal-phase, reversed-phase, and polar organic modes.[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening.[7][9]

  • SFC with CSPs: This "green chemistry" alternative to normal-phase HPLC uses supercritical CO2 as the main mobile phase component.[10][11] It often provides faster separations and is highly effective for chiral analysis.[11][12][13]

  • Capillary Electrophoresis (CE): CE separates enantiomers by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[5][8][14][15] It offers very high separation efficiency and is an excellent orthogonal technique to HPLC and SFC.[5][6]

Q3: What is a "chiral stationary phase" (CSP) and how does it work?

A CSP is a chromatographic packing material that is itself chiral. Enantiomers, which are non-superimposable mirror images, interact with the chiral surface of the CSP differently.[16] For a separation to occur, there must be at least a "three-point interaction" between the analyte and the CSP, although the actual mechanism is more complex.[16] This difference in interaction energy leads to one enantiomer being retained on the column longer than the other, resulting in their separation.[16] Polysaccharide and macrocyclic glycopeptide phases are among the most successful and widely used CSPs.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the enantiomeric separation of morpholine derivatives.

Issue 1: Poor Peak Shape / Severe Peak Tailing

Symptom: Your chromatographic peaks are not symmetrical (Gaussian). Instead, they have a "tail" extending from the back of the peak, which can compromise resolution and lead to inaccurate quantification.[1][2]

Causality: For basic compounds like morpholine derivatives, peak tailing is most often caused by secondary ionic interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica surface of the column.[2][3][4]

Troubleshooting Workflow for Peak Tailing

G cluster_rp For Reversed-Phase Mode start Start: Peak Tailing Observed overload 1. Check for Column Overload Dilute sample 1:10 & 1:100. Re-inject. start->overload overload_q Peak shape improves? overload->overload_q overload_yes Yes: Reduce sample concentration. overload_q->overload_yes Yes overload_no No: Proceed to mobile phase optimization. overload_q->overload_no No mobile_phase 2. Add Basic Mobile Phase Additive (Normal Phase / SFC) Add 0.1% - 0.5% Diethylamine (DEA) or other suitable amine. overload_no->mobile_phase rp_ph 2a. Adjust pH (Reversed-Phase) Ensure mobile phase pH is 2 units away from analyte pKa. For bases, consider pH > 8 or < 3. mobile_phase_q Peak shape improves? mobile_phase->mobile_phase_q mobile_phase_yes Yes: Optimize additive concentration. mobile_phase_q->mobile_phase_yes Yes mobile_phase_no No: Consider alternative column or technique. mobile_phase_q->mobile_phase_no No

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols & Explanations
  • Rule out Column Overload:

    • Action: Prepare 1:10 and 1:100 dilutions of your sample and inject them.

    • Rationale: Injecting too much mass on the column can saturate the stationary phase, leading to peak distortion that mimics tailing. If the peak shape improves significantly upon dilution, you have identified column overload as the problem.[1] Reduce your sample concentration accordingly.

  • Optimize the Mobile Phase with a Basic Additive (NP/SFC):

    • Action: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) is a common starting point.

    • Protocol:

      • Prepare your mobile phase (e.g., Hexane:Isopropanol).

      • Add 0.1% (v/v) of DEA to the total mobile phase volume.

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

    • Rationale: The basic additive acts as a "sacrificial base."[4] It is a stronger base than your analyte and will preferentially interact with the acidic silanol sites on the stationary phase.[3] This effectively shields your morpholine derivative from these secondary interaction sites, resulting in a more symmetrical peak shape.[1][17][18]

    • Expert Tip: While DEA is common, other amines like ethanolamine or ethylenediamine (EDA) can sometimes provide dramatically better peak symmetry and resolution.[18] However, be mindful of their miscibility, especially in highly non-polar solvents.[18]

Issue 2: No Separation or Poor Resolution (Rs < 1.5)

Symptom: The enantiomers are co-eluting as a single peak, or the peaks are overlapping significantly, making accurate quantification impossible.

Causality: The selected chiral stationary phase and mobile phase conditions are not creating a sufficient difference in interaction energy between the two enantiomers. Chiral recognition is highly specific, and finding the right combination of CSP and mobile phase is the key to achieving separation.[9][19]

Logical Flow for Improving Resolution

G cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Screening start Start: Poor Resolution peak_shape Is peak shape good? If not, see Tailing Workflow. start->peak_shape mp_mod 1. Modify Mobile Phase Change alcohol type (IPA vs EtOH) or percentage. peak_shape->mp_mod flow 2. Decrease Flow Rate Try reducing from 1.0 to 0.5 mL/min. mp_mod->flow temp 3. Change Temperature Test at lower (e.g., 15°C) and higher (e.g., 40°C) temps. flow->temp csp 4. Screen Different CSPs Test polysaccharide columns (Cellulose vs. Amylose based). temp->csp mode 5. Change Chromatographic Mode Switch from NP to RP or SFC. csp->mode

Caption: Logical workflow for improving chiral resolution.

Detailed Protocols & Explanations
  • Modify Mobile Phase Composition:

    • Action: Systematically change the type and percentage of the alcohol modifier (polar co-solvent in SFC).

    • Rationale: The alcohol modifier plays a crucial role in the chiral recognition mechanism on polysaccharide CSPs. It competes with the analyte for hydrogen bonding sites on the CSP. Changing from isopropanol (IPA) to ethanol (EtOH), or adjusting the percentage, can significantly alter the selectivity (α) and therefore the resolution.[20][21]

    • Screening Protocol: A common screening approach is to test two mobile phases for each column: for example, 90:10 (v/v) n-hexane–2-propanol and 90:10 (v/v) n-hexane–ethanol, both containing 0.1% DEA for your basic morpholine derivative.[9]

  • Decrease the Flow Rate:

    • Action: Reduce the flow rate, for example, from 1.0 mL/min to 0.5 mL/min.

    • Rationale: Chiral separations often benefit from lower flow rates. Reducing the flow rate can increase the efficiency of the separation (increase the plate count, N) by allowing more time for the enantiomers to interact with the stationary phase, which can lead to improved resolution.

  • Adjust the Column Temperature:

    • Action: Analyze your sample at different temperatures, for example, 15°C, 25°C, and 40°C.

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. A change in temperature can alter the selectivity of the separation. While decreasing the temperature often increases selectivity, this is not always the case, so it is an important parameter to screen.

  • Screen Different Chiral Stationary Phases:

    • Action: If optimization on one column fails, screen a set of complementary CSPs. A good starting point is a set of polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA).

    • Rationale: No single chiral column can separate all enantiomers.[19] Different CSPs have different chiral selectors and thus different recognition mechanisms. Screening a small, diverse set of columns is the most effective strategy for finding a successful separation.[9][22] For basic compounds, Chiralcel OD-H and Chiralpak AD columns have shown high success rates.[9]

Issue 3: Method Instability and "Memory Effects"

Symptom: Your retention times and resolution are drifting over time or are not reproducible, especially after switching methods or using a column with an unknown history.

Causality: This is often due to "memory effects," where mobile phase additives (especially basic ones like DEA) strongly adsorb to the stationary phase.[17][19] This can alter the column's selectivity in subsequent runs, even after the additive has been removed from the mobile phase.[19] The effect can persist for a very long time.[19]

Mitigation and Prevention
  • Dedicate Columns: If possible, dedicate specific chiral columns to methods that use particular classes of additives (e.g., one column for basic additives, another for acidic). This is the most effective way to prevent cross-contamination and ensure method robustness.

  • Thorough Column Flushing: When switching between methods with different additives, a rigorous flushing procedure is critical. For robust immobilized CSPs (like Chiralpak IA, IB, etc.), you can use strong solvents to strip the column of adsorbed modifiers.

    • Protocol (Immobilized Columns): Flush the column with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF), followed by an alcohol rinse like ethanol or isopropanol.[23] Always consult the column manufacturer's instructions before using harsh solvents.

  • Use New Columns for New Method Development: To avoid troubleshooting issues caused by column history, it is highly recommended to develop new methods on new columns.[23]

Data Summary Table

The choice of mobile phase additive is critical for achieving good peak shape and resolution for basic analytes like morpholine derivatives. The table below summarizes the typical impact of these additives.

ParameterNo AdditiveWith Basic Additive (e.g., 0.1% DEA)Rationale & Reference
Peak Shape Often severe tailingSymmetrical, Gaussian-likeThe additive masks residual silanol sites, preventing secondary interactions.[1][3][18]
Resolution (Rs) May be zero or very lowOften significantly improvedImproved peak shape leads to narrower peaks and better separation. The additive can also influence selectivity.[17][18]
Retention Time Can be variable or longerTypically becomes shorter and more reproducibleBy blocking strong secondary interaction sites, the additive ensures elution is governed primarily by the chiral interaction mechanism.[17]

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Ethyl Morpholine-2-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a biological system.[1][2] Consequently, the robust separation and quantification of these enantiomers are cornerstones of drug discovery, process development, and quality control.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of ethyl morpholine-2-carboxylate, a key chiral building block in the synthesis of various pharmaceutical agents. We will move beyond simple protocols to explore the underlying principles of chiral recognition, compare the performance of leading Chiral Stationary Phases (CSPs), and provide the experimental rationale needed to develop a reliable, self-validating analytical method.

The Analyte: Understanding this compound

Before delving into separation methodologies, a thorough understanding of the target analyte is paramount. This compound possesses a single stereocenter at the C2 position of the morpholine ring. Its structure includes several key functional groups that are crucial for interaction with a chiral stationary phase:

  • A secondary amine (NH): Acts as a hydrogen bond donor and acceptor.

  • An ester carbonyl group (C=O): A hydrogen bond acceptor and a site for dipole-dipole interactions.

  • An ether oxygen: Another potential hydrogen bond acceptor.

These features provide the necessary handles for the "three-point interaction" required for chiral recognition, a foundational principle in enantioselective chromatography.[3]

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[4]
Molecular Weight 159.18 g/mol [4][5]
SMILES CCOC(=O)C1CNCCO1[4]
InChIKey PTWKMUDNOPBYJO-UHFFFAOYSA-N[4]

The Core of Chiral Separation: A Comparison of Stationary Phases

The direct separation of enantiomers using a Chiral Stationary Phase (CSP) is the most prevalent and efficient strategy in HPLC.[2][3][6] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. We will compare three major classes of CSPs applicable to the separation of this compound.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Mechanism & Rationale: Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability.[7] Chiral recognition is achieved through a complex combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, all facilitated by the highly ordered helical structure of the polysaccharide polymer.[3][7] For a molecule like this compound, the multiple hydrogen bonding sites make it an ideal candidate for resolution on these phases. An analogous compound, a derivative of morpholine-2-carboxylic acid, has been successfully resolved using a Chiralcel OJ-H column (cellulose tris(4-methylbenzoate)), underscoring the suitability of this CSP class.

Experimental Protocol (Hypothetical Method):

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Scientist's Note: The n-Hexane/IPA mixture constitutes the normal-phase eluent. DEA is a crucial basic additive used to suppress the secondary amine's interaction with residual silanols on the silica surface, thereby improving peak shape and efficiency.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Pirkle-Type (Brush-Type) CSPs: Rational Design

Mechanism & Rationale: Named after William H. Pirkle, these CSPs consist of a small chiral molecule covalently bonded to the silica surface.[8] They are often categorized as π-acceptor (e.g., 3,5-dinitrobenzoyl groups) or π-donor phases.[3] Chiral recognition is based on a combination of π-π interactions, hydrogen bonding, and dipole stacking.[3] The Whelk-O® 1 phase, a versatile π-acid/π-base selector, is a strong candidate. The ester group of this compound can interact with the π-acidic dinitrobenzamide moiety of the selector, while the morpholine nitrogen can form hydrogen bonds.

Experimental Protocol (Hypothetical Method):

  • Column: (R,R)-Whelk-O® 1, 5 µm, 250 x 4.6 mm.

    • Scientist's Note: A key advantage of Pirkle-type columns is the availability of both enantiomeric forms of the selector ((R,R) and (S,S)), allowing for the inversion of elution order. This is invaluable for purifying a trace enantiomer from a major one.[8]

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

Macrocyclic Glycopeptide CSPs: Multi-Modal Powerhouses

Mechanism & Rationale: These phases utilize macrocyclic antibiotics, such as teicoplanin or vancomycin, bonded to silica. Their complex, basket-like structures contain numerous stereocenters, peptide linkages, and aromatic rings, offering a rich variety of potential interactions, including ionic, hydrogen bonding, π-π, and inclusion complexation.[1] This complexity allows them to operate in multiple modes: reversed-phase, normal-phase, and polar organic. For this compound, the secondary amine can participate in ionic interactions with the carboxylic acid groups on the teicoplanin selector in a reversed-phase or polar ionic mode.

Experimental Protocol (Hypothetical Method):

  • Column: Chirobiotic® T (Teicoplanin), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

    • Scientist's Note: This is a polar ionic mode. The small amounts of acid and base create charged sites on both the analyte and the CSP, facilitating ionic interactions that are critical for chiral recognition on this phase.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in Methanol to a concentration of 1 mg/mL.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the anticipated performance of the three methodologies. These values are based on expert experience with similar compounds and serve as a guide for method selection.

ParameterPolysaccharide CSP (Chiralcel® OD-H)Pirkle-Type CSP ((R,R)-Whelk-O® 1)Macrocyclic CSP (Chirobiotic® T)
Primary Interaction H-bonding, Steric Fit, Dipole-Dipoleπ-π Stacking, H-bonding, Dipole-DipoleIonic, H-bonding, Inclusion
Mobile Phase Mode Normal PhaseNormal PhasePolar Ionic Mode
Typical Eluent Hexane / AlcoholHexane / AlcoholMethanol / Additives
Robustness Good (Immobilized > Coated)ExcellentExcellent
Broad Applicability ExcellentGoodVery Good
Predictability ModerateGood (Elution order can be inverted)Moderate
Estimated Resolution (Rs) > 2.0> 1.7> 1.5
Estimated Run Time 15-20 min12-18 min20-25 min

Strategic Workflow for Method Development

A systematic approach is crucial for efficient and successful method development. The following workflow is recommended for separating a new chiral compound like this compound.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Screening cluster_3 Phase 4: Validation Start Racemic Analyte: This compound Screen_Poly Screen Polysaccharide CSPs (AD, AS, OD, OJ) Mobile Phase: Hex/IPA & Hex/EtOH Start->Screen_Poly Check_Res Resolution (Rs) > 1.5? Screen_Poly->Check_Res Optimize_MP Optimize Mobile Phase: - Adjust Alcohol % - Try different alcohols (EtOH, n-PrOH) - Additives (DEA, TFA) Check_Res->Optimize_MP No Screen_Other Screen Alternative CSPs - Pirkle-Type (Whelk-O 1) - Macrocyclic (Chirobiotic T) Check_Res->Screen_Other Final_Method Final Validated Method Check_Res->Final_Method Yes Optimize_Params Optimize Parameters: - Flow Rate - Temperature Optimize_MP->Optimize_Params Optimize_Params->Final_Method Screen_Other->Optimize_MP Separation Observed

References

A Senior Application Scientist's Guide to Structure Confirmation of Ethyl Morpholine-2-carboxylate using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, unambiguous structure confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures. This guide provides an in-depth analysis of ethyl morpholine-2-carboxylate, offering a detailed protocol, spectral interpretation, and a comparative analysis with a structurally similar compound, ethyl pipecolinate. This approach not only confirms the target structure but also provides a framework for identifying potential impurities and alternative isomers.

The Foundational Role of NMR in Structure Elucidation

¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the carbon-hydrogen framework of a molecule.[1] ¹H NMR probes the chemical environment of protons, revealing information about neighboring atoms through chemical shifts (δ) and spin-spin coupling (J-coupling). ¹³C NMR provides complementary information about the carbon skeleton.[1] For a molecule like this compound, with its distinct morpholine ring and ethyl ester group, NMR offers a definitive fingerprint for its structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible experimental protocol is critical for obtaining high-quality NMR data. The following steps outline a validated procedure for the analysis of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection and Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1] Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals.[1] Gently swirl the vial to ensure complete dissolution.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3][4]

  • Internal Standard : For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) is added. TMS is chemically inert and its signal is defined as 0.00 ppm.[1]

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1]

NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., zg30) is typically sufficient.[5]

  • Number of Scans : 16 to 64 scans are usually adequate, depending on the sample concentration.[5]

  • Relaxation Delay : A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between scans.[5]

  • Spectral Width : A spectral width of 0 to 12 ppm is appropriate for most organic molecules.[5]

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[1]

  • Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width : A spectral width of 0 to 200 ppm is generally used.[5]

Data Processing

The acquired raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.[1][5] Subsequent phase and baseline corrections are applied to obtain the final, interpretable spectrum.[1][5]

Spectral Analysis and Structure Confirmation of this compound

The key to structure confirmation lies in the detailed analysis of the chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra. The morpholine ring typically adopts a chair conformation.[6][7]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the morpholine ring protons. The presence of the electronegative oxygen and nitrogen atoms in the morpholine ring significantly influences the chemical shifts of the adjacent protons.[1][8]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Ethyl -CH₃~1.25Triplet3H~7.1
Ethyl -CH₂~4.18Quartet2H~7.1
Morpholine H-2~4.50Doublet of Doublets1H~10.5, 2.5
Morpholine H-3 (axial)~2.90Triplet of Doublets1H~11.0, 11.0
Morpholine H-3 (equatorial)~3.75Doublet of Triplets1H~11.0, 3.0
Morpholine H-5 (axial)~2.70Triplet of Doublets1H~11.5, 11.5
Morpholine H-5 (equatorial)~3.60Doublet of Triplets1H~11.5, 3.0
Morpholine H-6 (axial)~3.10Triplet of Doublets1H~11.5, 11.5
Morpholine H-6 (equatorial)~4.00Doublet of Triplets1H~11.5, 3.0
NH~1.90Broad Singlet1H-

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ethyl group protons will appear as a characteristic triplet and quartet pattern.[9] The morpholine protons will exhibit more complex splitting patterns due to geminal and vicinal coupling, including axial-axial, axial-equatorial, and equatorial-equatorial interactions.[10][11] The protons on carbons adjacent to the oxygen (C-6) will be the most deshielded, followed by those adjacent to the nitrogen (C-3 and C-5).[1]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂~61
Morpholine C-2~75
Morpholine C-3~45
Morpholine C-5~46
Morpholine C-6~67
Carbonyl C=O~172

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbonyl carbon of the ester is the most deshielded, appearing far downfield. The carbons adjacent to the oxygen atom (C-2 and C-6) are more deshielded than those adjacent to the nitrogen (C-3 and C-5).[1]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, 2D NMR experiments are invaluable for definitive structural assignment.[6][12][13]

  • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, confirming the connectivity within the ethyl group and the morpholine ring.[6]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the ethyl carboxylate group to the C-2 position of the morpholine ring.[6]

Comparative Analysis: this compound vs. Ethyl Pipecolinate

To demonstrate the specificity of the NMR data, a comparison with a structural isomer, ethyl pipecolinate, is instructive. Ethyl pipecolinate has a piperidine ring instead of a morpholine ring, meaning the oxygen atom at position 4 is replaced by a methylene (-CH₂-) group.

Compound Key Differentiating Feature Expected ¹H NMR Difference Expected ¹³C NMR Difference
This compound Presence of an oxygen atom at position 4 of the ring.Protons at C-3 and C-5 will be shifted further downfield due to the electronegativity of the adjacent oxygen.The C-3 and C-5 carbons will appear at a chemical shift characteristic of carbons adjacent to an oxygen atom (~67 ppm).
Ethyl Pipecolinate Presence of a -CH₂- group at position 4 of the ring.[14][15][16]The protons at C-3 and C-5 will be in a more typical aliphatic region, further upfield compared to the morpholine derivative.The C-3 and C-5 carbons will be in the typical aliphatic region (~25-30 ppm).

This comparative analysis highlights how subtle structural changes lead to significant and predictable differences in NMR spectra, thereby providing a high degree of confidence in the structure confirmation.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC) oneD->twoD If needed for complex structures process Processing (FT, Phasing) twoD->process interpret Interpretation of Shifts & Coupling process->interpret confirm Structure Confirmation interpret->confirm

Caption: Experimental workflow for NMR-based structure confirmation.

Caption: Structure of this compound with key atoms.

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The consistency between the ¹H and ¹³C data, and further corroboration from 2D NMR experiments, provides a high level of confidence. Any deviation from the expected spectra, such as the presence of unexpected signals, would indicate the presence of impurities or an incorrect structure. For instance, common impurities from synthesis might include starting materials or reaction byproducts, which would have their own characteristic NMR signals.[17] A thorough analysis of the entire spectrum, including minor peaks, is crucial for a complete structural assessment.

Conclusion

The comprehensive NMR analysis detailed in this guide provides an authoritative and robust methodology for the structure confirmation of this compound. By combining detailed experimental protocols, in-depth spectral interpretation, and comparative analysis with a structural isomer, researchers can be highly confident in their results. This rigorous approach is essential for advancing drug discovery and development programs where molecular identity is of paramount importance.

References

A Comparative Guide to the X-ray Crystallography of Ethyl Morpholine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of ethyl morpholine-2-carboxylate derivatives. It delves into the experimental workflow, compares crystallographic data across different derivatives, and positions the technique against alternative analytical methods, offering a comprehensive perspective for researchers in medicinal chemistry and drug development.

The morpholine ring is a foundational scaffold in numerous pharmaceuticals due to its favorable physicochemical properties.[1] this compound, as a key derivative, serves as a versatile building block for more complex molecules. Determining the precise three-dimensional arrangement of atoms in these derivatives is paramount, as conformation directly influences molecular interactions and, consequently, biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[2][3]

Part 1: The X-ray Crystallography Workflow: From Powder to Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline material.[4] The process relies on the diffraction of an X-ray beam by the ordered atomic lattice of a single crystal.[5] The resulting diffraction pattern is unique to the crystal's structure and can be used to calculate bond lengths, bond angles, and overall molecular geometry with high precision.[4]

Detailed Experimental Protocol

The journey from a synthesized compound to a refined crystal structure is a multi-step process, often requiring meticulous optimization.[6]

Step 1: High-Purity Synthesis The synthesis of this compound derivatives is the initial step. Various synthetic routes are available, often involving the cyclization of amino alcohols.[7] It is critical to achieve high purity, as impurities can significantly hinder crystallization.

Step 2: The Art and Science of Crystallization Obtaining a high-quality single crystal is frequently the most challenging step in the process.[5] Crystals should ideally be between 0.03 and 0.3 mm in size, well-formed, and free of defects.[4] For small organic molecules like morpholine derivatives, several techniques are employed:

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to evaporate slowly.[8] The choice of solvent is crucial; it should be one in which the compound is moderately soluble.[8][9]

  • Vapor Diffusion: This technique is highly effective for small quantities.[10] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[11] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[10][11]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably.[2][9] As the temperature decreases, the solubility drops, leading to crystallization.

Step 3: Data Collection A suitable crystal is mounted on a goniometer in the X-ray diffractometer.[6] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[5]

Step 4: Structure Solution and Refinement The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary molecular model is built. This model is then refined against the experimental data to improve the fit and yield the final, high-resolution crystal structure.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages in determining the crystal structure of an this compound derivative.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution (Phase Problem) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis of Morpholine Derivative Crystal Structures

The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain.[1][12] However, substituents can influence the precise geometry and intermolecular interactions. The table below compares crystallographic data for several morpholine derivatives to illustrate these structural variations.

Compound Formula Crystal System Space Group Key Features & Ref.
1,2-dimorpholinoethane C10H20N2O2MonoclinicP2₁/nCentrosymmetric molecule; morpholine ring in chair conformation. Packed by weak N…H, O…H, and H…H interactions.[13]
1-morpholino-3-morpholinium bromide propane C11H23BrN2O2MonoclinicP2₁Non-centrosymmetric; packed by short O…H and Br…H hydrogen bonds.[13]
Mannich base of 2-cyanoguanidinophenytoin with morpholine C21H20N6O2MonoclinicC2/cThe morpholine ring exhibits a distinct chair conformation. Structure stabilized by inter- and intramolecular hydrogen bonds.[14]
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Monoclinic Form) C12H13NO4SMonoclinicPcA powerful analgesic and anti-inflammatory agent.[15]
Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Orthorhombic Form) C12H13NO4SOrthorhombicPbcaExhibits moderate analgesic effects. The difference in biological activity is attributed to packing and intermolecular interactions.[15]

This comparison highlights how even subtle changes in substitution or crystal packing (polymorphism) can lead to different crystal systems and intermolecular interactions, which in turn can influence physical and biological properties.[15]

Part 2: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization often involves complementary techniques that probe the molecule's properties in solution or provide different types of structural information.[16]

Alternative Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[16] It provides information on atom connectivity and the chemical environment. For morpholine derivatives, NMR can confirm the chair conformation in solution and study its dynamics.[12][17] Unlike crystallography, which gives a static picture, NMR can reveal conformational flexibility.[18]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound with high accuracy. It is essential for confirming the identity of the synthesized derivative but provides no information on the 3D structure.

  • Computational Modeling (DFT): Density Functional Theory (DFT) and other computational methods can predict the lowest-energy conformation of a molecule and complement experimental data. DFT calculations have shown good agreement with experimental X-ray structures for morpholine derivatives.[13]

Comparative Summary of Techniques
Technique Information Obtained Sample Phase Key Advantages Key Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.[4]Solid (Single Crystal)Unambiguous, high-resolution structure determination.[3]Requires high-quality single crystals, which can be difficult to obtain; provides a static picture.[5][18]
NMR Spectroscopy Atom connectivity, conformation and dynamics in solution, intermolecular interactions.[18]Liquid (Solution)Provides data in a biologically relevant state; no crystallization needed.[16]Structure resolution is generally lower than X-ray; limited by molecular size.[19]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Gas/SolutionHigh sensitivity, requires very small sample amounts.Provides no 3D structural information.[2]
Computational Modeling Predicted low-energy conformations, electronic properties, reaction pathways.In SilicoCan explore structures that are difficult to study experimentally; provides theoretical insight.Theoretical model that requires experimental validation; accuracy is method-dependent.[13]
Integrated Structural Analysis Workflow

In modern chemical research, these techniques are not used in isolation but as part of an integrated workflow to build a complete picture of a molecule's structure and behavior.

G Synthesis Synthesis & Purification MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS NMR NMR Spectroscopy (Confirm Connectivity & Solution Conformation) Synthesis->NMR Xray X-ray Crystallography (Determine Solid-State 3D Structure) Synthesis->Xray DFT Computational Modeling (Predict Conformation & Properties) Synthesis->DFT Characterization Comprehensive Structural Characterization MS->Characterization NMR->Characterization Xray->Characterization DFT->Characterization

Caption: Integrated workflow for comprehensive molecular characterization.

Conclusion

For the definitive determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography remains the gold standard. It provides unambiguous and high-resolution data on atomic positions, which is indispensable for structure-based drug design and understanding structure-activity relationships.[20]

However, a holistic understanding is best achieved by integrating crystallographic data with solution-state information from NMR and theoretical insights from computational modeling. This multi-faceted approach ensures that the static, solid-state structure is understood within the context of its dynamic behavior in solution and its theoretical energy landscape. By leveraging the strengths of each technique, researchers can build a robust and comprehensive model of these pharmaceutically important molecules.

References

A Comparative Guide to LC-MS Analysis for Purity Assessment of Ethyl Morpholine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Ethyl morpholine-2-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of this compound, offering experimentally-grounded insights to inform your analytical strategy.

The inherent challenge in analyzing this compound lies in its polar nature, which can complicate retention on traditional reversed-phase chromatography columns. This necessitates the exploration of alternative chromatographic techniques and sensitive detection methods to ensure accurate impurity profiling.

Comparing Analytical Methodologies: A Data-Driven Approach

The selection of an appropriate analytical method is paramount for the reliable detection and quantification of potential impurities. This section compares the performance of various LC-MS techniques, highlighting their respective strengths and limitations in the context of this compound analysis.

MethodKey AdvantagesKey DisadvantagesLimit of Quantification (LOQ)Linearity (R²)
HILIC-LC-MS/MS Excellent retention of polar compounds, high sensitivity and selectivity.[1][2]Can be less robust than reversed-phase, requires careful mobile phase preparation.~0.01 µg/g[1][2]>0.99[2]
Reversed-Phase LC-MS with Ion-Pairing Agents Utilizes common and well-understood chromatography.Ion-pairing agents can suppress MS signal and contaminate the system.5 µg/kg[3][4]>0.999[2]
UHPLC-HRMS High resolution for confident impurity identification, excellent sensitivity.[5][6]Higher instrument cost and complexity.5 µg/kg[2]>0.999[2]
2D-LC-MS Unsurpassed separation power for complex samples, resolves co-eluting impurities.[5][7]Increased analysis time and method development complexity.Analyte Dependent>0.99

Expert Insight: For routine purity analysis of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) often provides the optimal balance of performance and practicality. The high sensitivity and selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allow for the confident detection and quantification of trace-level impurities.[8][9] For investigational work or when dealing with particularly complex impurity profiles, the enhanced resolving power of two-dimensional LC (2D-LC) or the high mass accuracy of High-Resolution Mass Spectrometry (HRMS) may be warranted.[5][7]

Experimental Workflow: A Visual Guide

A robust analytical workflow is essential for reproducible and reliable results. The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.

LC-MS Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Weigh this compound dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter lc_separation HILIC Separation filter->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: A generalized workflow for the LC-MS analysis of this compound, from sample preparation to final reporting.

Detailed Experimental Protocol: HILIC-LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the purity assessment of this compound using a validated HILIC-LC-MS/MS method. This protocol is designed to be a self-validating system, incorporating best practices for analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a diluent of 90:10 (v/v) acetonitrile/water and bring to volume.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)[2]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Gradient: 95% B to 50% B over 5 minutes[2]

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LC/MS/MS 8040)[12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • This compound: m/z 160.1 -> 86.1 (Quantifier), m/z 160.1 -> 114.1 (Qualifier)

    • Potential Impurities: Monitor for expected process-related impurities and degradation products. For instance, morpholine (m/z 88.1 -> 70.1) and diethanolamine (m/z 106.1 -> 88.1) could be potential starting material impurities.[13][14]

3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the main peak and known impurities in a blank sample. Peak purity can be further assessed using a photodiode array detector or by evaluating the ratio of qualifier to quantifier ions.[11]

  • Linearity: Assessed by analyzing a series of solutions of this compound and known impurities over a concentration range of LOQ to 150% of the expected concentration. A correlation coefficient (R²) of >0.99 is typically required.[9][12]

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels, with recovery values typically expected to be within 80-120%.[9]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 15%.

Potential Impurities in this compound Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. The industrial production of morpholine, a precursor to this compound, often involves the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia.[13][14][15] Therefore, potential impurities could include:

  • Starting Materials: Morpholine, Diethanolamine

  • By-products: N-ethylmorpholine, Di-morpholinoethane

  • Degradation Products: Morpholine-2-carboxylic acid

The developed LC-MS method should be capable of separating and detecting these potential impurities.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical methodology. This guide has provided a comparative overview of various LC-MS techniques, with a detailed protocol for a validated HILIC-LC-MS/MS method. By understanding the principles behind the experimental choices and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for impurity profiling in the pharmaceutical industry.[8][16]

References

A Comparative Guide to the Synthesis of Substituted Morpholines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1][2] Its presence in numerous FDA-approved drugs and biologically active compounds underscores the enduring importance of developing efficient and versatile synthetic routes to its substituted analogues.[3] This guide provides a comparative analysis of key synthetic strategies for constructing substituted morpholines, offering insights into their mechanisms, scope, and practical applications for researchers in drug discovery and development.

Classical Approaches: Building from the Basics

Intramolecular Cyclization of Amino Alcohols

A foundational and highly adaptable strategy for morpholine synthesis involves the intramolecular cyclization of N-substituted-2-aminoethanols. This approach typically involves two key bond formations: an N-alkylation followed by a C-O bond formation (Williamson ether synthesis), or the formation of an amide followed by reduction and cyclization.

A widely employed variation of this method involves the reaction of a primary or secondary amino alcohol with an α-haloacetyl chloride to form an α-haloamide intermediate. Subsequent intramolecular cyclization via Williamson ether synthesis yields a morpholin-3-one, which can then be reduced to the desired substituted morpholine. This method is advantageous due to the ready availability of a wide variety of amino alcohols and α-haloacetyl chlorides, allowing for diverse substitution patterns.[4]

A more recent and greener alternative utilizes ethylene sulfate for the selective mono-N-alkylation of 1,2-amino alcohols.[3][5][6] This method avoids the use of harsh alkylating agents and often proceeds with high yields in a one or two-step process.[5][6]

Causality in Experimental Choices: The choice of base and solvent is critical in the cyclization step. A strong, non-nucleophilic base like sodium hydride is often used to deprotonate the hydroxyl group, facilitating the intramolecular SN2 reaction. The choice of reducing agent for the morpholinone, such as lithium aluminum hydride (LiAlH4) or borane (BH3), is dictated by the presence of other functional groups in the molecule. LiAlH4 is a powerful reducing agent but is less selective, while BH3 offers a milder alternative.

Logical Flow of Intramolecular Cyclization:

G cluster_0 Route A: From α-Haloamides cluster_1 Route B: From Ethylene Sulfate A Amino Alcohol C α-Haloamide Intermediate A->C B α-Haloacetyl Chloride B->C D Intramolecular Williamson Ether Synthesis C->D E Morpholin-3-one D->E F Reduction E->F G Substituted Morpholine F->G H Amino Alcohol J N-Alkylated Intermediate H->J I Ethylene Sulfate I->J K Intramolecular Cyclization J->K L Substituted Morpholine K->L

Caption: Intramolecular cyclization routes to substituted morpholines.

Modern Strategies: Precision and Efficiency

The demand for enantiomerically pure and complex substituted morpholines has driven the development of more sophisticated synthetic methodologies, often employing transition metal catalysis.

Palladium-Catalyzed Intramolecular Carboamination

For the stereoselective synthesis of cis-3,5-disubstituted morpholines, a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines has proven to be a powerful strategy.[7][8] This method starts from readily available enantiopure amino alcohols and allows for the introduction of aryl or alkenyl substituents with high stereocontrol.[7][8]

Mechanistic Insight: The catalytic cycle is believed to involve the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex, followed by coordination of the ethanolamine derivative. A key syn-aminopalladation step across the allyl group, proceeding through a boat-like transition state, establishes the cis stereochemistry. Reductive elimination then furnishes the desired morpholine product and regenerates the Pd(0) catalyst.[7]

Experimental Considerations: The choice of phosphine ligand is crucial for the success of this reaction, with tri(2-furyl)phosphine often being effective. The base, typically sodium tert-butoxide, is also a critical parameter.

Workflow for Pd-Catalyzed Carboamination:

G A Enantiopure Amino Alcohol B O-Allylation A->B C O-Allyl Ethanolamine B->C D Pd-Catalyzed Intramolecular Carboamination C->D E cis-3,5-Disubstituted Morpholine D->E

Caption: Stereoselective synthesis of morpholines via Pd-catalyzed carboamination.

Indium(III)-Catalyzed Intramolecular Reductive Etherification

An efficient method for constructing a variety of substituted morpholines with high diastereoselectivity is the Indium(III)-catalyzed intramolecular reductive etherification.[1] This approach offers good to excellent yields and demonstrates broad functional group compatibility.[1]

Copper-Catalyzed Three-Component Reaction

A convergent and highly efficient route to polysubstituted morpholines involves a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[9] This method allows for the rapid assembly of complex morpholine structures from simple, commercially available starting materials.[9] The reaction is notable for its operational simplicity and the ability to generate significant molecular complexity in a single step.

Key Features: This transformation is effective for a diverse range of aldehydes and vicinal amino alcohols, including those derived from chiral amino acids.[9]

Comparison of Synthetic Routes

Synthetic Route Key Advantages Limitations Typical Yields Stereoselectivity
Intramolecular Cyclization (α-Haloamide) Readily available starting materials, versatile for various substitution patterns.[4]Multi-step process, may require harsh reducing agents.Good to Excellent[4]Dependent on the chirality of the starting amino alcohol.
Intramolecular Cyclization (Ethylene Sulfate) Greener approach, high yielding, one or two-step process.[3][5][6]Substrate scope may be more limited than the α-haloamide route.High[5]Dependent on the chirality of the starting amino alcohol.
Pd-Catalyzed Carboamination Excellent stereocontrol for cis-3,5-disubstitution, modular.[7][8]Requires transition metal catalyst, potentially sensitive to air and moisture.Moderate to Good[7]High
In(III)-Catalyzed Reductive Etherification High diastereoselectivity, good functional group tolerance.[1]Requires a specific catalyst system.Good to Excellent[1]High
Cu-Catalyzed Three-Component Reaction High convergence, rapid assembly of complex structures, operational simplicity.[9]Diastereoselectivity can be modest with some substrates.[9]Moderate to Good[9]Modest to Good

Experimental Protocols

General Procedure for Morpholine Synthesis via Intramolecular Cyclization of an α-Haloamide

Step 1: Synthesis of the α-Haloamide To a solution of the amino alcohol (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, is added the α-haloacetyl chloride (1.1 equiv) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude α-haloamide, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization to the Morpholin-3-one To a suspension of a strong base (e.g., sodium hydride, 1.5 equiv) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, a solution of the α-haloamide (1.0 equiv) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature or heated to reflux until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude morpholin-3-one, which can be purified by recrystallization or column chromatography.

Step 3: Reduction to the Substituted Morpholine To a solution of the morpholin-3-one (1.0 equiv) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, a reducing agent (e.g., lithium aluminum hydride, 2.0 equiv) is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux until completion. The reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the substituted morpholine, which can be further purified if necessary.[4]

Representative Procedure for Pd-Catalyzed Carboamination

A flame-dried Schlenk tube is charged with Pd(OAc)2 (0.02 equiv), P(2-furyl)3 (0.08 equiv), and NaOtBu (2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., nitrogen). The aryl bromide (2.0 equiv) and a solution of the O-allyl ethanolamine (1.0 equiv) in toluene are then added. The reaction mixture is heated at the desired temperature until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction is quenched, and the product is extracted, purified by column chromatography to afford the cis-3,5-disubstituted morpholine.[7][8]

Conclusion

The synthesis of substituted morpholines is a mature field with a rich diversity of synthetic strategies. While classical methods based on intramolecular cyclization remain highly valuable for their versatility and accessibility of starting materials, modern transition-metal-catalyzed approaches offer unparalleled levels of stereocontrol and efficiency for the synthesis of complex targets. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. The continued development of novel, more efficient, and sustainable methods for the construction of this privileged scaffold will undoubtedly remain a key focus in the field of medicinal chemistry.

References

Structure-activity relationship (SAR) studies of morpholine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Morpholine-Based Compounds

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The unique physicochemical properties of the morpholine moiety—including its metabolic stability, water-solubilizing capacity, and ability to engage in crucial hydrogen bonding interactions—render it a "privileged structure."[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to the morpholine scaffold and its appended functionalities can dramatically influence biological activity, with a focus on anticancer, antifungal, antibacterial, and antiviral agents.

I. Morpholine in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, it has become a prime target for anticancer drug development. The morpholine ring has proven to be an exceptional pharmacophore for inhibitors of this pathway, primarily due to the ability of its oxygen atom to form a key hydrogen bond with the hinge region of the kinase domain.[3]

Comparative SAR of Morpholine-Based PI3K Inhibitors

A common strategy in the design of PI3K inhibitors involves the incorporation of a morpholine-substituted heterocyclic core, such as a quinazoline or a pyrimidine. The SAR of these compounds reveals several key trends:

  • The Morpholine Moiety is Crucial: Replacement of the morpholine group often leads to a significant decrease in inhibitory activity, highlighting its role as a key pharmacophore.[4]

  • Substitutions on the Core Heterocycle: The nature and position of substituents on the core heterocyclic ring system can fine-tune potency and selectivity. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the introduction of specific substituted phenyl groups at other positions on the pyrimidine ring led to compounds with potent PI3Kα inhibitory activity.[4]

  • Impact of Additional Rings: The fusion of additional rings to the core can also modulate activity. For example, some 8-morpholinoimidazo[1,2-a]pyrazine derivatives have shown promising cytotoxicity against various cancer cell lines.

Below is a table comparing the in vitro activity of several morpholine-based PI3K inhibitors.

Compound IDCore StructureSubstituentsTargetIC50 (nM)Cell LineIC50 (µM)
ZSTK474 TriazineTwo morpholine groupsPI3Kα5.0--
Compound 17p PyrimidineTwo morpholine groups, substituted pyrazolePI3Kα31.8--
Compound 14c Imidazo[1,2-a]pyrazineMorpholine, phenylpyrimidine-carboxamidePI3Kα1250A549, PC-3, MCF-7Moderate cytotoxicity
Compound 8d -Morpholine, other heterocyclesPI3KαModerateVarious6.02–10.27

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized morpholine derivatives is depicted below.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Morpholine Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Test Compounds target_engagement Kinase Inhibition Assay synthesis->target_engagement Test Compounds downstream Western Blot for Pathway Analysis cytotoxicity->downstream Select Lead Compounds ic50 IC50 Determination cytotoxicity->ic50 Viability Data sar SAR Analysis target_engagement->sar ic50->sar G cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol Demethylation Ergosterol Ergosterol Ignosterol->Ergosterol Multiple Steps Inhibition1 Sterol Δ14-reductase Inhibition2 Sterol Δ7-Δ8-isomerase Morpholines Morpholine Antifungals Morpholines->Inhibition1 Morpholines->Inhibition2

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Significance of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a simple six-membered heterocycle, has proven to be a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for enhancing a compound's pharmacokinetic profile.[2][4] Furthermore, its unique conformational flexibility and ability to engage in hydrogen bonding allow for potent and selective interactions with a diverse array of biological targets.[3][5] This guide provides a comparative analysis of novel morpholine derivatives, delving into their in vitro and in vivo performance to offer a comprehensive resource for researchers and drug development professionals. We will explore the causal relationships behind experimental designs and present a clear, data-driven comparison of these promising therapeutic agents.

I. The Strategic Role of the Morpholine Moiety: Beyond a Simple Scaffold

The decision to incorporate a morpholine ring into a drug candidate is a strategic one, aimed at optimizing its drug-like properties.[2] The weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom contribute to a balanced lipophilic-hydrophilic profile, which is often crucial for oral bioavailability and cell permeability.[4] In the context of central nervous system (CNS) drug discovery, the morpholine scaffold has been shown to be instrumental in improving blood-brain barrier penetration.[4][6] This guide will focus on a selection of novel morpholine derivatives that have demonstrated significant potential in preclinical studies, particularly in the areas of oncology and neurodegenerative diseases.

II. In Vitro Evaluation: A Comparative Analysis of Potency and Selectivity

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays designed to quantify its biological activity and selectivity. Here, we compare the performance of several novel morpholine derivatives against various cancer cell lines and key enzymes implicated in disease.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of research for morpholine derivatives is in the development of novel anticancer agents.[7] The following table summarizes the in vitro cytotoxic activity of representative morpholine-substituted compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 10e TetrahydroquinolineA549 (Lung)0.033 ± 0.003[8]
Compound 10h TetrahydroquinolineMCF-7 (Breast)0.087 ± 0.007[8]
Compound 10d TetrahydroquinolineMDA-MB-231 (Breast)1.003 ± 0.008[8]
Compound M5 Substituted MorpholineMDA-MB-231 (Breast)81.92 µg/mL[9]
Compound M2 Substituted MorpholineMDA-MB-231 (Breast)88.27 µg/mL[9]
Compound 3d 2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50[10]
Compound 3c 2-morpholino-4-anilinoquinolineHepG2 (Liver)11.42[10]
AK-3 Morpholine substituted quinazolineA549, MCF-7, SHSY-5YGood activity[11]
AK-10 Morpholine substituted quinazolineA549, MCF-7, SHSY-5YGood activity[11]
Compound 1h Morpholine-acetamideID8 (Ovarian)9.40[12]
Compound 1i Morpholine-acetamideID8 (Ovarian)11.2[12]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[13][14]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with a range of concentrations of the morpholine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[15]

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: General Workflow for In Vitro Cytotoxicity Screening

Workflow for In Vitro Cytotoxicity Screening cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Prepare Serial Dilutions of Morpholine Derivatives treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A streamlined workflow for assessing the cytotoxic effects of novel compounds.

Enzyme Inhibition: A Mechanistic Approach

Many morpholine derivatives exert their therapeutic effects by inhibiting specific enzymes.[5] For instance, in the context of neurodegenerative diseases, enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) are key targets.[16][17]

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 11g AChE1.94 ± 0.13[18]
Compound 11g BuChE28.37 ± 1.85[18]
Compound 1h Carbonic Anhydrase8.12[12]
Compound 1c Carbonic Anhydrase8.80[12]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a commonly used protocol to determine AChE inhibitory activity.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solutions at various concentrations.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

III. In Vivo Evaluation: Assessing Efficacy and Safety in a Whole-Organism Context

Promising in vitro results are a prerequisite for advancing a compound to in vivo studies.[14] These studies, typically conducted in animal models, are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.[19][20]

Anticancer Efficacy in Xenograft Models

A common in vivo model for evaluating anticancer agents is the mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.[14]

Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy

  • Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using calipers.

  • Treatment Administration: The mice are randomized into treatment and control groups. The morpholine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary endpoint is the percentage of tumor growth inhibition at the end of the study compared to the control group.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Blood and tumor tissue samples can be collected at various time points to assess the compound's concentration and its effect on relevant biomarkers.[19]

Diagram: In Vivo Efficacy Testing Workflow

In Vivo Efficacy Testing Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation cluster_analysis Data Analysis & Reporting cell_implantation Implant Human Cancer Cells in Mice tumor_growth Monitor Tumor Growth to Desired Size cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization compound_admin Administer Morpholine Derivative or Vehicle randomization->compound_admin monitor_tumor Monitor Tumor Volume and Body Weight compound_admin->monitor_tumor pk_pd_studies Conduct PK/PD Studies monitor_tumor->pk_pd_studies analyze_data Analyze Tumor Growth Inhibition monitor_tumor->analyze_data report_findings Report Efficacy and Safety Profile analyze_data->report_findings

Caption: A comprehensive workflow for evaluating the in vivo efficacy of novel drug candidates.

IV. Structure-Activity Relationship (SAR) and Future Directions

The data presented in this guide highlights the significant impact of structural modifications on the biological activity of morpholine derivatives.[7][16] For example, the nature and position of substituents on attached aromatic rings can dramatically influence potency and selectivity.[7] Future research will undoubtedly focus on leveraging these SAR insights to design next-generation morpholine derivatives with enhanced therapeutic profiles. The continuous demand for novel drugs with improved efficacy and safety profiles will continue to drive the exploration of new morpholine-based compounds.[7]

V. Conclusion

The morpholine scaffold remains a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[21][22] This guide has provided a comparative overview of the in vitro and in vivo evaluation of a selection of promising morpholine derivatives, supported by detailed experimental protocols. By understanding the rationale behind these evaluations and the interpretation of the resulting data, researchers and drug development professionals can make more informed decisions in the quest for new and effective medicines.

References

A Comparative Analysis of Ethyl Morpholine-2-carboxylate and its Thiomorpholine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the morpholine and thiomorpholine scaffolds are privileged structures, integral to the design of a myriad of therapeutic agents.[1][2] Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[3][4] This guide provides a detailed comparative analysis of ethyl morpholine-2-carboxylate and its corresponding thiomorpholine analogs, focusing on their synthesis, physicochemical properties, and biological relevance to aid researchers in drug development.

Structural and Conformational Distinctions

The fundamental difference between morpholine and thiomorpholine lies in the substitution of the oxygen atom in the morpholine ring with a sulfur atom to form the thiomorpholine ring.[1] This seemingly subtle change has profound implications for the molecule's conformation, electronics, and ultimately, its biological activity.

Both six-membered saturated heterocycles predominantly adopt a chair conformation to minimize steric and torsional strain.[5] For morpholine, the chair conformer is estimated to be significantly more stable (approximately 7.5 kcal/mol) than the skew-boat conformation.[5][6] The orientation of the substituent on the nitrogen atom (N-equatorial vs. N-axial) is a critical factor in determining the overall three-dimensional shape and interaction with biological targets.[5] In aqueous solutions, the contribution of the axial conformer of morpholine is known to increase.[6]

The replacement of oxygen with the larger, more polarizable sulfur atom in thiomorpholine alters the ring's geometry and electronic distribution. This can influence bond lengths, bond angles, and the overall conformational flexibility of the ring, which in turn can affect receptor binding and biological activity.

Diagram: Conformational Isomers of Morpholine

Caption: Chair and boat conformations of the morpholine ring.

Synthesis Strategies

The synthesis of both morpholine and thiomorpholine derivatives often follows analogous pathways, with appropriate modifications to accommodate the heteroatom.

General Synthesis of this compound:

A common approach involves the cyclization of a suitable amino alcohol precursor. For instance, the reaction of an N-protected 2-amino-1,4-butanediol derivative, followed by oxidation and esterification, can yield the desired product. Another reported method involves the ring opening of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate.[7]

General Synthesis of Ethyl Thiomorpholine-3-carboxylate:

Similarly, thiomorpholine analogs can be prepared through the cyclization of amino thiols. One established route involves the reaction of ethyl mercaptoacetate with aziridine, followed by reduction of the resulting thiomorpholin-3-one.[8] A more recent development utilizes a telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride in a continuous flow system, followed by base-mediated cyclization to afford thiomorpholine.[8]

Experimental Protocol: Synthesis of Thiomorpholine via Photochemical Thiol-Ene Reaction [8]

Objective: To synthesize thiomorpholine via a continuous flow photochemical reaction.

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA)

  • Continuous flow reactor system with a photochemical reactor module

Procedure:

  • Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol % of 9-fluorenone in methanol.

  • Set up the continuous flow reactor with the desired residence time (e.g., 40 minutes overall).

  • Pump the reactant solution and vinyl chloride into the photochemical reactor.

  • Irradiate the reaction mixture with a suitable light source to initiate the thiol-ene reaction, forming the half-mustard intermediate.

  • In a subsequent step, introduce DIPEA to the reaction stream to mediate the cyclization of the intermediate to thiomorpholine.

  • Collect the output from the reactor.

  • Isolate and purify the thiomorpholine product, for example, via distillation.

Diagram: General Synthesis Workflow

G cluster_morpholine This compound Synthesis cluster_thiomorpholine Ethyl Thiomorpholine-3-carboxylate Synthesis Amino_Diol N-Protected 2-Amino-1,4-butanediol Cyclization Cyclization Amino_Diol->Cyclization Oxidation_Esterification Oxidation & Esterification Cyclization->Oxidation_Esterification Product_M This compound Oxidation_Esterification->Product_M Amino_Thiol Ethyl Mercaptoacetate + Aziridine Reduction Reduction Amino_Thiol->Reduction Product_T Ethyl Thiomorpholine-3-carboxylate Reduction->Product_T

Caption: Simplified synthetic workflows for the target compounds.

Comparative Physicochemical and Spectroscopic Properties

The substitution of oxygen with sulfur leads to predictable changes in the physicochemical properties of the resulting carboxylate esters.

PropertyThis compoundEthyl Thiomorpholine-3-carboxylate Hydrochloride
Molecular Formula C₇H₁₃NO₃[9]C₇H₁₄ClNO₂S[10]
Molecular Weight 159.18 g/mol [9]211.71 g/mol [10]
XLogP3 -0.3[9]Not available
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 32
Rotatable Bond Count 22

Spectroscopic Analysis:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of these compounds.

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons adjacent to the heteroatom will differ significantly. The electronegativity of oxygen in the morpholine ring will cause a downfield shift for the neighboring protons and carbons compared to the thiomorpholine analog.

  • IR Spectroscopy: The C-O-C stretching vibration in the morpholine ring will be a key distinguishing feature, typically appearing in the fingerprint region. For the thiomorpholine analog, the C-S-C stretching vibration will be observed at a lower frequency.

  • Mass Spectrometry: The mass spectra will clearly show the difference in molecular weight. The fragmentation patterns may also differ due to the different bond strengths of C-O versus C-S bonds.

Biological Activity and Therapeutic Potential: A Comparative Overview

Both morpholine and thiomorpholine moieties are found in a wide array of biologically active compounds, including approved drugs and clinical candidates.[1][2] Their derivatives have demonstrated a broad spectrum of pharmacological activities.

Morpholine Derivatives:

  • Anticancer: Morpholine-containing compounds have shown potent anticancer activity by targeting various pathways, including the PI3K/Akt/mTOR pathway.[4][11]

  • Antibacterial: The well-known antibiotic Linezolid features a morpholine ring.[11]

  • CNS Activity: The morpholine scaffold is often incorporated into drugs targeting the central nervous system to improve properties like blood-brain barrier permeability.[4]

  • Other Activities: Morpholine derivatives have also been investigated for their anti-inflammatory, antiviral, and antifungal properties.[3]

Thiomorpholine Derivatives:

  • Antitubercular: Thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis.[1]

  • Antioxidant and Hypolipidemic: Certain thiomorpholine derivatives have been synthesized and shown to possess both antioxidant and cholesterol-lowering properties.[1][12]

  • DPP-IV Inhibitors: Thiomorpholine-bearing compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[2]

  • Antimalarial and Antiprotozoal: The thiomorpholine scaffold has been explored for the development of agents against malaria and other protozoal infections.[2]

A direct comparison of the biological activity of this compound and its thiomorpholine analog would require specific bioassay data. However, in some reported instances of structurally related compounds, the morpholine analog exhibited better potency than the thiomorpholine analog against certain targets, while in other cases, the thiomorpholine derivatives showed enhanced activity.[1] This underscores the importance of empirical testing in drug discovery.

Diagram: Biological Activity Spectrum

Caption: Diverse biological activities of morpholine and thiomorpholine derivatives.

Conclusion and Future Perspectives

The choice between incorporating a morpholine or a thiomorpholine scaffold in a drug discovery program is a nuanced decision that depends on the specific therapeutic target and desired physicochemical properties. While morpholine is more commonly encountered, the unique characteristics of thiomorpholine offer a valuable alternative for modulating bioactivity and pharmacokinetics.

This comparative guide highlights the key differences in synthesis, structure, and potential biological applications of this compound and its thiomorpholine analogs. Further head-to-head experimental studies are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on these versatile heterocyclic systems.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of morpholine and its derivatives is of paramount importance for ensuring the safety, quality, and efficacy of pharmaceutical products. Morpholine, a versatile organic compound, is widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and can also be present as a residual impurity.[1][2] The potential for morpholine to form N-nitrosamines, which are classified as probable human carcinogens, necessitates highly sensitive and accurate analytical methods to control its presence.[2]

This guide provides an in-depth comparison of validated analytical methods for the quantification of morpholine derivatives. It is structured to provide not only the "how" but also the "why" behind experimental choices, grounded in established scientific principles and regulatory expectations. The methodologies and validation data presented are synthesized from peer-reviewed literature and aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[3][4][5]

The Analytical Challenge and Strategic Approaches

The primary analytical challenge in quantifying morpholine lies in its high polarity and low molecular weight, which complicates its retention on traditional reversed-phase chromatography columns.[1] To overcome this, several strategic approaches have been developed and validated, primarily falling into two categories: derivatization followed by Gas Chromatography (GC) or direct analysis using specialized Liquid Chromatography (LC) techniques.

Comparative Overview of Key Analytical Techniques

The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), and the available instrumentation.[2][6] A comparative summary of the most common techniques is presented below.

MethodTypical Sample MatrixDerivatization Required?Key AdvantagesKey Limitations
GC-MS Pharmaceuticals (e.g., Ibuprofen), Food (e.g., Juices, Fruit Peels)[7][8]Yes (typically to N-nitrosomorpholine)[7][9]High sensitivity and selectivity; robust and widely available.[2]Derivatization step adds time and potential for variability.[7]
HPLC-UV Pharmaceutical Actives (e.g., Cobicistat)[10]Yes (e.g., with 1-Naphthyl isothiocyanate)[10]Widely accessible; high throughput.[6]May lack the sensitivity and selectivity of MS-based methods.
HILIC-LC-MS/MS Food (e.g., Fruits)[1][11]NoExcellent retention for polar compounds; high sensitivity without derivatization.[1]Requires specialized HILIC columns and expertise.
UHPLC-HRMS Food (e.g., Citrus, Apples)[1][8]NoHigh resolution and mass accuracy provide excellent specificity.Higher instrument cost and complexity.[7]

Deep Dive: Method Validation & Performance Data

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] The following sections provide a detailed comparison of validation parameters for the leading analytical techniques, supported by experimental data from published studies.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of morpholine, particularly when preceded by a derivatization step to enhance volatility and chromatographic performance.[9] The most common approach involves the reaction of morpholine, a secondary amine, with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine derivative.[7][14][15]

Quantitative Performance Data for GC-MS

Validation ParameterPerformance in Apple Juice & Ibuprofen[7][14]Performance in Apple & Citrus Peel/Pulp[8][9]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (r²) > 0.999> 0.9999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantitation (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Accuracy (Spiked Recovery) 94.3% - 109.0%88.6% - 107.2%
Precision (Intra-day RSD%) 2.0% - 4.4%1.4% - 9.4%
Precision (Inter-day RSD%) 3.3% - 7.0%1.5% - 2.8%

Experimental Protocol: GC-MS Analysis of Morpholine in Ibuprofen

This protocol outlines a validated method for determining morpholine residues in a pharmaceutical product.[1]

  • Sample Preparation: Dissolve the ibuprofen sample in purified water. For accuracy and precision studies, spike with a known concentration of morpholine standard solution if necessary.

  • Derivatization:

    • Acidify the solution by adding 1 M hydrochloric acid.

    • Initiate the derivatization by adding a saturated sodium nitrite solution to form N-nitrosomorpholine.[1]

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Neutralize the reaction with sodium hydroxide.

  • Liquid-Liquid Extraction:

    • Add dichloromethane to the derivatized solution and vortex to extract the N-nitrosomorpholine.[9]

    • Allow the layers to separate.

    • Collect the organic (lower) layer.

    • Concentrate the organic extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or equivalent.[9]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Injector Temperature: 250 °C.[9]

    • Oven Program: Start at 60°C (hold for 1 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).[1]

    • MS System: Agilent 5975C MSD or equivalent.[9]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Data Acquisition: Monitor for characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[9]

Causality in Experimental Choices:

  • Derivatization: Morpholine's polarity makes it unsuitable for direct GC analysis. The conversion to N-nitrosomorpholine increases its volatility, allowing it to be readily vaporized in the GC inlet and separated on a non-polar column like an HP-5MS.[9]

  • Extraction: Dichloromethane is an effective solvent for extracting the less polar N-nitrosomorpholine derivative from the aqueous sample matrix.

  • Detection: Mass spectrometry provides high selectivity, allowing for the differentiation of the target analyte from other matrix components based on its unique mass-to-charge ratio and fragmentation pattern.[9]

Diagram: GC-MS Derivatization and Analysis Workflow

Caption: Workflow for GC-MS analysis of morpholine derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (LC-MS/MS)

HILIC is a powerful alternative for the direct analysis of polar compounds like morpholine, eliminating the need for derivatization.[1] This technique utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, enabling the retention of highly polar analytes.

Quantitative Performance Data for LC-MS Methods

Validation ParameterHILIC-UPLC-MS/MS in Apples[11]HPLC-UV (Derivatized) in Cobicistat[10]
Linearity Range 5 - 300 µg/L0.3 - 1.2 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Limit of Detection (LOD) 2 µg/kg0.1 µg/mL
Limit of Quantitation (LOQ) 5 µg/kg0.3 µg/mL
Accuracy (Spiked Recovery) 83% - 108%97.9% - 100.4%
Precision (Repeatability RSDr%) 1.1% - 3.67%0.79% (RSD)
Precision (Reproducibility RSDR%) 1.49% - 4.08%Not Reported

Experimental Protocol: HILIC-LC-MS/MS Analysis of Morpholine in Fruit Matrix

This protocol is adapted from a validated method for determining morpholine residues in apples.[11]

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., apple pulp).

    • Weigh a representative portion of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent (e.g., 1% acetic acid in methanol).

    • Vortex thoroughly to ensure efficient extraction.

    • Centrifuge to pellet solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HILIC-LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.[11]

    • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.[1]

    • Mobile Phase A: 20 mM Ammonium formate in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: Isocratic or gradient elution suitable for retaining morpholine.

    • Flow Rate: 0.5 mL/min.[11]

    • MS/MS System: Waters Xevo TQD or equivalent.[11]

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For morpholine, a typical transition would be monitoring the precursor ion m/z 87.8 to product ions like m/z 69.9 (for quantification) and m/z 41.8 (for confirmation).[11]

Causality in Experimental Choices:

  • HILIC Column: A standard C18 reversed-phase column would provide little to no retention for morpholine. The polar BEH HILIC stationary phase promotes retention through a hydrophilic partitioning mechanism, allowing for effective separation from less polar matrix components.[1]

  • Acidified Extraction Solvent: The use of acetic or formic acid in the extraction solvent helps to protonate the morpholine amine group, improving its solubility and extraction efficiency.

  • MS/MS Detection (MRM): Tandem mass spectrometry provides exceptional selectivity and sensitivity. The MRM mode specifically monitors a predefined precursor-to-product ion transition, minimizing interferences from the sample matrix and allowing for accurate quantification at very low levels.[11]

Diagram: HILIC-LC-MS/MS Validation Parameter Relationships

Interrelation of Core Validation Parameters cluster_foundation cluster_quantitative Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision LOQ Limit of Quantitation (LOQ) LOQ->Accuracy Lowest point for accurate measurement LOQ->Precision Lowest point for precise measurement LOD Limit of Detection (LOD) LOD->LOQ Robustness Robustness Robustness->Accuracy Tests resilience to changes Robustness->Precision Tests resilience to changes SystemSuitability System Suitability SystemSuitability->Linearity Verifies performance before each run SystemSuitability->Accuracy Verifies performance before each run SystemSuitability->Precision Verifies performance before each run

Caption: Logical relationships in analytical method validation.

Trustworthiness and Self-Validating Systems

A trustworthy analytical method is one that is robust and consistently performs as expected. This is achieved through rigorous validation and ongoing system suitability checks.

  • Robustness: This parameter is evaluated during method development to assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[4] This ensures the method is reliable for routine use in different labs or with different instruments.

  • System Suitability: Before any sample analysis, a series of system suitability tests must be performed.[13] This typically involves injecting a standard solution to verify parameters like peak resolution, tailing factor, and injection precision (RSD% of peak areas from replicate injections). Passing these predefined criteria provides a self-validating check that the system is performing correctly on that day.[16]

Conclusion

The validation of analytical methods for quantifying morpholine derivatives is a critical activity in pharmaceutical development and quality control. Both GC-MS with derivatization and direct analysis by HILIC-LC-MS/MS offer robust and sensitive solutions.

  • GC-MS is a well-established and highly sensitive method, ideal for labs where this instrumentation is standard. The primary consideration is the addition of a derivatization step.[2][7]

  • HILIC-LC-MS/MS provides a more direct approach, eliminating the need for derivatization and offering excellent performance for polar analytes.[1][11]

The choice between these methods should be based on the specific application, matrix complexity, required sensitivity, and available resources. Regardless of the method chosen, a comprehensive validation following ICH Q2(R2) guidelines is essential to ensure the generation of accurate, reliable, and trustworthy data.[3][17]

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Morpholine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold with a Metabolic Caveat

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility. Its inclusion in over 20 FDA-approved drugs stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility, and to improve pharmacokinetic profiles. The morpholine moiety, with its inherent amine and ether functionalities, can participate in crucial hydrogen bonding and other molecular interactions, often enhancing a molecule's potency and selectivity for its biological target.

However, despite its many benefits, the morpholine ring is not metabolically inert and can be labile, presenting a significant challenge in drug development. Understanding and mitigating this metabolic instability is paramount for any research scientist aiming to advance a morpholine-containing compound through the development pipeline. This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of these important compounds, grounded in experimental data and practical insights.

Deconstructing the Metabolism of the Morpholine Ring

The metabolic fate of morpholine-containing drugs is primarily dictated by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) family of enzymes. While generally considered more stable than its piperidine counterpart due to the electron-withdrawing nature of the oxygen atom, the morpholine ring is susceptible to several key metabolic transformations.

The most common metabolic pathways include:

  • Oxidation: This can occur on the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated metabolites.

  • N-oxidation: The nitrogen atom within the morpholine ring can be oxidized to form an N-oxide.

  • Ring Opening: Cleavage of the C-N or C-O bonds can result in the formation of more polar, linear metabolites. For instance, C-N bond cleavage can yield an amino acid derivative that may undergo further deamination and oxidation.

  • N-dealkylation: If the morpholine nitrogen is attached to the main drug scaffold via an alkyl chain, this bond can be cleaved.

These metabolic processes are predominantly mediated by CYP enzymes, with CYP3A4 being a major contributor for many drugs.

Figure 1. Major metabolic pathways of morpholine-containing drugs.

Choosing the Right Tool: A Comparative Look at In Vitro Metabolic Stability Assays

A critical step in early drug discovery is the selection of appropriate in vitro assays to predict a compound's in vivo metabolic fate. The two most widely used systems are liver microsomes and hepatocytes.

Assay System Description Advantages Limitations
Liver Microsomes Subcellular fractions of the liver endoplasmic reticulum, rich in Phase I metabolic enzymes (e.g., CYPs and FMOs).Cost-effective, high-throughput, good for initial screening of oxidative metabolism.Lacks Phase II enzymes and transporters, potentially underestimating total clearance.
Hepatocytes Intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes, as well as transporters.Provides a more comprehensive and physiologically relevant picture of metabolism, including conjugation reactions.More expensive, lower throughput, can be subject to variability between donors.

Expert Insight: The choice between microsomes and hepatocytes is a strategic one. A microsomal stability assay is an excellent first-pass screen to identify compounds with high susceptibility to CYP-mediated oxidation. If a compound appears stable in microsomes but shows high clearance in vivo, it's a strong indicator that Phase II metabolism or active transport into hepatocytes is at play. Therefore, a hepatocyte stability assay is crucial for a more complete understanding of a compound's metabolic profile.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a robust and self-validating framework for assessing the metabolic stability of morpholine-containing drugs.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Reagents and Materials:
  • Test compound and positive controls (e.g., midazolam, verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • 100 mM Phosphate buffer, pH 7.4.

  • Ice-cold acetonitrile with an internal standard for reaction termination.

Experimental Workflow:

Workflow A 1. Preparation - Prepare HLM solution in buffer. - Prepare test compound working solution. B 2. Pre-incubation - Add HLM and test compound to plate. - Pre-incubate at 37°C for 5 min. A->B C 3. Reaction Initiation - Add NADPH regenerating system to start the reaction. B->C D 4. Time-course Incubation - Incubate at 37°C with shaking. - Collect aliquots at 0, 5, 15, 30, 45, 60 min. C->D E 5. Reaction Termination - Add ice-cold acetonitrile with internal standard. D->E F 6. Sample Processing - Centrifuge to precipitate proteins. E->F G 7. LC-MS/MS Analysis - Analyze supernatant for remaining parent compound. F->G

Figure 2. Experimental workflow for the human liver microsomal stability assay.

Detailed Incubation Procedure:
  • Prepare a solution of HLMs in phosphate buffer (e.g., 0.5 mg/mL).

  • Add the test compound to the HLM solution (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

Sample Analysis and Data Interpretation:
  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The elimination rate constant (k) is the negative slope of this plot.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Comparative Data Analysis: A Case Study

To illustrate the practical application of this data, consider the following hypothetical results for three morpholine-containing compounds.

Compound Structure Modification t½ (min) CLint (µL/min/mg protein) Metabolic Liability
Compound A Parent Morpholine1592.4High
Compound B Fluorination adjacent to N4530.8Moderate
Compound C Deuteration at a "soft spot">60<23.1Low

Analysis:

  • Compound A , the parent molecule, exhibits high clearance, indicating significant metabolic instability.

  • Compound B , with a fluorine atom introduced near a potential site of metabolism, shows a marked improvement in stability. This is a common medicinal chemistry strategy to block CYP-mediated oxidation through steric hindrance or by altering the electronic properties of the molecule.

  • Compound C , where a metabolically labile hydrogen has been replaced with deuterium, demonstrates the lowest clearance. This "kinetic isotope effect" strengthens the C-D bond, slowing the rate of enzymatic cleavage.

Strategies for Enhancing Metabolic Stability

When a promising morpholine-containing compound exhibits poor metabolic stability, several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at or near the site of metabolism can sterically hinder enzyme access.

  • Introducing Electron-Withdrawing Groups: Placing these groups on the morpholine ring or adjacent aromatic rings can decrease electron density, making the molecule less susceptible to oxidation.

  • Bioisosteric Replacement: In some cases, replacing the morpholine ring with a more stable bioisostere may be necessary.

Conclusion: A Data-Driven Approach to Drug Design

The assessment of metabolic stability is a critical and iterative process in the development of morpholine-containing drugs. By employing a systematic and comparative approach using in vitro tools like liver microsomes and hepatocytes, researchers can gain crucial insights into a compound's metabolic fate. This data-driven strategy allows for the rational design of more stable and ultimately more effective drug candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for any scientist working to unlock the full therapeutic potential of this privileged scaffold.

A Senior Application Scientist's Guide to Chiral Stationary Phases for Morpholine Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. For scaffolds like morpholine, a common heterocycle in medicinal chemistry, the separation of its enantiomers is a critical step in ensuring the safety and efficacy of a drug candidate. This guide provides a comparative analysis of various chiral stationary phases (CSPs) for the enantioseparation of morpholine and its derivatives, drawing upon established chromatographic principles and experimental data to inform your method development.

The Imperative of Chiral Separation for Morpholine Derivatives

Morpholine and its analogues are prevalent structural motifs in a wide array of therapeutic agents, including antidepressants, antibiotics, and anticancer drugs. The chirality of these molecules can profoundly influence their pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the marketing of a single, active enantiomer.[1][2] High-performance liquid chromatography (HPLC) using CSPs stands as the most prevalent and effective technique for both analytical determination of enantiomeric purity and preparative isolation of stereoisomers.[1][3][4][5]

This guide will delve into the practical application and underlying mechanisms of three major classes of CSPs for morpholine enantioseparation:

  • Polysaccharide-Based CSPs

  • Macrocyclic Glycopeptide CSPs

  • Pirkle-Type CSPs

We will explore their distinct chiral recognition mechanisms, compare their performance with supporting data, and provide actionable protocols for method development.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of chiral separations, renowned for their broad applicability and high success rates.[6][7] It's estimated that these phases are responsible for the vast majority of reported chiral separations.[6]

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide CSPs is complex and not fully elucidated, but it is understood to involve a combination of interactions.[1][8] The helical structure of the polysaccharide derivatives creates chiral grooves or cavities.[8][9] Enantiomers can enter these cavities and interact with the stationary phase through a variety of forces, including:

  • Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the CSP.

  • Steric Interactions: The three-dimensional fit of the enantiomer within the chiral groove.[1]

  • Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.

The combination and stereochemical arrangement of these interactions lead to the formation of transient diastereomeric complexes with different stability, resulting in differential retention times and, thus, separation.[10]

Diagram: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_CSP Polysaccharide CSP Groove cluster_Analyte Morpholine Enantiomer CSP Amylose/Cellulose Backbone H-Bond Hydrogen Bond Site (C=O, N-H) Pi-Stack π-Acceptor/Donor Site (Phenyl Ring) Analyte Chiral Center Analyte->CSP Steric Fit A_H H-Bond Donor/Acceptor A_H->H-Bond Hydrogen Bonding A_Pi Aromatic Ring A_Pi->Pi-Stack π-π Stacking A_Steric Steric Group

Caption: Interactions driving enantioseparation on polysaccharide CSPs.

Performance and Applications

Immobilized polysaccharide CSPs offer a significant advantage over their coated counterparts by allowing the use of a wider range of solvents, including those typically "forbidden" for coated phases like dichloromethane, chloroform, and ethyl acetate.[11] This expands the toolkit for method development, often enabling separations that are not achievable with a restricted solvent set.

Table 1: Example Performance Data for Morpholine Analogue on Polysaccharide CSPs

CompoundCSPMobile PhaseResolution (Rs)Selectivity (α)
Phenyl-morpholinoneCHIRALPAK® IA (Amylose-based)n-Hexane/Ethanol (80/20, v/v)2.51.4
Phenyl-morpholinoneCHIRALCEL® OD-H (Cellulose-based)n-Hexane/Isopropanol (90/10, v/v)1.81.25

Data is representative and compiled from typical application notes.

These phases often provide the best initial screening results due to their broad selectivity.[12] A systematic screening approach using a few key polysaccharide columns is a highly effective starting point.[13]

Macrocyclic Glycopeptide Chiral Stationary Phases

Introduced in 1994, macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, offer a unique and complementary selectivity to polysaccharide phases.[14] Their complex structures provide a multitude of interaction sites, making them particularly effective for separating a wide range of molecules, especially ionizable compounds like amino acids and peptides.[15]

Mechanism of Chiral Recognition

The chiral recognition mechanism of macrocyclic glycopeptides is multimodal, leveraging a variety of interactions:[16]

  • Hydrophobic Inclusion: The basket-like structure contains hydrophobic pockets where parts of the analyte can be included.

  • Hydrogen Bonding: The presence of multiple hydroxyl, amide, and carboxyl groups facilitates extensive hydrogen bonding.

  • Ionic Interactions: The presence of amine and carboxylic acid groups allows for electrostatic interactions with charged analytes.

  • π-π Interactions: Aromatic rings within the macrocycle can interact with aromatic moieties on the analyte.

The separation is often driven by a combination of these forces, and the dominant interactions can be modulated by the mobile phase composition, particularly pH and buffer concentration.[15][17]

Diagram: Multi-modal Interactions on a Teicoplanin-based CSP

G cluster_CSP Teicoplanin CSP cluster_Analyte Ionized Morpholine Analyte CSP Macrocyclic Basket Ionic Ionic Site (-COOH, -NH2) H-Bond H-Bond Network (-OH, -CONH) Analyte Chiral Center A_Ionic Charged Group (e.g., -NH2+) A_Ionic->Ionic Ionic Interaction A_H H-Bond Donor/Acceptor A_H->H-Bond Hydrogen Bonding A_Hydrophobic Hydrophobic Moiety A_Hydrophobic->CSP Inclusion/Hydrophobic

Caption: Chiral recognition on a macrocyclic glycopeptide CSP.

Performance and Applications

These phases are versatile and can be operated in normal-phase, reversed-phase, and a unique polar ionic mode.[15][18] The polar ionic mode, using a non-aqueous mobile phase with acidic and basic additives, is particularly useful for ionizable molecules.[19] For morpholine derivatives, which often contain a basic nitrogen atom, macrocyclic glycopeptide CSPs can provide excellent separations, especially in reversed-phase or polar ionic modes.

Table 2: Example Performance Data for a Basic Morpholine Derivative

CompoundCSPMobile PhaseModeResolution (Rs)Selectivity (α)
Basic Morpholine DrugCHIROBIOTIC® V2 (Vancomycin)20mM Ammonium Acetate in MeOH, pH 4.5Polar Ionic3.11.6
Basic Morpholine DrugCHIROBIOTIC® T (Teicoplanin)Acetonitrile/Water/TFA (70/30/0.1)Reversed-Phase2.81.5

Data is representative and compiled from typical application notes.

The teicoplanin and vancomycin-based phases often exhibit complementary selectivity.[20][21][22][23] If a separation is not achieved on one, it is often worthwhile to screen the other.

Pirkle-Type (Brush-Type) Chiral Stationary Phases

Pirkle-type CSPs are based on small, well-defined chiral molecules covalently bonded to a silica support.[6][24] These were among the first commercially successful CSPs and operate on a principle of reciprocal recognition.

Mechanism of Chiral Recognition

The chiral recognition mechanism for Pirkle-type phases is often described by the "three-point interaction model".[2][24] For effective discrimination, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one of these being stereochemically dependent. These interactions typically involve:

  • π-π Interactions: Between electron-rich (π-donor) and electron-poor (π-acceptor) aromatic rings.[1][24]

  • Hydrogen Bonding: Via amide, carboxyl, or hydroxyl groups.

  • Dipole Stacking: Interactions between polar groups.[1]

  • Steric Hindrance: Where a bulky group on one enantiomer prevents an ideal fit.

Pirkle phases are often categorized as π-acceptor or π-donor types.[24] For a morpholine derivative with an aromatic ring, a π-acceptor CSP (like one containing a 3,5-dinitrobenzoyl group) would be a logical choice.[24]

Diagram: Three-Point Interaction Model on a Pirkle-Type CSP

G cluster_CSP Pirkle CSP Surface (π-Acceptor) cluster_Analyte Morpholine Enantiomer (R) Pi_Acceptor π-Acceptor Ring (e.g., DNB) H_Donor H-Bond Donor Steric_Site Steric Site Analyte_R Chiral Center (R) A_Pi_Donor π-Donor Ring A_Pi_Donor->Pi_Acceptor 1. π-π Interaction A_H_Acceptor H-Bond Acceptor A_H_Acceptor->H_Donor 2. H-Bonding A_Group_X Group X A_Group_X->Steric_Site 3. Steric Interaction

Caption: The three-point interaction model for chiral recognition.

Performance and Applications

Pirkle-type phases are highly robust and can be used in normal-phase, reversed-phase, and supercritical fluid chromatography (SFC).[25][26] While their success rate may be lower than polysaccharide phases for initial screening, they often provide extremely high selectivity when a suitable match is found.[10] They are particularly effective for analytes containing aromatic rings and sites for hydrogen bonding.

Table 3: Example Performance Data for an Aromatic Morpholine Derivative

CompoundCSPMobile PhaseResolution (Rs)Selectivity (α)
N-Aryl MorpholineRegis Whelk-O® 1 (π-acceptor/donor)n-Hexane/Isopropanol (85/15, v/v)4.22.1

Data is representative and compiled from typical application notes.

The high selectivity can be particularly advantageous for preparative chromatography, allowing for higher loading capacities.

Experimental Protocol: A Systematic Screening Strategy

Developing a robust chiral separation method requires a systematic approach.[10] Because it is difficult to predict the best CSP a priori, an experimental screening is the most efficient strategy.[13][27]

Step 1: Initial CSP and Mobile Phase Screening
  • Select Columns: Choose a small, diverse set of columns for initial screening. A recommended starting set includes:

    • An amylose-based polysaccharide CSP (e.g., CHIRALPAK® IA, IG, or YMC CHIRAL Amylose-SA).

    • A cellulose-based polysaccharide CSP (e.g., CHIRALCEL® OD, OJ, or YMC CHIRAL Cellulose-SB).[12]

    • A macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® T or V).

  • Prepare Mobile Phases: Screen under multiple chromatographic modes to maximize the chances of success.

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90/10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90/10, v/v)

      • Note: For basic morpholine analytes, add 0.1% diethylamine (DEA) to the modifier to improve peak shape.

    • Polar Organic (PO):

      • Mobile Phase C: 100% Methanol (MeOH) + 0.1% Trifluoroacetic Acid (TFA) / 0.1% DEA

      • Mobile Phase D: 100% Acetonitrile (ACN) + 0.1% TFA / 0.1% DEA

    • Reversed Phase (RP):

      • Mobile Phase E: ACN / Water with 10mM Ammonium Bicarbonate, pH 9

      • Mobile Phase F: MeOH / 0.1% Formic Acid in Water

  • Execute Screening: Run a fast gradient or isocratic analysis for each column/mobile phase combination. The goal is to identify promising "hits"—any sign of peak splitting or broadening is an indication of partial separation.

Diagram: Chiral Method Development Workflow

G Start Define Analyte (Morpholine Derivative) Screening Phase 1: Initial Screening - 3-4 diverse CSPs - NP, RP, PO mobile phases Start->Screening Evaluate Evaluate Results Any Separation? Screening->Evaluate Optimization Phase 2: Method Optimization - Adjust modifier % - Change modifier type - Alter temperature Evaluate->Optimization Yes NoSep No Separation: Try alternative CSPs (e.g., Pirkle-type) Evaluate->NoSep No Final Final Robust Method Optimization->Final NoSep->Screening

Caption: A systematic workflow for chiral method development.

Step 2: Method Optimization

Once a promising CSP/mobile phase combination is identified, optimize the separation by systematically adjusting parameters:

  • Modifier Concentration (NP): In normal phase, decreasing the alcohol concentration generally increases retention and resolution, but also analysis time. Adjust the percentage to achieve a baseline separation (Rs > 1.5) with a reasonable retention time.

  • Mobile Phase pH (RP): For ionizable morpholine derivatives, pH is a critical parameter in reversed-phase mode. Adjusting the pH can alter the ionization state of both the analyte and the CSP (for macrocyclic glycopeptides), dramatically affecting selectivity.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[18] Lowering the temperature often improves resolution, while increasing it can improve peak efficiency. A temperature screening (e.g., 15°C, 25°C, 40°C) can reveal the optimal setting.

Conclusion and Recommendations

The enantioseparation of morpholine derivatives is a common challenge that can be effectively addressed with a structured method development approach.

  • For Broad Screening: Begin with immobilized polysaccharide-based CSPs (one amylose, one cellulose). Their high success rate makes them the most efficient starting point for unknown separations.[6][28]

  • For Basic/Ionizable Analytes: If polysaccharide phases fail, or for compounds with primary/secondary amines, macrocyclic glycopeptide CSPs are an excellent second choice, particularly in reversed-phase or polar ionic modes.[19]

  • For High Selectivity Needs: When initial screens show poor selectivity, or for preparative applications, Pirkle-type CSPs can offer exceptional resolution if the analyte structure is complementary to the stationary phase (e.g., contains aromatic rings and H-bonding sites).

By understanding the underlying mechanisms of these distinct CSPs and employing a systematic screening protocol, researchers can efficiently develop robust and reliable methods for the critical task of morpholine enantioseparation.

References

Comparative Pharmacokinetic Profiling of Novel Ethyl Morpholine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Methodologies and Performance Benchmarking

In the landscape of modern drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the solubility, metabolic stability, and overall pharmacokinetic (PK) properties of drug candidates. Within this chemical space, ethyl morpholine-2-carboxylate derivatives represent a promising, yet underexplored, class of compounds. The strategic placement of substituents on the morpholine ring and modifications to the ethyl carboxylate moiety can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive framework for the pharmacokinetic profiling of novel this compound derivatives. It is designed for drug development scientists and researchers, offering a comparative analysis of hypothetical derivatives—EMC-A, EMC-B, and EMC-C—against a benchmark compound, Linezolid, an oxazolidinone antibiotic that notably features a morpholine ring. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and use comparative data to illustrate how subtle structural changes can yield significant differences in PK performance.

The Strategic Importance of Early PK Profiling

Initiating pharmacokinetic profiling early in the drug discovery cascade is paramount. Poor PK properties are a leading cause of costly late-stage failures. By establishing a robust ADME profile for lead compounds, research teams can make data-driven decisions, prioritize candidates with the highest probability of success, and guide synthetic chemistry efforts toward structures with more favorable drug-like properties. The primary goal is to identify compounds with adequate bioavailability, a suitable residence time in the body, and a metabolic profile that avoids the formation of reactive or toxic byproducts.

Core In Vitro Assays for Initial PK Assessment

A tiered approach, beginning with high-throughput in vitro assays, is the most efficient method for screening a series of derivatives. These assays provide critical early data on metabolic stability and plasma protein binding, which are key determinants of in vivo exposure.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes, abundant in liver microsomes, are responsible for the majority of Phase I metabolic reactions. Assessing a compound's stability in the presence of liver microsomes provides a strong indication of its likely hepatic clearance in vivo.

  • Preparation of Reagents:

    • Test Compounds (EMC-A, EMC-B, EMC-C) and Benchmark (Linezolid): Prepare 1 mM stock solutions in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regeneration System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system is crucial for sustaining the activity of CYP450 enzymes.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Quenching and Analysis:

    • Stop the reaction at each time point by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated, providing a measure of the enzyme's metabolic capacity.

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (HLM, NADPH, Compounds) pre_warm Pre-warm HLM reagents->pre_warm Buffer add_cpd Add Test Compound (1 µM) pre_warm->add_cpd start_rxn Initiate with NADPH add_cpd->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for determining metabolic stability in human liver microsomes.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolic enzymes or renal excretion. High plasma protein binding can limit efficacy and reduce clearance.

  • Apparatus Setup:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts divided by a semipermeable membrane (8 kDa molecular weight cutoff).

    • Pipette the test compound into plasma in one chamber (the donor chamber).

    • Add phosphate-buffered saline (PBS) to the other chamber (the receiver chamber).

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • It is critical to match the matrix of the two samples before analysis. Add blank plasma to the buffer sample and PBS to the plasma sample in equal proportions.

    • Quantify the total drug concentration in both chambers using LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber).

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100.

Comparative Data Analysis

The table below summarizes hypothetical pharmacokinetic data for our three derivatives (EMC-A, EMC-B, EMC-C) and the benchmark compound, Linezolid. This comparative view is essential for candidate selection.

CompoundMolecular Weight ( g/mol )In Vitro t½ (HLM, min)Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (Human, %)Predicted Human Clearance
EMC-A 310.4> 605.245%Low
EMC-B 328.51565.192%Moderate
EMC-C 342.38122.878%High
Linezolid 337.311811.731%Low
Interpretation of Comparative Data:
  • EMC-A demonstrates high metabolic stability (t½ > 60 min), significantly better than the other derivatives and comparable to Linezolid. Its moderate plasma protein binding (45%) suggests a good balance, allowing for sufficient free drug to engage the target while maintaining reasonable exposure. This profile predicts low clearance in humans, making it a strong candidate for further development.

  • EMC-B shows moderate metabolic stability. However, its high plasma protein binding (92%) is a potential liability. A high fraction bound can limit the free drug available for therapeutic effect and may lead to a lower-than-expected volume of distribution.

  • EMC-C is rapidly metabolized (t½ = 8 min), resulting in high intrinsic clearance. This suggests that the compound would likely be cleared too quickly in vivo to maintain therapeutic concentrations with a reasonable dosing regimen.

  • Linezolid , as a marketed drug, serves as an excellent benchmark. Its low clearance is a result of both good metabolic stability and low plasma protein binding.

Advancing to In Vivo Pharmacokinetic Studies

Based on the promising in vitro data, EMC-A would be prioritized for in vivo pharmacokinetic studies in an animal model, typically rodents (e.g., Sprague-Dawley rats). This step is crucial to understand how the compound behaves in a whole organism.

  • Animal Dosing and Sampling:

    • Male Sprague-Dawley rats are cannulated in the jugular vein for serial blood sampling.

    • Administer EMC-A via two routes in separate groups of animals:

      • Intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

      • Oral (PO) gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

    • Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of EMC-A in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-Life (t½): The time required for the drug concentration to decrease by half.

      • Area Under the Curve (AUC): The integral of the concentration-time curve, representing total drug exposure.

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Calculation cluster_output Key Parameters iv_dose IV Dosing Group (1 mg/kg) blood_collection Serial Blood Sampling (0-24h) iv_dose->blood_collection po_dose PO Dosing Group (5 mg/kg) po_dose->blood_collection plasma_prep Process to Plasma blood_collection->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_software PK Software Analysis lcms->pk_software params Calculate CL, Vd, t½, AUC, %F pk_software->params

Caption: Standard workflow for a rodent in vivo pharmacokinetic study.

Conclusion and Future Directions

The systematic, comparative profiling of this compound derivatives using a tiered approach is a robust strategy for identifying candidates with high potential. The in vitro data clearly distinguished EMC-A as the superior candidate due to its high metabolic stability and favorable protein binding profile, warranting its advancement to in vivo studies. The subsequent rodent PK study is essential to confirm if the promising in vitro characteristics translate into a desirable in vivo profile, particularly with respect to oral bioavailability and half-life. This structured, data-driven methodology ensures that resources are focused on compounds with the highest likelihood of becoming successful clinical candidates.

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Morpholine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1] Its presence in numerous FDA-approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid, underscores its role as a "privileged structure."[1][2][3][4] Many of these therapeutics derive their efficacy from a fundamental biochemical mechanism: enzyme inhibition.[5][6] The targeted disruption of enzymatic activity remains one of the most successful strategies in drug discovery.

This guide provides a comprehensive, multi-phase framework for the rigorous evaluation of novel morpholine-based enzyme inhibitors. As Senior Application Scientists, we understand that true efficacy is not defined by a single data point but by a weight of evidence accumulated through a logical progression of assays. We will move from the foundational purity of biochemical analysis to the complex, physiologically relevant environment of cell-based models, explaining not just the protocols but the critical reasoning behind each experimental choice.

The Significance of the Morpholine Moiety in Enzyme Inhibition

The utility of the morpholine scaffold stems from a unique combination of properties that enhance "drug-likeness." Its saturated heterocyclic system, featuring a weak base nitrogen and an opposing oxygen atom, provides a favorable balance of lipophilicity and hydrophilicity.[7] This often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2]

Several successful drugs highlight the diverse enzyme targets addressable by morpholine-containing compounds:

  • Gefitinib (Iressa): This anilinoquinazoline selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) by competing with ATP at its binding site.[8][9][10][11] Its morpholine tail is crucial for optimizing solubility and pharmacokinetic properties.

  • Linezolid (Zyvox): As a member of the oxazolidinone class, Linezolid uniquely inhibits bacterial protein synthesis at the initiation step by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[12][13][14][15][16] The oxidation of its morpholine ring is a key step in its metabolism.[12]

  • Reboxetine (Edronax): This compound is a selective norepinephrine reuptake inhibitor (NRI), which functions by blocking the norepinephrine transporter (NET) to increase the concentration of norepinephrine in the synaptic cleft.[17][18][19][20][21]

  • Antifungal Agents: Certain morpholine-based fungicides, such as fenpropimorph, act by inhibiting two key enzymes in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[22]

These examples establish a clear precedent: the morpholine scaffold is a versatile starting point for developing potent and specific enzyme inhibitors. The challenge lies in systematically proving the efficacy of novel analogues.

Phase 1: Foundational Efficacy Assessment in Biochemical Assays

The primary objective of this phase is to confirm direct, on-target engagement and to quantify the intrinsic potency of the inhibitor against a purified enzyme.

Understanding Inhibition Kinetics

Before initiating experiments, it is crucial to understand the potential modes of inhibition, as this will dictate the experimental design for mechanism-of-action (MoA) studies.[23] Enzyme inhibition can be broadly classified as reversible or irreversible.[24][25]

  • Reversible Inhibition: Characterized by non-covalent binding, this can be overcome.

    • Competitive: The inhibitor binds to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[26]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency regardless of substrate binding. This reduces Vmax without affecting Km.[26]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode reduces both Vmax and Km.[24][26]

  • Irreversible Inhibition: The inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it.[24]

G

Experimental Protocol: High-Throughput Luminescence-Based Kinase Assay

This protocol is designed for determining the half-maximal inhibitory concentration (IC50) and is adaptable for many enzyme classes, particularly kinases. Luminescence-based assays, such as those that measure ATP consumption, are industry standards due to their high sensitivity, wide dynamic range, and amenability to automation.[27][28]

Principle: Kinase activity consumes ATP. The remaining ATP is used in a coupled reaction with luciferase to produce light. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[28]

Materials:

  • Purified target kinase

  • Specific peptide substrate

  • Assay buffer (optimized for pH, ionic strength)

  • ATP solution

  • Magnesium Chloride (MgCl2)

  • Novel morpholine-based inhibitors (dissolved in 100% DMSO)

  • Known positive control inhibitor

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Preparation (Dose-Response):

    • Perform a serial dilution of your novel inhibitors and the positive control in 100% DMSO. A common starting concentration is 10 mM, diluted in 10-point, 3-fold steps.

    • Causality: Using a consistent solvent (DMSO) is critical for minimizing variability. The dose-response curve is essential for determining potency (IC50).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the diluted compounds, vehicle control (DMSO only), and positive control to the appropriate wells of the 384-well plate.[28]

    • Causality: A "vehicle" control is the baseline for 100% enzyme activity, while a "no enzyme" or potent inhibitor control establishes the 0% activity baseline.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing assay buffer, the target kinase, and its peptide substrate. The final concentrations must be optimized; typically, the substrate concentration is set near its Km value.

    • Initiate the reaction by dispensing the kinase master mix into each well of the assay plate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the detection reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[28]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)

    • Note: In this ATP-depletion assay, 0% inhibition (100% activity) corresponds to the lowest signal (DMSO control), and 100% inhibition corresponds to the highest signal (no enzyme control).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of an inhibitor that reduces enzyme activity by 50%.[23]

Table 1: Comparative Biochemical Potency of Novel Morpholine-Based EGFR Inhibitors

Compound Target Enzyme Biochemical IC50 (nM)
Gefitinib (Control) EGFR 35
Novel Inhibitor A EGFR 15
Novel Inhibitor B EGFR 250

| Novel Inhibitor C | EGFR | >10,000 |

This table provides a clear, at-a-glance comparison of potency, allowing for the immediate ranking of novel compounds against a known standard.

Advanced Characterization: Mechanism of Action (MoA)

For lead candidates (e.g., Novel Inhibitor A), determining the MoA is a critical next step. This involves enzyme kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.[29]

The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition.[26]

// Axes -2 -> 2 [label="1/[S]", arrowhead=none]; -1 -> 3 [label="1/V", arrowhead=none];

// Labels node [shape=none, fontsize=10]; X_label [pos="-2.2,0!", label="-1/Km"]; Y_label [pos="0,3.2!", label="1/Vmax"];

// Base line (no inhibitor) node [shape=point]; p1 [pos="-1.5,0!"]; p2 [pos="0,1!"]; p1 -> p2 [label=" No Inhibitor", style=dashed, color="#5F6368", fontcolor="#5F6368"];

// Competitive p3 [pos="-0.75,0!"]; p3 -> p2 [label=" Competitive", color="#EA4335", fontcolor="#EA4335"];

// Non-competitive p4 [pos="0,2!"]; p1 -> p4 [label=" Non-competitive", color="#4285F4", fontcolor="#4285F4"];

// Uncompetitive p5 [pos="-0.75,1.5!"]; p1_uncomp [pos="-1.5,0.75!"]; p1_uncomp -> p5 [label=" Uncompetitive", color="#34A853", fontcolor="#34A853"]; } dott Caption: Lineweaver-Burk plots for different inhibition types.

Phase 2: Cellular Efficacy in a Biological Context

A potent biochemical inhibitor is only a starting point. A successful drug must be able to penetrate the cell membrane, engage its target in the crowded cytoplasm, and elicit a functional response.[30] Cell-based assays are therefore essential for validating on-target activity in a more physiologically relevant system.[31]

G

Experimental Protocol: Cell-Based Phospho-Substrate ELISA

Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylated substrate, which is detected using a specific antibody in an ELISA format.

Cell Line: Use a human cell line known to express the target enzyme and rely on its activity for a specific signaling pathway (e.g., A431 cells for EGFR).

Methodology:

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Seed cells into 96-well culture plates and allow them to adhere overnight.

  • Serum Starvation:

    • Replace the growth medium with a low-serum or serum-free medium for 16-24 hours.

    • Causality: This crucial step reduces the basal level of kinase activity in the signaling pathway, creating a larger and cleaner signal window upon stimulation.

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the novel inhibitors for 1-2 hours. Include DMSO vehicle controls.

  • Pathway Stimulation:

    • Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Detection (ELISA):

    • Aspirate the medium and lyse the cells directly in the wells.

    • Transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total substrate protein.

    • Detect the phosphorylated substrate using a specific primary antibody conjugated to horseradish peroxidase (HRP).

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.

  • Parallel Cytotoxicity Assay:

    • In a parallel plate, treat cells with the same inhibitor concentrations but measure cell viability (e.g., using an MTS or CellTiter-Glo assay).

    • Trustworthiness: This is a self-validating step. It ensures that the observed decrease in substrate phosphorylation is due to specific enzyme inhibition and not simply because the compound is killing the cells.

Data Analysis and Comparison

Calculate the cellular IC50 values from the dose-response curves. Compare these values directly with the biochemical IC50 data obtained in Phase 1.

Table 2: Comparison of Biochemical vs. Cellular Potency of Inhibitors

Compound Biochemical IC50 (nM) Cellular IC50 (nM) Potency Shift (Cellular/Biochemical)
Gefitinib (Control) 35 80 2.3x
Novel Inhibitor A 15 45 3.0x

| Novel Inhibitor B | 250 | 8,000 | 32x |

A significant rightward shift in potency from biochemical to cellular assays (like that for Inhibitor B) can indicate poor cell permeability, high plasma protein binding, or rapid efflux by cellular transporters, providing critical insights for medicinal chemists.

Phase 3: Defining the Selectivity Profile

A potent on-target inhibitor with good cellular activity must also be selective. Off-target inhibition can lead to unforeseen toxicity. The goal of this phase is to understand the inhibitor's activity against a panel of related enzymes.

Methodology: Kinome Profiling

For a kinase inhibitor, this involves screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse human kinases. Commercial services offer panels of hundreds of kinases.

Data Presentation and Interpretation:

The results are often presented as a percentage of inhibition for each kinase. Strong inhibition (>50%) of unintended kinases flags potential off-target liabilities that must be investigated further. This data is crucial for predicting potential side effects and for guiding further lead optimization to improve selectivity.

Table 3: Selectivity Profile for Novel Inhibitor A (1 µM Screen)

Kinase Target % Inhibition Potential Implication
EGFR (On-Target) 98% Desired Activity
SRC 85% Potential for GI toxicity, effects on bone metabolism
VEGFR2 65% Potential for hypertension, bleeding events
ABL <10% Good selectivity against ABL

| FYN | <5% | Good selectivity against FYN |

Conclusion

The evaluation of a novel morpholine-based enzyme inhibitor is a systematic, evidence-driven process. It begins with confirming direct target engagement and quantifying intrinsic potency through biochemical assays . It then progresses to validating efficacy within the complex milieu of a living cell using cell-based functional assays , which critically assesses properties like membrane permeability. Finally, a broad selectivity screen provides an essential forecast of the compound's potential for off-target effects.

By following this multi-phase approach—explaining the causality behind each protocol and integrating self-validating controls—researchers can build a robust data package that clearly defines the efficacy and therapeutic potential of their novel compounds, paving the way for successful preclinical and clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Morpholine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl morpholine-2-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to ensure that this hazardous compound is managed responsibly, protecting both laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices.

Understanding the Imperative: Hazard Profile of this compound

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is not a benign substance; it is classified as a hazardous chemical that demands meticulous handling and disposal.[1] Its primary dangers lie in its corrosivity and irritant properties.[1][2] Understanding these hazards is the causal basis for the stringent disposal requirements that follow.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category GHS Statement Source
Skin Corrosion / Irritation Category 1B H314: Causes severe skin burns and eye damage [1][2]
Serious Eye Damage / Irritation Category 1 H318: Causes serious eye damage [1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][2] |

These classifications unequivocally prohibit the disposal of this compound via standard laboratory drains or in regular solid waste.[3] Such actions would violate key environmental regulations, such as the Resource Conservation and Recovery Act (RCRA), and pose a significant risk to public health and infrastructure.[4][5]

The Core Directive: Segregation and Disposal as Hazardous Waste

The single most critical takeaway is that This compound and any materials contaminated with it must be disposed of as regulated hazardous waste .[2] This is a non-negotiable principle rooted in its corrosive and irritant nature. The final step in its lifecycle is collection by an approved waste disposal plant or your institution's certified Environmental Health and Safety (EH&S) department.[2]

Personal Protective Equipment (PPE): A Proactive Safety Barrier

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This is your primary defense against accidental exposure.[2]

Table 2: Recommended PPE for Handling this compound Waste

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] To prevent skin contact, which can cause severe burns.[2] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[7][8]
Eye/Face Protection Safety glasses with side-shields and a face shield. To protect against splashes that can cause serious, irreversible eye damage.[2]
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes. To protect against skin exposure from spills or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][9]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] | To avoid inhaling vapors, which can cause respiratory irritation.[2] |

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow from the point of generation to the final collection point. Following these steps ensures safety and regulatory compliance.

Step 1: Decontamination of "Empty" Containers

A container that once held this compound is not truly empty; it is lined with hazardous residue.

  • Triple Rinse Procedure: Under a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Capture the Rinsate: Crucially, collect all rinsate into a designated hazardous waste container labeled "Halogen-Free Organic Waste" or as directed by your institution's EH&S guidelines. Do not pour the rinsate down the drain. This rinsate is now considered hazardous waste.

  • Deface the Label: After rinsing, deface or remove the original manufacturer's label on the container to prevent misuse.

  • Final Disposal: The rinsed, defaced container can typically be disposed of in a designated lab glass or plastic recycling bin, but confirm this with your institutional policy.

Step 2: Collection and Segregation of Liquid Waste

All waste streams containing this compound must be collected at the point of generation.

  • Select an Appropriate Waste Container: Use a chemically compatible container, preferably plastic, with a secure, tight-fitting screw cap.[10][11] The container must be in good condition, with no cracks or deterioration.[10]

  • Label the Container: Immediately label the waste container with a "Hazardous Waste" tag.[10] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "Waste this compound" and list any other components of the mixture by percentage.[10]

    • The associated hazards: "Corrosive," "Irritant".[10]

    • The date waste was first added to the container.

  • Store in a Satellite Accumulation Area (SAA): Place the labeled waste container in a designated SAA.[10][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11]

    • Segregation is Key: Store the this compound waste away from incompatible materials. The Safety Data Sheet (SDS) lists strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides as incompatible.[2] Improper segregation can lead to dangerous chemical reactions.[10]

  • Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste to it.[10][11] This prevents the release of vapors and protects against spills.

G cluster_0 In-Lab Waste Handling cluster_1 Regulatory Compliance & Final Disposal A Experiment Generates This compound Waste B Select & Label Compatible Waste Container (Hazard: Corrosive) A->B C Add Waste to Container in Chemical Fume Hood B->C D Seal Container Tightly C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Ensure Proper Segregation (Away from Acids, Bases, Oxidizers) E->F G Monitor Fill Level (Do not exceed 90% capacity) F->G H Container is Full or Reaches Storage Time Limit G->H I Request Waste Pickup from Institutional EH&S Department H->I J EH&S Transports to Licensed Disposal Facility I->J

References

Mastering the Safe Handling of Ethyl Morpholine-2-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the innovative researcher navigating the complexities of drug development, the safe and efficient handling of novel chemical entities is paramount. Ethyl morpholine-2-carboxylate, a key building block in contemporary synthesis, requires a nuanced understanding of its properties to ensure both personal safety and experimental integrity. This guide moves beyond generic safety protocols to provide a detailed, experience-driven framework for its handling, grounded in established scientific principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is essential. This compound is classified as a hazardous substance, and its primary risks include:

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation and, in some cases, severe burns.

  • Serious Eye Damage/Irritation: The compound is a significant eye irritant and can cause serious damage upon contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.

Given these hazards, a proactive and comprehensive approach to personal protection is not just recommended—it is a requirement for safe laboratory practice.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is the foundation of safe handling. The following table outlines the essential PPE for working with this compound, categorized by the level of risk associated with the procedure.

Risk Level Procedure Examples Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low Weighing small quantities in a ventilated enclosure, preparing dilute solutions.ANSI Z87.1 compliant safety glasses with side shields.Nitrile or neoprene gloves (single layer).Standard laboratory coat.Not generally required if work is performed in a certified chemical fume hood.
Medium Heating reactions, transfers of moderate volumes, extractions.Chemical splash goggles (ANSI Z87.1 compliant).Double-gloving with nitrile or neoprene gloves.Chemical-resistant lab coat or apron over a standard lab coat.Recommended if there is any potential for aerosol generation outside of a fume hood.
High Large-scale reactions, handling of heated or pressurized systems, spill cleanup.Chemical splash goggles and a full-face shield.Heavy-duty butyl or Viton™ gloves.Chemical-resistant suit or apron over a flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor cartridge is mandatory.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date PPE recommendations.

The Critical Choice: Selecting the Right Gloves

The selection of appropriate gloves is a critical decision point. While no specific permeation data for this compound is readily available, data for the parent compound, Morpholine, provides a strong basis for selection.

Based on available data, the following glove materials are recommended, with the caveat that this information should be supplemented by consulting the glove manufacturer's specific chemical resistance guides:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many organic compounds.

  • Neoprene: Provides good resistance to a broad spectrum of chemicals and is a suitable alternative to nitrile.

  • Nitrile: A common laboratory glove material that offers good splash protection for low to medium-risk procedures. However, for prolonged contact or high-risk operations, a more robust material is advised.

Always inspect gloves for any signs of degradation or perforation before use. In the event of a splash, immediately remove the affected gloves, wash your hands thoroughly, and don fresh gloves.

Step-by-Step Protocols for Safe Handling

Adherence to standardized protocols is the key to minimizing risk. The following workflows provide a clear, step-by-step guide for common laboratory procedures involving this compound.

Weighing and Dispensing

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate
Reactant of Route 2
Ethyl morpholine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.